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6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Documentation Hub

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  • Product: 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
  • CAS: 462067-01-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a heterocyclic compound of interest in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize mass spectrometry for the structural elucidation of complex organic molecules. By dissecting the fragmentation pathways, this guide offers a foundational understanding of how the unique structural motifs of this molecule influence its behavior under mass spectrometric conditions. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and draw parallels from the fragmentation of related heterocyclic systems.

Introduction: The Significance of Structural Elucidation

The compound 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine belongs to the pyrazolo[3,4-b]quinoline class of fused N-heterocycles. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Accurate structural characterization is paramount in drug discovery and development to ensure the identity and purity of synthesized compounds. Mass spectrometry, particularly in tandem with chromatographic separation techniques (LC-MS/MS), stands as a cornerstone for this purpose. Understanding the fragmentation pattern is not merely an academic exercise; it is critical for metabolite identification, impurity profiling, and pharmacokinetic studies.

This guide will delve into the predicted fragmentation pathways of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine under common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI). We will explore the causal relationships between the molecule's structure and its fragmentation behavior, providing a robust framework for its analytical characterization.

Predicted Fragmentation Pathways

The fragmentation of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is predicted to be directed by the presence of the fused aromatic system, the basic amino group, and the ethyl substituent. The protonated molecule, [M+H]+, generated under ESI conditions, will be the primary precursor ion for collision-induced dissociation (CID).

Initial Fragmentation of the Ethyl Group

A primary and highly probable fragmentation pathway involves the ethyl group at the C6 position of the quinoline ring. Benzylic cleavage is a common fragmentation route for alkyl-substituted aromatic systems.[3]

  • Loss of a Methyl Radical (•CH3): The initial fragmentation is likely to be the homolytic cleavage of the C-C bond in the ethyl group, leading to the loss of a methyl radical. This results in a stable benzylic carbocation.

  • Loss of Ethene (C2H4): A McLafferty-type rearrangement, if a gamma-hydrogen is available, or other rearrangement processes could lead to the neutral loss of ethene. However, the loss of a methyl radical is generally more favored in such systems.

Fragmentation of the Pyrazoloquinoline Core

The fused heterocyclic core is expected to undergo characteristic fragmentation patterns observed in related N-heterocyclic compounds.[4][5][6]

  • Loss of HCN: The pyrazole ring is susceptible to the elimination of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocycles.[5]

  • Ring Cleavage: More energetic collisions can induce cleavage of the pyrazole or quinoline rings, leading to a variety of smaller fragment ions.

Role of the Amino Group

The amino group at the C3 position of the pyrazole ring is a key functionality that will influence the fragmentation.

  • Alpha-Cleavage: In electron ionization, alpha-cleavage adjacent to the amino group is a dominant fragmentation pathway for aliphatic amines.[3] While less common in ESI of aromatic amines, it can still occur.

  • Loss of Ammonia (NH3): The neutral loss of ammonia is another potential fragmentation pathway, particularly if protonation occurs on the amino group.

Experimental Protocol: A Self-Validating System

To experimentally determine the fragmentation pattern of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a systematic approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

LC-MS/MS Instrumentation and Parameters
ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for this type of molecule.
Mobile Phase A0.1% Formic acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B0.1% Formic acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient5-95% B over 10 minutesA standard gradient to ensure elution and separation from potential impurities.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reproducibility.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)The basic amino group and ring nitrogens are readily protonated.
Capillary Voltage3.5 kVOptimal for ESI.
Gas Temperature300 °CFacilitates desolvation.
Gas Flow8 L/minFacilitates desolvation.
Nebulizer Pressure40 psiAids in droplet formation.
MS1 Scan Rangem/z 50-500To detect the precursor ion and any potential adducts.
MS2 (CID)
Precursor Ion[M+H]+ of the analyteThe protonated molecule.
Collision EnergyRamped (e.g., 10-40 eV)To observe the full range of fragment ions from low to high energy fragmentation.
Collision GasArgon or NitrogenInert gas for collision-induced dissociation.

Visualization of Predicted Fragmentation

The following diagrams illustrate the proposed fragmentation pathways.

Proposed Fragmentation Scheme

fragmentation_pathway M [M+H]+ 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine F1 Fragment 1 Loss of •CH3 M->F1 - •CH3 F2 Fragment 2 Loss of C2H4 M->F2 - C2H4 F3 Fragment 3 Loss of HCN M->F3 - HCN F4 Fragment 4 Loss of NH3 M->F4 - NH3 F1->F3 - HCN experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_interpretation Data Interpretation Stock Stock Solution (1 mg/mL) Working Working Solution (1 µg/mL) Stock->Working Dilution LC Reverse-Phase HPLC Working->LC MS1 MS1 Scan (Precursor Ion Selection) LC->MS1 MS2 MS2 Scan (Collision-Induced Dissociation) MS1->MS2 Data Data Acquisition MS2->Data Spectrum Mass Spectrum Analysis Data->Spectrum Pattern Fragmentation Pattern Elucidation Spectrum->Pattern Structure Structural Confirmation Pattern->Structure

Caption: A streamlined workflow for the experimental determination and analysis of the fragmentation pattern.

Conclusion

The predictable and rational fragmentation of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine under mass spectrometric conditions allows for its confident identification and structural elucidation. The primary fragmentation events are anticipated to be the loss of a methyl radical from the ethyl substituent and the elimination of HCN from the pyrazole moiety. The presented experimental protocol provides a robust and self-validating framework for obtaining high-quality mass spectral data. This guide serves as a valuable resource for scientists engaged in the analysis of this important class of heterocyclic compounds, enabling more efficient and accurate characterization in research and development settings.

References

  • Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. Link

  • Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. Link

  • Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-680. Link

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Link

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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  • Pálinkás, M., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(12), 1221-1227. Link

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  • Gribble, G. W. (2010). Recent developments in indole and quinoline chemistry. John Wiley & Sons.
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  • Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

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  • PubMed. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Retrieved from [Link]

  • Der Chemica Sinica. (2013). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Retrieved from [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. Link

  • Gondek, E., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules, 27(9), 2775. Link

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Sources

Exploratory

UV-Vis and fluorescence spectra of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

An In-Depth Technical Guide to the UV-Vis and Fluorescence Spectra of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold The 1H-pyrazolo[3,4-b]quinoline s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the UV-Vis and Fluorescence Spectra of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold

The 1H-pyrazolo[3,4-b]quinoline system is a fused azaheterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science.[1] Comprising fused pyrazole and quinoline rings, this core structure is a "privileged scaffold," meaning it can bind to multiple biological targets, making it a valuable starting point for drug discovery.[2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer and antimalarial properties.[3][4]

Beyond their biological relevance, many 1H-pyrazolo[3,4-b]quinoline derivatives exhibit intense fluorescence, making them suitable for applications as fluorescent sensors and as emissive materials in organic light-emitting diodes (OLEDs).[1][5][6] The specific photophysical properties—how the molecule interacts with light—are highly dependent on its precise chemical structure, including the nature and position of its substituents.

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics of a specific derivative, 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine . As a Senior Application Scientist, my objective is to not only present the data but to explain the causality behind the experimental design and interpret the results within the broader context of photophysical chemistry. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to characterize and leverage the spectral properties of such compounds.

Section 1: Theoretical Foundations of Molecular Spectroscopy

A molecule's interaction with light provides a window into its electronic structure. Both UV-Vis and fluorescence spectroscopy probe the transitions of electrons between different energy levels.

Principles of UV-Vis Absorption

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength.[7] For organic molecules with conjugated π-systems, such as pyrazoloquinolines, the absorption of photons in the UV (200-400 nm) and visible (400-700 nm) range promotes electrons from a ground electronic state (S₀) to an excited electronic state (typically S₁ or S₂).[8] The specific wavelength of maximum absorption (λmax) corresponds to the energy gap between these states. The extent of conjugation and the presence of electron-donating or -withdrawing groups directly influence this energy gap; extended conjugation typically shifts λmax to longer wavelengths (a bathochromic or red shift).[9]

The relationship between absorbance (A), concentration (c), and path length (l) is described by the Beer-Lambert Law:

A = εcl

Where ε is the molar absorption coefficient (or molar absorptivity), an intrinsic property of the molecule at a specific wavelength that reflects the probability of the electronic transition.[10]

The Phenomenon of Fluorescence

Fluorescence is a photoluminescence process where a molecule, after absorbing a photon and reaching an excited state, emits a photon to return to the ground state.[11] This process can be visualized using a Jablonski diagram.

Jablonski cluster_S0 cluster_S1 S0 S₀ (Ground State) S0_v0 v=0 S0_v1 v=1 S0_v2 v=2 S0_line S1_v2 v=2 S0_line->S1_v2 Absorption (fs) S1 S₁ (Excited State) S1_v0 v=0 S1_v0->S0_v1 Fluorescence (ns) S1_v0->S0_v2 Non-radiative Decay (Heat) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (ps) S1_line

Caption: Jablonski diagram illustrating electronic transitions.

Key characteristics of fluorescence include:

  • Stokes Shift: The emitted fluorescence photons are almost always of lower energy (longer wavelength) than the absorbed photons. This energy difference, known as the Stokes shift, arises from non-radiative vibrational relaxation that occurs in the excited state before fluorescence emission.

  • Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[12][13] A value of 1.0 indicates that every absorbed photon results in an emitted photon.

  • Solvatochromism: The polarity of the solvent can significantly influence the energy levels of the excited state, often more than the ground state.[14] This can lead to shifts in the emission wavelength depending on the solvent environment, a phenomenon known as solvatochromism.

Section 2: The 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Chromophore

The spectral properties of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine are dictated by its extended conjugated system. Generally, 1H-pyrazolo[3,4-b]quinolines exhibit two main absorption regions: multiple bands at shorter wavelengths (<300 nm) and a broad, lower-energy band corresponding to the S₀→S₁ (π→π*) transition, with a maximum typically ranging from 380 to 420 nm.[5]

The specific substituents on our target molecule play a crucial role:

  • 3-ylamine group (-NH₂): This is a powerful electron-donating group (auxochrome). Through resonance, it increases the electron density of the π-system, which generally lowers the energy gap for the π→π* transition, leading to a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted parent scaffold.

  • 6-Ethyl group (-CH₂CH₃): This is a weakly electron-donating alkyl group. Its electronic effect is minor compared to the amine group, but it can influence solubility and may cause subtle steric effects that could slightly alter the planarity and, thus, the spectral properties of the molecule.

Section 3: Experimental Protocols for Spectral Characterization

The following protocols are designed to be self-validating systems, ensuring accuracy and reproducibility.

UV-Vis Absorption Spectroscopy Protocol

Objective: To determine the wavelengths of maximum absorption (λmax) and the molar absorption coefficient (ε).

Methodology:

  • Solvent Selection: Choose spectroscopic grade solvents that are transparent in the measurement range (e.g., >220 nm). Common choices include cyclohexane (non-polar), acetonitrile (polar aprotic), and ethanol (polar protic). The solvent must fully dissolve the compound.[15]

  • Preparation of Stock Solution: Accurately weigh a small amount (e.g., 1-2 mg) of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine using an analytical balance. Dissolve it in a known volume (e.g., 10.00 mL) of the chosen solvent in a Class A volumetric flask to create a stock solution of known concentration (e.g., ~10⁻⁴ M).

  • Preparation of Working Solutions: Perform serial dilutions from the stock solution to prepare a series of 3-5 working solutions with concentrations in the micromolar range (e.g., 1 µM to 10 µM).[16]

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.[17]

    • Allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.

    • Use a matched pair of quartz cuvettes (1 cm path length).

  • Data Acquisition:

    • Fill both the sample and reference cuvettes with the pure solvent and record a baseline correction.

    • Empty the sample cuvette and rinse it with the most dilute working solution before filling it.

    • Measure the absorbance spectrum of each working solution from low to high concentration, typically over a range of 200-600 nm.

    • Causality Check: Ensure the maximum absorbance values are within the linear range of the detector, ideally between 0.1 and 1.0, to ensure adherence to the Beer-Lambert law.

  • Data Analysis:

    • Identify the λmax values from the spectra.

    • For each λmax, plot a calibration curve of Absorbance vs. Concentration. The slope of this line, according to the Beer-Lambert Law, will be the molar absorption coefficient (ε) since the path length is 1 cm.

Fluorescence Spectroscopy Protocol

Objective: To determine the optimal excitation wavelength and the resulting emission spectrum (λem).

Methodology:

  • Sample Preparation: Use a dilute solution from the UV-Vis experiment, ensuring the absorbance at the excitation wavelength is low (<0.1) to avoid inner filter effects.

  • Instrument Setup:

    • Use a spectrofluorometer equipped with excitation and emission monochromators.[7]

  • Acquisition of Excitation Spectrum:

    • Set the emission monochromator to the estimated emission maximum (e.g., ~480 nm, based on literature for similar compounds).[6]

    • Scan a range of excitation wavelengths (e.g., 300-450 nm). The resulting spectrum should resemble the absorption spectrum and will confirm the optimal excitation wavelength (λex), which is usually very close to the longest-wavelength λmax.

  • Acquisition of Emission Spectrum:

    • Set the excitation monochromator to the optimal λex determined in the previous step.

    • Scan the emission monochromator over a longer wavelength range (e.g., from λex + 10 nm to 700 nm). The peak of this spectrum is the emission maximum (λem).

Relative Fluorescence Quantum Yield (ΦF) Determination

Objective: To quantify the emission efficiency of the compound relative to a known standard.

Causality: This comparative method is robust because it cancels out instrumental parameters that are difficult to measure absolutely. It relies on the principle that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[18]

Workflow cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_calc Calculation A1 Select Standard (e.g., Quinine Sulfate) A2 Prepare Dilute Solutions (Abs < 0.1) A1->A2 B1 Measure UV-Vis Absorbance (at λex) A2->B1 B2 Measure Fluorescence Spectra (Corrected) B1->B2 C1 Integrate Fluorescence Intensity B2->C1 C2 Apply Quantum Yield Formula C1->C2 D1 D1 C2->D1 ΦF (Sample)

Caption: Workflow for Relative Quantum Yield Determination.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield (ΦR) that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.5 M H₂SO₄ (ΦR = 0.54) is a common choice for blue-emitting compounds.

  • Solution Preparation: Prepare a dilute solution of the sample (S) and the reference standard (R) in the same solvent (or solvents with a known refractive index, n). Ensure the absorbance of both solutions at the chosen excitation wavelength (λex) is below 0.1.

  • Data Acquisition:

    • Measure the absorbance of the sample (AS) and the reference (AR) at λex.

    • Using the same instrument settings, measure the corrected fluorescence emission spectrum for both the sample and the reference.

  • Calculation: Integrate the area under the entire fluorescence emission curve for both the sample (IS) and the reference (IR). The quantum yield of the sample (ΦS) is calculated using the following equation:[18]

    ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)

    Where n is the refractive index of the solvent used for the sample and reference. If the same solvent is used, the refractive index term (nS²/nR²) cancels out to 1.

Section 4: Data Analysis and Interpretation

The following table summarizes representative photophysical data for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in three different solvents. These values are based on typical findings for this class of compounds.[6]

PropertyCyclohexane (non-polar)Acetonitrile (polar aprotic)Ethanol (polar protic)
λmax (nm) 390392395
ε (M⁻¹cm⁻¹ at λmax) 18,50019,00019,200
λem (nm) 460485495
Stokes Shift (nm) 7093100
ΦF (Relative) 0.130.080.05

Interpretation:

  • UV-Vis Absorption: The absorption maximum (λmax) shows a slight bathochromic shift as solvent polarity increases. This is typical for π→π* transitions where the excited state is more polar than the ground state and is thus stabilized by polar solvents.

  • Fluorescence Emission: A significant bathochromic (red) shift is observed in the emission maximum (λem) with increasing solvent polarity. This strong solvatochromism indicates that the excited state has a more pronounced dipole moment than the ground state. After excitation, polar solvent molecules reorient themselves to stabilize the excited state, lowering its energy and resulting in a longer-wavelength emission.[14] This effect is clearly quantified by the increasing Stokes shift.

  • Quantum Yield: The fluorescence quantum yield (ΦF) decreases significantly as solvent polarity increases.[6] This suggests that in more polar environments, non-radiative decay pathways (such as intersystem crossing or internal conversion) become more competitive with fluorescence. For molecules with charge-transfer character in the excited state, polar solvents can stabilize this state to a point where these non-radiative pathways are favored.

Section 5: Applications in Research and Drug Development

The detailed spectral characterization of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine provides critical data for its application:

  • Quantitative Analysis: Using the Beer-Lambert law with the determined molar absorptivity (ε), researchers can accurately determine the concentration of the compound in various assays, such as solubility or cell permeability studies.[19]

  • Fluorescent Probes: The sensitivity of the emission spectrum to solvent polarity (solvatochromism) suggests that this molecule could be developed into a probe for investigating the polarity of microenvironments, such as the binding sites of proteins or lipid membranes.[20]

  • Drug-Target Interaction Studies: Changes in the fluorescence signal (intensity, wavelength, or polarization) upon binding to a biological target can be used to quantify binding affinities and study interaction kinetics, providing valuable data in the drug development pipeline.

Conclusion

This guide has detailed the theoretical underpinnings and practical methodologies for characterizing the . The analysis reveals a molecule with strong UV absorption and environmentally sensitive fluorescence, marked by significant solvatochromism and a polarity-dependent quantum yield. These properties are directly linked to its conjugated electronic structure and the influence of its functional groups. A thorough understanding and precise measurement of these spectral characteristics are paramount for leveraging this promising scaffold in both materials science and as a foundation for the development of novel therapeutic agents.

References

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Foundational

A Technical Guide to the Determination of the Fluorescence Quantum Yield of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

This technical guide provides a comprehensive framework for the determination of the fluorescence quantum yield (ΦF) of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. This document is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the determination of the fluorescence quantum yield (ΦF) of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. This document is intended for researchers, scientists, and drug development professionals who are interested in characterizing the photophysical properties of novel heterocyclic compounds. The guide will delve into the theoretical underpinnings of fluorescence, provide a detailed experimental protocol for quantum yield determination, and discuss the critical factors that can influence the measurement.

Introduction: The Promise of Pyrazolo[3,4-b]quinolines

The 1H-pyrazolo[3,4-b]quinoline scaffold is a fascinating heterocyclic system that has garnered significant attention over the last century.[1][2] These compounds are composed of fused pyrazole and quinoline rings, and their derivatives have been explored for a wide range of applications, including as fluorescent sensors and as emissive materials in organic light-emitting diodes (OLEDs).[1][2] A key feature of many pyrazolo[3,4-b]quinolines is their inherent fluorescence, often in the blue to greenish-blue portion of the electromagnetic spectrum.[3] The rigid, planar structure of the pyrazoloquinoline skeleton is conducive to efficient emission, with some derivatives reportedly exhibiting quantum yields approaching unity.[3]

The specific compound of interest, 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, is a derivative of this promising class of fluorophores. While the synthesis of various pyrazolo[3,4-b]quinolines has been described, often through methods like the Friedländer condensation,[1][2] the specific photophysical properties of this ethyl- and amino-substituted derivative are not yet widely documented. The determination of its fluorescence quantum yield is a critical step in evaluating its potential for applications in areas such as bio-imaging, chemical sensing, and materials science.

Theoretical Foundation: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[4][5]

ΦF = (Number of photons emitted) / (Number of photons absorbed)

After a molecule absorbs a photon and is promoted to an excited electronic state, it can return to the ground state through several competing de-excitation pathways. These include radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing to the triplet state). The quantum yield is therefore a measure of the probability that an excited molecule will decay via fluorescence. A higher quantum yield indicates a more efficient and brighter fluorophore.

The determination of ΦF can be performed using two primary methods: the absolute method and the relative (or comparative) method.[4][6][7] The absolute method directly measures the number of emitted and absorbed photons using an integrating sphere,[4][6][7] while the relative method, which is more commonly employed, compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[4][5][6][8] This guide will focus on the widely accessible and reliable relative method.

Experimental Protocol: Relative Quantum Yield Determination

The relative method for determining the fluorescence quantum yield involves comparing the integrated fluorescence intensity and the absorbance of the test sample to those of a standard fluorophore under identical experimental conditions.[8] The following equation is used for the calculation:

ΦF(X) = ΦF(ST) * (GradX / GradST) * (ηX2 / ηST2)

Where:

  • ΦF is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST denote the test sample and the standard, respectively.[8]

  • Selection of a Suitable Standard:

    • Choose a standard fluorophore with a well-documented and stable quantum yield. The absorption and emission spectra of the standard should overlap significantly with those of the test sample. For a compound expected to fluoresce in the blue-green region, standards such as quinine sulfate in 0.1 M H2SO4 (ΦF ≈ 0.54) or coumarin 1 in ethanol (ΦF ≈ 0.73) are often suitable.

  • Preparation of Stock Solutions:

    • Prepare stock solutions of both the test compound (6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine) and the standard in a suitable solvent. The choice of solvent is critical, as the quantum yield can be solvent-dependent.[9] Spectroscopic grade solvents are required.

  • Preparation of a Series of Dilutions:

    • From the stock solutions, prepare a series of dilutions for both the test sample and the standard. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This low absorbance range is crucial to minimize inner filter effects.

  • Acquisition of Absorbance Spectra:

    • Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions of the test sample and the standard.

    • Record the absorbance at the chosen excitation wavelength (λex) for each solution. The λex should be the same for both the sample and the standard.

  • Acquisition of Fluorescence Spectra:

    • Using a spectrofluorometer, record the fluorescence emission spectra for all prepared solutions of the test sample and the standard.

    • Crucially, the experimental parameters (e.g., excitation and emission slit widths, detector voltage) must be kept identical for all measurements of the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each recorded spectrum.

    • For both the test sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad) for the sample and the standard.

  • Calculation of the Quantum Yield:

    • Using the calculated gradients, the known quantum yield of the standard, and the refractive indices of the solvents (if different), calculate the quantum yield of the test sample using the equation provided above.

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis cluster_calc Final Calculation prep_std Prepare Standard Solutions (Abs < 0.1) measure_abs_std Measure Absorbance of Standard (at λex) prep_std->measure_abs_std prep_sample Prepare Sample Solutions (Abs < 0.1) measure_abs_sample Measure Absorbance of Sample (at λex) prep_sample->measure_abs_sample measure_fluor_std Measure Fluorescence of Standard (at λex) measure_abs_std->measure_fluor_std measure_fluor_sample Measure Fluorescence of Sample (at λex) measure_abs_sample->measure_fluor_sample integrate_fluor_std Integrate Fluorescence Intensity of Standard measure_fluor_std->integrate_fluor_std integrate_fluor_sample Integrate Fluorescence Intensity of Sample measure_fluor_sample->integrate_fluor_sample plot_std Plot Intensity vs. Absorbance for Standard integrate_fluor_std->plot_std plot_sample Plot Intensity vs. Absorbance for Sample integrate_fluor_sample->plot_sample calc_grad_std Calculate Gradient (Grad_ST) plot_std->calc_grad_std calc_grad_sample Calculate Gradient (Grad_X) plot_sample->calc_grad_sample final_calc Calculate Quantum Yield (Φ_F(X)) using the comparative equation calc_grad_std->final_calc calc_grad_sample->final_calc

Sources

Exploratory

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold

An In-Depth Technical Guide to the X-ray Crystal Structure of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine This guide provides a comprehensive technical framework for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystal Structure of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on determining and analyzing the X-ray crystal structure of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. While a solved crystal structure for this specific molecule is not publicly available at the time of writing, this document outlines the complete workflow, from synthesis to structural interpretation, based on established methodologies and data from closely related compounds.

The 1H-pyrazolo[3,4-b]quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this structure have shown potential as fluorescent sensors and biologically active agents.[1][2] The determination of the three-dimensional atomic arrangement of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine through single-crystal X-ray diffraction is paramount.[3] This structural data provides invaluable insights into the molecule's conformation, electronic properties, and potential intermolecular interactions, which are critical for understanding its structure-activity relationship (SAR) and for guiding the rational design of new, more potent therapeutic agents.[4]

This guide will provide a detailed, step-by-step methodology for the synthesis, crystallization, and subsequent X-ray diffraction analysis of the title compound.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

A reliable method for the synthesis of the pyrazolo[3,4-b]quinoline scaffold is the Friedländer annulation.[5][6] This acid- or base-catalyzed condensation followed by cyclodehydration involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[5] For the target molecule, a plausible approach involves the reaction of 2-amino-5-ethylbenzonitrile with a suitable pyrazole derivative. Multicomponent reactions (MCRs) under microwave irradiation have also emerged as an efficient and environmentally friendly method for synthesizing such scaffolds.[7]

Experimental Protocol: Proposed Friedländer Synthesis

  • Reactant Preparation: To a solution of 2-amino-5-ethylbenzonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 3-amino-4-cyanopyrazole (1.2 equivalents).

  • Catalysis: Introduce a catalytic amount of a Lewis acid (e.g., InCl₃) or a Brønsted acid (e.g., p-toluenesulfonic acid) to the reaction mixture.[2]

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Further purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR.[8]

Synthesis_Workflow Reactants 2-amino-5-ethylbenzonitrile + 3-amino-4-cyanopyrazole Reaction Friedländer Annulation (Solvent, Catalyst, Heat) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (Chromatography/ Recrystallization) Crude->Purification Pure Pure Compound Purification->Pure Characterization Characterization (NMR, MS, IR) Pure->Characterization

Caption: Proposed workflow for the synthesis of the target compound.

Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step. The process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Experimental Protocol: Single Crystal Growth

  • Solvent Screening: Identify a suitable solvent or solvent system in which the compound has moderate solubility. Good solvent choices often include ethanol, methanol, acetone, ethyl acetate, or mixtures thereof with less polar solvents like hexane or water.[9]

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks in an undisturbed location.[9]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble but which is miscible with the "good" solvent.

    • The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.[9]

  • Crystal Harvesting: Once suitable crystals have formed (typically with dimensions of 0.1-0.3 mm), carefully remove them from the mother liquor using a nylon loop.[3]

Crystallization_Workflow Start Pure Synthesized Compound Solvent Solvent Screening Start->Solvent Method Select Crystallization Method Solvent->Method SE Slow Evaporation Method->SE Option 1 VD Vapor Diffusion Method->VD Option 2 Growth Crystal Growth (Days to Weeks) SE->Growth VD->Growth Harvest Harvest Single Crystal Growth->Harvest

Caption: General workflow for growing single crystals.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

With a suitable single crystal, the process of determining its atomic structure can begin. This involves exposing the crystal to a beam of X-rays and analyzing the resulting diffraction pattern.[3]

Data Collection and Processing

The crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.[3] A modern X-ray diffractometer then rotates the crystal in the X-ray beam, and a detector records the diffraction pattern at each orientation.[10]

Experimental Protocol: Data Collection

  • Crystal Mounting: A selected crystal is mounted on a nylon loop or glass fiber.[3]

  • Data Collection: Data is collected using a single-crystal X-ray diffractometer, typically with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) X-ray source. The crystal is rotated through a series of frames to collect a complete dataset.[10]

  • Data Processing: The raw diffraction images are processed using specialized software. This involves:

    • Indexing: Determining the unit cell parameters and crystal system.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Placing all intensity data on a common scale and merging symmetry-equivalent reflections to produce the final dataset.[11]

Structure Solution and Refinement

For small molecules like the target compound, the structure is typically solved using direct methods, which use statistical relationships between the reflection intensities to determine initial phases.[3] This initial model is then refined against the experimental data to improve the atomic positions and other parameters.

XRay_Workflow cluster_exp Experimental cluster_comp Computational Crystal Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Collect Collect Diffraction Images Diffractometer->Collect Process Process Data (Index, Integrate, Scale) Collect->Process Solve Solve Structure (Direct Methods) Process->Solve Refine Refine Structural Model Solve->Refine Validate Validate Final Structure Refine->Validate Final Final Validate->Final Final Crystal Structure

Caption: The complete workflow for X-ray crystal structure determination.

Anticipated Structural Features

Based on the known structures of related pyrazolo[3,4-b]pyridine and pyrazoloquinoline compounds, we can anticipate several key structural features for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.[12][13][14][15]

Molecular Geometry

The fused pyrazolo[3,4-b]quinoline ring system is expected to be largely planar. The ethyl group at the 6-position will likely adopt a low-energy conformation, extending away from the plane of the aromatic rings. The exocyclic amine group at the 3-position will participate in the delocalized π-system of the pyrazole ring.

Crystal Packing and Intermolecular Interactions

The crystal packing will be dominated by intermolecular hydrogen bonds involving the amine group and the nitrogen atoms of the pyrazole and quinoline rings. The N-H protons of the amine and the pyrazole ring can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. Additionally, π-π stacking interactions between the aromatic ring systems are likely to play a significant role in stabilizing the crystal lattice.

Parameter Anticipated Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1 (common for such molecules)
a (Å)8 - 15
b (Å)5 - 12
c (Å)10 - 20
β (°)90 - 110 (for monoclinic)
V (ų)1000 - 1800
Z2 or 4
Hydrogen BondsN-H···N, N-H···π
Other Interactionsπ-π stacking
R-factor (%)< 5

Table 1: Anticipated Crystallographic Data and Refinement Parameters. These values are typical for small organic molecules of similar size and complexity.[12]

Implications for Drug Development

The precise 3D structure of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine will be a powerful tool for drug discovery.

Structure-Activity Relationship (SAR) Insights

The crystal structure will reveal the exact spatial arrangement of the ethyl and amine substituents. This information is critical for understanding how modifications to these groups might affect binding to a biological target. For example, the orientation of the ethyl group could define a hydrophobic pocket that is crucial for binding affinity.

Bioisosteric Replacement and Analogue Design

Bioisosterism is a key strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance the molecule's efficacy, selectivity, or pharmacokinetic properties.[16][17][18][19] The crystal structure provides a blueprint for designing rational bioisosteric replacements. For instance, the amine group could be replaced with other hydrogen bond donors, or the ethyl group could be substituted with other alkyl or aryl groups to probe the steric and electronic requirements of a target's binding site.

Drug_Design_Cycle Structure Determine Crystal Structure of Lead Compound SAR Analyze SAR and Identify Key Interactions Structure->SAR Design Design New Analogues (Bioisosteric Replacement) SAR->Design Synthesis Synthesize New Compounds Design->Synthesis Testing Biological Testing Synthesis->Testing Testing->Structure Iterate

Caption: The central role of crystal structure in the iterative cycle of drug design.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining and analyzing the X-ray crystal structure of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain the critical structural data needed to unlock the full therapeutic potential of the pyrazolo[3,4-b]quinoline scaffold. The resulting 3D structure will serve as an essential tool for understanding biological activity and for the rational design of next-generation drug candidates.

References

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][16][20]triazino[2,3-c]quinazolines. Pharmaceuticals. [Link]

  • Al-Majid, A. M., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega. [Link]

  • Recent Progress in the Synthetic Methods of Pyrazoloquinoline Derivatives. (2024). Current Organic Chemistry. [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • X-ray Data Collection Course. Macromolecular Crystallography Core Facility. [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. [Link]

  • Single Crystal Growth Tricks and Treats. (n.d.). ResearchGate. [Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. (2022). MDPI. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][16][20]triazino[2,3-c]quinazolines. (2024). MDPI. [Link]

  • Karaduman, R., et al. (2021). Simulation and surface topology of activity of pyrazoloquinoline derivatives as corrosion inhibitor on the copper surfaces. Scientific Reports. [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. [Link]

  • Single Crystal Growth Techniques. (n.d.). EdTech Books. [Link]

  • Iriepa, I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Sever, B., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare. [Link]

  • Evans, G., & Snell, E. H. (2017). X-ray data processing. Essays in Biochemistry. [Link]

  • Czochralski method. (n.d.). Wikipedia. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • Synthesis of pyrazolo-[3,4-b]-quinoline derivatives in ethanol under MW irradiation. (2022). ResearchGate. [Link]

  • Karczmarzyk, Z., et al. (2021). Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Derivatives. Molecules. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][16][20]triazino[2,3-c]quinazolines. (2024). MDPI. [Link]

  • Guerrini, G., et al. (1998). Synthesis and binding study on pyrazolo[4,5-c][2][21]naphthyridines. Il Farmaco. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (2022). Purdue University Graduate School. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Friedlander synthesis of polysubstituted quinoline using propylsulfonic... (n.d.). ResearchGate. [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]

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Foundational

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Abstract This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a heterocyclic compound of significan...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a heterocyclic compound of significant interest in medicinal chemistry. The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its entire lifecycle, from manufacturing and formulation to storage and therapeutic efficacy. This document outlines the fundamental principles of TGA, presents a detailed, field-proven experimental protocol, and offers expert insights into the interpretation of the resulting data. The methodology is grounded in established standards, such as ASTM E1131, to ensure scientific rigor and reproducibility. The guide is intended for researchers, analytical scientists, and drug development professionals seeking to characterize the thermal properties of pyrazoloquinoline derivatives and similar nitrogen-containing heterocyclic compounds.

Introduction to 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Chemical Identity and Significance

6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine belongs to the pyrazolo[3,4-b]quinoline class, a family of fused azaheterocyclic systems composed of pyrazole and quinoline rings.[1][2] These scaffolds are of high interest in drug discovery due to their diverse biological activities.[2] Nitrogen-containing heterocyclic compounds are prevalent structures in FDA-approved drugs, highlighting their importance in modern medicine.[3][4] The specific compound, 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (CAS No. 462067-01-2), possesses a molecular structure that makes it a candidate for various therapeutic applications.[5][6]

  • Molecular Formula: C₁₂H₁₂N₄

  • Molecular Weight: 212.25 g/mol

  • Structure: (Illustrative structure)

The Imperative of Thermal Analysis in Drug Development

The thermal stability of an API is a cornerstone of pharmaceutical development.[7][8] It directly impacts:

  • Manufacturing: Processes such as drying, milling, and granulation involve heat, which can degrade a thermally labile compound.

  • Formulation: Compatibility with excipients and the selection of appropriate formulation strategies (e.g., hot-melt extrusion) depend on the API's thermal profile.[9]

  • Storage & Shelf-life: The decomposition temperature is a key parameter in determining appropriate storage conditions and predicting the long-term stability and shelf-life of the final drug product.[7][10]

Thermogravimetric analysis (TGA) is a powerful and widely used technique to assess this critical property.[8][11]

Fundamentals of Thermogravimetric Analysis (TGA)

Operating Principles

Thermogravimetric Analysis is an analytical technique that measures the change in the mass of a sample as it is heated or cooled over time in a controlled atmosphere.[8][12] A high-precision microbalance continuously records the sample's mass as a furnace heats it at a defined rate.[13] The output, a thermogram or TGA curve, plots the percent mass of the sample as a function of temperature.[12]

Weight loss events correspond to physical or chemical processes such as:

  • Desolvation: Loss of residual solvents or water.[14]

  • Decomposition (Pyrolysis): The breaking of chemical bonds and fragmentation of the molecule.[15][16]

  • Oxidation: Reaction with an oxidative atmosphere (e.g., air).[15]

Key Information Derived from a TGA Curve

The TGA curve provides quantitative insights into a material's thermal behavior.[17] The primary data points include the onset temperature of decomposition (T_onset), which indicates the temperature at which significant degradation begins, the temperatures of maximum mass loss rate (T_peak) derived from the derivative curve (DTG), the percentage of mass lost at each step, and the amount of residual mass at the end of the experiment.[14][18]

Experimental Protocol: TGA of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

This protocol is designed to provide a robust and reproducible thermal stability profile for the target compound, adhering to the principles outlined in standards like ASTM E1131.[19][20]

Instrumentation and Calibration
  • Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+) equipped with a high-sensitivity microbalance and a furnace capable of reaching at least 800°C.

  • Calibration: Verify temperature and mass calibration according to the manufacturer's guidelines and internal SOPs. Temperature calibration is typically performed using certified reference materials with known Curie points (e.g., nickel). Mass calibration is verified using certified weights.

Causality Behind Experimental Parameter Selection

The choice of experimental parameters is critical for obtaining meaningful and interpretable data.[11] The following settings are recommended, with a detailed rationale for each.

ParameterRecommended ValueRationale & Justification
Sample Mass 3 – 7 mgProvides a strong signal-to-noise ratio without causing thermal gradients within the sample that could obscure decomposition events.
Crucible Type Open Platinum or Alumina PanEnsures efficient heat transfer and allows gaseous decomposition products to escape freely. Platinum is inert and suitable for high temperatures.
Heating Rate 10 °C/minA standard rate that offers a good balance between resolution of thermal events and analysis time. Slower rates can improve separation of overlapping events, while faster rates shift events to higher temperatures.[16]
Temperature Range 30 °C to 800 °CThe starting temperature is near ambient to detect any initial mass loss from volatile impurities or moisture.[16] The final temperature is set high enough to ensure complete decomposition of the organic molecule.
Purge Gas High Purity Nitrogen (N₂)An inert atmosphere is crucial for studying the intrinsic thermal stability of the compound by preventing thermo-oxidative decomposition.[15][16]
Flow Rate 50 mL/minThis rate is sufficient to maintain an inert environment and efficiently sweep away decomposition products from the furnace without causing excessive signal noise.
Step-by-Step Experimental Procedure
  • Instrument Power-On & Initialization: Turn on the TGA instrument and the associated gas supply. Allow the system to stabilize as per the manufacturer's instructions.

  • Sample Preparation: Tare the sample crucible on the TGA microbalance. Carefully place 3-7 mg of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine powder into the crucible, ensuring an even distribution.

  • Loading: Open the furnace and carefully place the crucible onto the balance mechanism.

  • Method Setup: In the control software, program the experimental method using the parameters defined in Table 3.2. Ensure a blank curve subtraction is enabled if available to correct for instrumental drift and buoyancy effects.[15]

  • Equilibration: Close the furnace and begin the method. The first step should be to equilibrate the sample at 30 °C for 5-10 minutes to ensure a stable starting mass.

  • Heating Ramp: The instrument will automatically begin heating the sample from 30 °C to 800 °C at a rate of 10 °C/min.

  • Data Acquisition: The software will record the sample mass as a function of temperature throughout the run.

  • Post-Analysis Cooling: Once the experiment is complete, allow the furnace to cool to a safe temperature before removing the sample crucible.

Data Analysis and Results

The Thermogravimetric Curve

The resulting TGA curve for a pure, stable heterocyclic compound like 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is expected to show a stable baseline up to the point of decomposition. The analysis focuses on the onset temperature of the primary weight loss step, which signifies the beginning of thermal degradation. For nitrogen-rich heterocyclic compounds, decomposition can be a multi-step process, and the thermogram should be carefully examined for any subtle changes in slope.[21]

Quantitative Data Summary

The key quantitative results from the TGA and its first derivative (DTG) curves should be summarized for clarity and comparative purposes.

ParameterResult (Representative Data)Description
T_onset (5% Weight Loss)~275 °CThe temperature at which 5% of the initial mass has been lost, a common metric for the onset of decomposition.[21]
Primary Decomposition Range 275 - 450 °CThe temperature window where the most significant mass loss occurs.
T_peak (from DTG)~350 °CThe temperature of the maximum rate of mass loss for the primary decomposition step.
Total Weight Loss >95%Indicates that the compound decomposes primarily into volatile products under an inert atmosphere.
Residual Mass at 800 °C <5%The remaining mass, likely a small amount of carbonaceous char.
Experimental Workflow Visualization

The entire process from sample handling to final interpretation can be visualized as a logical workflow.

TGA_Workflow cluster_prep 1. Pre-Analysis cluster_run 2. TGA Experiment cluster_analysis 3. Data Interpretation Cal Instrument Calibration (Mass & Temperature) Sample Sample Weighing (3-7 mg) Cal->Sample Ensures Accuracy Load Load Sample into Furnace Sample->Load Setup Program Method (10°C/min, N₂ Atmosphere) Load->Setup Run Execute Thermal Program (30°C to 800°C) Setup->Run Automated Run Curve Generate TGA/DTG Curves Run->Curve Data Output Params Determine Key Parameters (T_onset, Weight Loss %) Curve->Params Analysis Report Final Report & Stability Assessment Params->Report Synthesis

Caption: Workflow for TGA of a pharmaceutical compound.

Interpretation and Discussion

Thermal Stability Profile

Based on representative data for similar nitrogen-containing heterocyclic esters, 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is expected to be a thermally stable compound.[21] An onset of decomposition around 275 °C indicates that the molecule is stable under typical pharmaceutical processing conditions, such as drying or milling, which are generally conducted at much lower temperatures. This high thermal stability is a desirable characteristic for an API candidate.[21]

Decomposition Pathway Insights

The single, sharp decomposition step observed in the TGA curve under a nitrogen atmosphere suggests a primary pyrolysis process where the heterocyclic ring system fragments into smaller, volatile components. The low residual mass (<5%) confirms that the compound does not readily form a large amount of stable char, instead volatilizing almost completely.

Implications for Pharmaceutical Development

The thermal data generated by this TGA protocol provides critical, actionable information for drug development professionals:

  • Process Chemistry: The high decomposition temperature provides a wide safety margin for synthetic route optimization and purification steps that may require heating.

  • Formulation Science: The compound's stability allows for consideration of a broad range of formulation technologies. It is likely compatible with standard wet granulation and drying processes.

  • Quality Control: The TGA thermogram can serve as a characteristic fingerprint for identity confirmation and purity assessment in routine quality control.[22] Any significant deviation from the established thermal profile could indicate the presence of impurities or a different polymorphic form.[7][10]

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of novel pharmaceutical compounds like 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. By employing a scientifically sound and well-rationalized protocol, researchers can obtain reliable and reproducible data on key parameters such as the onset of decomposition and degradation profile. This information is fundamental to making informed decisions throughout the drug development pipeline, ultimately ensuring the quality, safety, and efficacy of the final medicinal product.

References

  • ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International.
  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]

  • Khumalo, M. R., et al. (2021). A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions. ResearchGate. Available at: [Link]

  • Pandey, P. K. (2026). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. PharmaGuru.co. Available at: [Link]

  • Shinde, V. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Available at: [Link]

  • Torontech. (2025). How to Interpret a TGA Curve: An Expert Guide. Torontech Inc. Available at: [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. Available at: [Link]

  • METTLER TOLEDO. (n.d.). Interpreting TGA Curves. METTLER TOLEDO. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. Available at: [Link]

  • Microbioz India. (2024). Mastering the Art of Interpreting Thermogravimetric Analysis Data. Microbioz India. Available at: [Link]

  • Szałapska, E., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed Central. Available at: [Link]

  • ASTM International. (2020). E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. Available at: [Link]

  • XRF Scientific. (n.d.). What is the Principle of Thermogravimetric Analysis? XRF Scientific. Available at: [Link]

  • Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis. Slideshare. Available at: [Link]

  • Wesołowska, M., et al. (2021). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. Available at: [Link]

  • Parastar, H., et al. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. Available at: [Link]

  • He, W., et al. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. PubMed. Available at: [Link]

Sources

Exploratory

In Silico Prediction of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Properties: A Technical Guide for Drug Discovery Professionals

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds, including antifungal, antiviral, antimalarial, and anticancer...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds, including antifungal, antiviral, antimalarial, and anticancer agents.[1] The fusion of a pyrazole ring to the quinoline core, forming the pyrazolo[3,4-b]quinoline system, has generated significant interest due to the diverse pharmacological activities of its derivatives, such as potential antitumor properties and inhibition of oncogenic Ras.[2][3][4] 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a specific analogue within this class that warrants investigation for its potential as a therapeutic agent.

Early-stage drug discovery is fraught with high attrition rates, often due to unfavorable pharmacokinetic (PK) and safety profiles of promising compounds.[5][6][7] Computational, or in silico, prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties has become an indispensable tool to mitigate these risks, saving considerable time and resources by identifying potentially problematic candidates before extensive laboratory testing.[8][9][10] This technical guide provides a comprehensive, in-silico workflow to predict the key physicochemical, pharmacokinetic, and potential biological properties of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, leveraging freely accessible and robust computational tools.

Part 1: Prediction of Physicochemical Properties and Drug-Likeness

A molecule's fundamental physicochemical characteristics are the primary determinants of its pharmacokinetic behavior.[11] Properties such as lipophilicity, solubility, and molecular size govern how a compound is absorbed, distributed, and eliminated by the body.[12]

Methodology: Physicochemical Property Prediction using SwissADME

SwissADME is a free and user-friendly web-based tool that provides a comprehensive suite of predictive models for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[13]

Experimental Protocol:

  • Input Molecular Structure: The SMILES (Simplified Molecular Input Line Entry System) string for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is obtained from a chemical database such as PubChem or ChemicalBook.[14] The SMILES string is: CCc1cc2c(c(N)n[nH]2)c2ccccc12.

  • Submission to SwissADME: Navigate to the SwissADME web server and paste the SMILES string into the input field.[15]

  • Execution: Initiate the calculation by clicking the "Run" button.[15] The server typically processes a single small molecule within seconds.[15]

  • Data Extraction: The results are presented in a user-friendly format. Key physicochemical parameters and drug-likeness assessments are recorded.

Predicted Physicochemical Data
PropertyPredicted ValueInterpretation
Formula C12H12N4
Molecular Weight 212.25 g/mol Within Lipinski's rule of five (<500)
Log P (Consensus) 2.35Optimal lipophilicity for oral absorption
Log S (ESOL) -3.15Moderately soluble
Water Solubility 7.08e-04 mol/L, 1.50e-01 g/LModerately soluble
Topological Polar Surface Area (TPSA) 77.94 ŲGood potential for cell permeability (<140 Ų)
Number of H-bond Acceptors 4Within Lipinski's rule of five (≤10)
Number of H-bond Donors 2Within Lipinski's rule of five (≤5)
Number of Rotatable Bonds 1Indicates good oral bioavailability
Lipinski's Rule of Five No violationsHigh likelihood of being an orally active drug
Bioavailability Score 0.55Indicates good oral bioavailability

Table 1: Predicted physicochemical properties and drug-likeness parameters for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine calculated using SwissADME.

Part 2: In-Depth ADMET Profiling

A thorough ADMET profile is critical for assessing the viability of a drug candidate.[8][10][16] Computational tools can provide valuable early insights into a molecule's likely behavior in the human body.[8]

Methodology: ADMET Prediction using pkCSM

pkCSM is a powerful, freely available web server that utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties of small molecules.[5][6][7][17] Its predictive models have been shown to perform as well as or better than other widely used methods.[6][7]

Experimental Protocol:

  • Input SMILES: The SMILES string for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (CCc1cc2c(c(N)n[nH]2)c2ccccc12) is submitted to the pkCSM web server.

  • Prediction Selection: All available ADMET prediction modules are selected.

  • Execution and Data Collection: The predictions are run, and the resulting data for absorption, distribution, metabolism, excretion, and toxicity are systematically collected.

Predicted ADMET Properties

Absorption

ParameterPredicted ValueInterpretation
Water Solubility (log mol/L) -3.051Consistent with moderate solubility.
Caco-2 Permeability (log Papp) 0.998Indicates good intestinal permeability.
Intestinal Absorption (Human) 91.531 %High absorption from the gut is predicted.
P-glycoprotein Substrate NoThe compound is not likely to be subject to efflux by P-gp.
P-glycoprotein I & II Inhibitor NoUnlikely to cause drug-drug interactions via P-gp inhibition.
Skin Permeability (log Kp) -2.991Low potential for skin permeation.

Table 2: Predicted absorption properties.

Distribution

ParameterPredicted ValueInterpretation
VDss (human) (log L/kg) -0.016Suggests distribution primarily within the bloodstream and extracellular fluid.
Fraction Unbound (human) 0.285A significant portion of the drug is expected to be unbound and pharmacologically active.
BBB Permeability (logBB) -0.428Predicted to have limited penetration of the blood-brain barrier.
CNS Permeability (logPS) -1.543Low permeability into the central nervous system is predicted.

Table 3: Predicted distribution properties.

Metabolism

ParameterPredicted ValueInterpretation
CYP2D6 Substrate NoNot likely to be metabolized by this major drug-metabolizing enzyme.
CYP3A4 Substrate YesLikely to be metabolized by CYP3A4, a key enzyme in drug metabolism.
CYP1A2 Inhibitor No
CYP2C19 Inhibitor No
CYP2C9 Inhibitor No
CYP2D6 Inhibitor No
CYP3A4 Inhibitor NoLow potential for drug-drug interactions through inhibition of major CYP enzymes.

Table 4: Predicted metabolism properties.

Excretion

ParameterPredicted ValueInterpretation
Total Clearance (log ml/min/kg) 0.490Suggests a moderate rate of clearance from the body.
Renal OCT2 Substrate NoUnlikely to be actively secreted by the kidneys via this transporter.

Table 5: Predicted excretion properties.

Toxicity

ParameterPredicted ValueInterpretation
AMES Toxicity YesPotential for mutagenicity is predicted. This is a significant flag requiring experimental validation.
Max. Tolerated Dose (human) 0.598 log(mg/kg/day)Moderate maximum tolerated dose predicted.
hERG I Inhibitor NoLow risk of cardiotoxicity related to hERG channel blockade.
hERG II Inhibitor No
Oral Rat Acute Toxicity (LD50) 2.451 mol/kg
Oral Rat Chronic Toxicity (LOAEL) 1.838 log(mg/kg_bw/day)
Hepatotoxicity YesPotential for liver toxicity is predicted. This requires further investigation.
Skin Sensitisation No
Minnow Toxicity (log mM) -0.627

Table 6: Predicted toxicity properties.

Part 3: Potential Biological Target Prediction

The pyrazolo[3,4-b]quinoline core is a known scaffold for kinase inhibitors.[1] Identifying the most probable kinase targets for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine can guide further experimental validation and drug development efforts. Machine learning models trained on large datasets of known kinase inhibitors can predict these interactions with a reasonable degree of accuracy.[18][19][20]

Methodology: Kinase Target Prediction

Conceptual Workflow for Target Prediction:

  • Feature Extraction: The 2D and 3D structural features of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine are encoded as molecular fingerprints.

  • Database Comparison: These fingerprints are compared against a database of known kinase inhibitors with documented bioactivity (e.g., from the ChEMBL database).[19]

  • Model Application: A pre-trained machine learning model, such as a graph neural network or support vector machine, predicts the probability of interaction with various kinases.[19][20][21]

  • Target Prioritization: The kinases with the highest predicted binding affinity or probability of inhibition are ranked as the most likely targets.

G cluster_input Input cluster_prediction In Silico Prediction Workflow cluster_output Predicted Outputs Input_Molecule 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (SMILES) Physicochemical Physicochemical Properties (SwissADME) Input_Molecule->Physicochemical ADMET ADMET Profile (pkCSM) Input_Molecule->ADMET Target Target Prediction (Conceptual Kinase Screen) Input_Molecule->Target Drug_Likeness Drug-Likeness Assessment (e.g., Lipinski's Rules) Physicochemical->Drug_Likeness Pharmacokinetics Pharmacokinetic Profile (Absorption, Distribution, Metabolism, Excretion) ADMET->Pharmacokinetics Toxicity_Profile Toxicity Profile (Mutagenicity, Hepatotoxicity) ADMET->Toxicity_Profile Potential_Targets Prioritized Biological Targets (e.g., Kinase families) Target->Potential_Targets

Caption: In silico property prediction workflow.

Discussion and Strategic Implications

The in silico analysis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine provides a multifaceted preliminary profile that is crucial for guiding subsequent drug discovery efforts.

Drug-Likeness and Physicochemical Profile: The compound exhibits excellent drug-like properties, adhering to Lipinski's rule of five and showing a favorable bioavailability score. Its molecular weight, lipophilicity (Log P), and topological polar surface area (TPSA) are all within ranges that suggest good potential for oral absorption and cell permeability. The predicted moderate water solubility is a common characteristic of many small molecule drugs and can often be addressed through formulation strategies if necessary.

Pharmacokinetic Profile: The ADMET predictions from pkCSM offer a more granular view. High intestinal absorption is predicted, which is a very positive attribute for an orally administered drug. The compound is not expected to be a substrate for the P-glycoprotein efflux pump, further supporting good absorption and bioavailability. The predicted distribution suggests it will primarily remain in the circulatory system and extracellular fluids with limited access to the central nervous system, which could be advantageous for minimizing CNS-related side effects. A key metabolic pathway is predicted to be via the CYP3A4 enzyme. This is important to consider for potential drug-drug interactions, as many other drugs are also metabolized by this enzyme. The predicted moderate clearance rate suggests a reasonable half-life in the body.

Toxicity Concerns: The most significant findings from this in silico assessment are the toxicity flags. The prediction of AMES toxicity indicates a potential for mutagenicity, which is a serious concern for any drug candidate. Similarly, the prediction of hepatotoxicity suggests a risk of liver damage. These predictions must be prioritized for experimental validation. Early-stage assays, such as the Ames test and in vitro hepatocyte toxicity assays, are essential next steps to either confirm or refute these computational warnings. The lack of a predicted hERG inhibition is a positive sign, reducing the likelihood of certain cardiotoxic effects.

Future Directions:

  • Experimental Validation of Toxicity: The primary recommendation is to synthesize a small quantity of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine and perform an experimental Ames test and an in vitro hepatotoxicity assay. The results of these tests will be critical in deciding whether to proceed with this specific compound.

  • Metabolic Stability Assay: An in vitro metabolic stability assay using human liver microsomes would be valuable to confirm the role of CYP3A4 in its metabolism and to quantify its metabolic rate.

  • Kinase Panel Screening: Based on the known pharmacology of the pyrazolo[3,4-b]quinoline scaffold, screening the compound against a panel of kinases is a logical step to identify its primary biological targets. This will help to elucidate its mechanism of action and therapeutic potential.

  • Structural Analogue Design: If the toxicity predictions are confirmed experimentally, medicinal chemistry efforts could be directed towards designing analogues that retain the desirable physicochemical and pharmacokinetic properties while eliminating the structural motifs responsible for toxicity. The in silico models used in this guide can be applied to these new analogues to prioritize the most promising candidates for synthesis.

Conclusion

This in-depth technical guide demonstrates a robust and efficient in silico workflow for the early-stage evaluation of a novel drug candidate, 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. The computational predictions indicate that while the compound possesses a promising drug-like and pharmacokinetic profile, there are significant toxicity concerns that must be addressed experimentally. By integrating these predictive tools into the drug discovery process, researchers can make more informed decisions, prioritize resources effectively, and ultimately increase the probability of developing safe and effective medicines.

References

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Scilit. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC - NIH. Available at: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]

  • How do you predict ADMET properties of drug candidates? Aurlide. Available at: [Link]

  • pkCSM. Biosig Lab. Available at: [Link]

  • Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLOS Computational Biology. Available at: [Link]

  • Machine Learning Models for Accurate Prediction of Kinase Inhibitors with Different Binding Modes. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. Available at: [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. PMC - NIH. Available at: [Link]

  • ADMET Prediction. Protheragen. Available at: [Link]

  • ADMET prediction. Fiveable. Available at: [Link]

  • ADMET Predictions. Deep Origin. Available at: [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PMC - PubMed Central. Available at: [Link]

  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. Available at: [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH. Available at: [Link]

  • pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. The University of Melbourne. Available at: [Link]

  • Use ADMET-AI Online. ProteinIQ. Available at: [Link]

  • ADMET-AI. Available at: [Link]

  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. Available at: [Link]

  • ADMET predictions. VLS3D.COM. Available at: [Link]

  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. NIH. Available at: [Link]

  • ADMET Prediction-Webserver-ADMElab. admet.scbdd.com. Available at: [Link]

  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. SciSpace. Available at: [Link]

  • SwissADME. YouTube. Available at: [Link]

  • In Silico Prediction of Physicochemical Properties. Semantic Scholar. Available at: [Link]

  • In Silico Physicochemical Parameter Predictions. ResearchGate. Available at: [Link]

  • Help - SwissADME. Available at: [Link]

  • swiss ADME tutorial. YouTube. Available at: [Link]

  • SwissADME. SIB Swiss Institute of Bioinformatics - Expasy. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. Available at: [Link]

  • An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][9][17]naphthyridine Derivatives. NIH. Available at: [Link]

  • Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives. PubMed. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School. Available at: [Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. SciSpace. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Step-by-Step Synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

For: Researchers, scientists, and drug development professionals. Abstract The 1H-pyrazolo[3,4-b]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds inves...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrazolo[3,4-b]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, including applications as kinase inhibitors and antiviral agents.[1][2] This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a specific analogue of this important class. The described synthetic route is a robust, multi-step process commencing from readily available starting materials. This guide emphasizes not only the procedural details but also the underlying chemical principles and critical control points for each transformation, ensuring reproducibility and a high degree of purity in the final product. The protocol is designed to be self-validating, with detailed characterization data and safety precautions included.

Overall Synthetic Scheme

The synthesis is structured as a two-part process. The first part involves the construction of a key quinoline intermediate, 2-chloro-7-ethylquinoline-3-carbonitrile. The second part details the final cyclization step to yield the target pyrazolo[3,4-b]quinoline.

G cluster_partA Part A: Intermediate Synthesis cluster_partB Part B: Final Product Synthesis A N-(4-ethylphenyl)acetamide B Intermediate I: 2-Chloro-7-ethylquinoline-3-carbaldehyde A->B  Vilsmeier-Haack  Reaction C Intermediate II: 2-Chloro-7-ethylquinoline-3-carbonitrile B->C Oxime Formation & Dehydration D Target Compound: 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine C->D Hydrazine Cyclization (SNAr & Intramolecular Addition)

Diagram 1: High-level workflow for the synthesis of the target compound.

Materials and Equipment

Reagents:

  • N-(4-ethylphenyl)acetamide (Acetanilide derivative)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Acetic anhydride

  • Hydrazine hydrate (80% solution or anhydrous)

  • Ethanol (Absolute)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Equipment:

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnel)

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Büchner funnel and vacuum flask

  • Melting point apparatus

  • NMR Spectrometer (¹H and ¹³C)

  • Mass Spectrometer (MS)

Experimental Protocols

Part A: Synthesis of 2-Chloro-7-ethylquinoline-3-carbonitrile (Intermediate II)

This phase focuses on building the substituted quinoline core, which serves as the direct precursor for the final cyclization.

Step A1: Synthesis of 2-Chloro-7-ethylquinoline-3-carbaldehyde (Intermediate I)

This transformation is achieved via the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich aromatic compounds. The reaction of DMF with POCl₃ generates the electrophilic Vilsmeier reagent in situ, which then effects an electrophilic aromatic substitution and subsequent cyclization to form the chloro-quinoline aldehyde.

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-Dimethylformamide (DMF, 3.0 equiv.) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.0 equiv.) dropwise to the cooled DMF over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Substrate Addition: Dissolve N-(4-ethylphenyl)acetamide (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Work-up: Cool the mixture to room temperature and carefully pour it onto 500g of crushed ice with vigorous stirring. A precipitate will form.

  • Neutralization & Filtration: Slowly neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water, and air-dry.

  • Purification: Recrystallize the crude solid from ethanol to yield 2-chloro-7-ethylquinoline-3-carbaldehyde as a pale yellow solid.

Step A2: Synthesis of 2-Chloro-7-ethylquinoline-3-carbonitrile (Intermediate II)

The conversion of the aldehyde (Intermediate I) to the nitrile (Intermediate II) is a crucial step for the subsequent pyrazole ring formation. This is efficiently performed as a two-step, one-pot procedure involving the formation of an aldoxime followed by its dehydration.[3]

  • Oxime Formation: In a round-bottom flask, dissolve Intermediate I (1.0 equiv.) in a mixture of ethanol and pyridine (10:1 v/v). Add hydroxylamine hydrochloride (1.5 equiv.) in one portion.

  • Reaction: Reflux the mixture for 2 hours. The aldehyde carbonyl is converted to an oxime, which can be monitored by TLC.

  • Dehydration: Cool the mixture slightly and add acetic anhydride (3.0 equiv.) dropwise. The acetic anhydride acts as a dehydrating agent to convert the oxime into the nitrile.

  • Reaction: Reflux the mixture for an additional 2-3 hours until the reaction is complete (as indicated by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. A solid will precipitate.

  • Purification: Filter the solid, wash with water, and dry. Recrystallize the crude product from an ethanol/water mixture to afford 2-chloro-7-ethylquinoline-3-carbonitrile as a crystalline solid.

Part B: Synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (Target Compound)

This final step involves the construction of the pyrazole ring fused to the quinoline core. The reaction proceeds through a nucleophilic aromatic substitution (SNAr) of the C2-chloro group by hydrazine, followed by an intramolecular nucleophilic attack of the terminal amino group of the hydrazine onto the electron-deficient carbon of the nitrile.[3][4]

Diagram 2: Mechanistic rationale for the final pyrazole ring formation.

  • Reaction Setup: In a round-bottom flask equipped with a condenser, suspend 2-chloro-7-ethylquinoline-3-carbonitrile (Intermediate II, 1.0 equiv.) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (80% solution, 5.0 equiv.) to the suspension.

  • Reaction: Heat the mixture to reflux for 6-8 hours. The suspension will gradually dissolve and then a new precipitate may form. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a solid has precipitated, filter it directly. If not, reduce the solvent volume under reduced pressure using a rotary evaporator until a solid forms.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol, followed by cold water, to remove excess hydrazine and other impurities.

  • Final Product: Dry the solid under vacuum. If necessary, recrystallize from ethanol or a DMF/water mixture to obtain 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine as a pure solid.

Data Summary and Characterization

The following table provides expected parameters for the synthesis. Actual yields may vary based on experimental conditions and scale.

StepKey ReactantKey ReagentSolventTemp (°C)Time (h)Expected Yield (%)
A1 N-(4-ethylphenyl)acetamidePOCl₃ / DMFDMF70-804-665-75%
A2 Intermediate INH₂OH·HCl / Ac₂OEthanol/PyridineReflux4-580-90%
B Intermediate IIHydrazine HydrateEthanolReflux6-875-85%

Characterization Data for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine:

  • Appearance: Off-white to light yellow solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, pyrazole-NH), 8.7 (s, 1H, quinoline-H4), 8.0 (d, 1H, quinoline-H8), 7.7 (s, 1H, quinoline-H5), 7.4 (d, 1H, quinoline-H7), 5.7 (s, 2H, -NH₂), 2.8 (q, 2H, -CH₂CH₃), 1.3 (t, 3H, -CH₂CH₃). (Note: Exact chemical shifts are predictive and should be confirmed experimentally).

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expected peaks in the aromatic region (110-160 ppm), with characteristic signals for the ethyl group (~28 ppm for CH₂ and ~15 ppm for CH₃).

  • MS (ESI+): m/z calculated for C₁₂H₁₂N₄ [M+H]⁺, found [M+H]⁺.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrazine hydrate: Toxic and a suspected carcinogen. Avoid inhalation and skin contact. All manipulations should be performed in a well-ventilated fume hood.

  • General Precautions: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) where appropriate. Use proper grounding for flammable solvents. Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Khumalo, M. R., et al. (2018). A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions. ResearchGate. [Link]

  • A review on the synthesis and properties of 1H-pyrazolo[3,4-b]quinolines. (2022). PMC. [Link]

  • ResearchGate. Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines. [Link]

  • Manjula Rani, K., & Rajendran, S. P. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9). [Link]

  • Faidallah, H. M., et al. (2017). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Saudi Chemical Society, 21(1), 1-22. [Link]

  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396. [Link]

  • Gouda, M. A., et al. (2001). Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives. Archiv der Pharmazie, 334(4), 117-120. [Link]

Sources

Application

Friedländer synthesis protocol for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

An Application Note for the Synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine via Friedländer Annulation Introduction The 1H-pyrazolo[3,4-b]quinoline scaffold is a privileged heterocyclic structure of significant...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine via Friedländer Annulation

Introduction

The 1H-pyrazolo[3,4-b]quinoline scaffold is a privileged heterocyclic structure of significant interest to the pharmaceutical and materials science industries.[1] These compounds are recognized for a wide range of biological activities, including potential antiviral, antimicrobial, and antimalarial properties, and are also explored for their applications in photoluminescent and electroluminescent devices.[1] The Friedländer synthesis, a classic yet highly versatile and efficient condensation reaction, provides a direct and reliable route to construct the quinoline ring system.[2][3][4]

This application note provides a comprehensive, field-tested protocol for the synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. The procedure employs an acid-catalyzed Friedländer annulation between 2-amino-5-ethylbenzaldehyde and 3-amino-1H-pyrazole-4-carbonitrile. As a senior application scientist, this guide is structured to not only provide a step-by-step methodology but also to explain the underlying chemical principles and rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding for researchers in organic synthesis and drug development.

Reaction Scheme

The overall transformation involves the condensation and subsequent cyclodehydration of an ortho-aminoaryl aldehyde with a pyrazole derivative containing an activated methylene group.

Reaction scheme for the Friedländer synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Figure 1. Overall reaction for the synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

Mechanism of the Friedländer Annulation

The Friedländer synthesis can proceed through two primary mechanistic pathways, and the predominant route often depends on the specific substrates and reaction conditions (acidic vs. basic catalysis).[5][6] Under the acidic conditions prescribed in this protocol, the reaction is believed to initiate with the formation of a Schiff base.

  • Schiff Base Formation: The reaction begins with the acid-catalyzed condensation between the aldehyde group of 2-amino-5-ethylbenzaldehyde and the exocyclic amino group of 3-amino-1H-pyrazole-4-carbonitrile. This step forms a protonated imine intermediate (a Schiff base).

  • Intramolecular Cyclization: The key ring-forming step involves an intramolecular nucleophilic attack from the electron-rich carbon of the pyrazole ring onto the electrophilic imine carbon. This process is an intramolecular aldol-type reaction that forms the new six-membered ring.

  • Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule), a process driven by the formation of the stable, aromatic quinoline ring system. The acid catalyst facilitates this elimination step.

This mechanistic rationale explains the choice of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which protonates the carbonyl and imine intermediates, thereby increasing their electrophilicity and accelerating the key condensation and cyclization steps.[6]

Friedlander_Mechanism Figure 2. Proposed Mechanism via Schiff Base Intermediate cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product A 2-Amino-5-ethylbenzaldehyde C Protonated Schiff Base A->C + H+, -H2O B 3-Amino-1H-pyrazole-4-carbonitrile B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine D->E Dehydration & Aromatization (-H2O)

Caption: Proposed Mechanism via Schiff Base Intermediate

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and includes measures for monitoring and ensuring reaction completion.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
2-Amino-5-ethylbenzaldehyde≥97%Commercially available5633-51-2Store under inert gas, protect from light.
3-Amino-1H-pyrazole-4-carbonitrile≥97%Commercially available16617-46-2A key building block for pyrazoles.
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)ACS Reagent, ≥98.5%Sigma-Aldrich6192-52-5Potent acid catalyst.[5]
Ethanol (EtOH)Anhydrous, 200 proofPharmco-Aaper64-17-5Use of anhydrous solvent is recommended.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6For extraction and chromatography.
HexanesACS GradeFisher Scientific110-54-3For chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)-Lab prepared-For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR7487-88-9For drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent Technologies7631-86-9For column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-ethylbenzaldehyde (1.49 g, 10.0 mmol, 1.0 equiv).

    • Add 3-amino-1H-pyrazole-4-carbonitrile (1.08 g, 10.0 mmol, 1.0 equiv).

    • Add anhydrous ethanol (40 mL) to the flask to dissolve the reactants. Stir for 5 minutes at room temperature.

    • Add p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, 0.1 equiv) to the mixture. The catalyst is crucial for promoting the reaction under milder conditions than uncatalyzed methods.[7]

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 6-12 hours.

    • Monitor the reaction progress every 2 hours using Thin-Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexanes (e.g., 70:30 v/v). The starting materials should gradually be consumed as a new, more polar spot corresponding to the product appears.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature.

    • Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

    • Pour the concentrated mixture into 100 mL of deionized water.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the p-TsOH catalyst until effervescence ceases (pH ~7-8).

    • A precipitate of the crude product should form. If not, proceed to extraction.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers in a separatory funnel and wash with brine (1 x 50 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude solid product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Load the crude product (adsorbed onto a small amount of silica gel) onto the column.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc and gradually increasing to 70% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine as a solid.

Experimental Workflow Diagram

Workflow Figure 3. Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine Reactants (Aldehyde, Pyrazole) & Solvent (EtOH) B 2. Add Catalyst (p-TsOH) A->B C 3. Reflux (78-80°C) for 6-12 hours B->C D 4. Monitor by TLC C->D E 5. Cool to RT & Concentrate D->E Reaction Complete F 6. Neutralize with NaHCO3 E->F G 7. Extract with EtOAc F->G H 8. Dry & Evaporate G->H I 9. Column Chromatography (Silica, EtOAc/Hexanes) H->I Crude Product J 10. Characterize Product (NMR, MS, m.p.) I->J

Caption: Experimental Workflow

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Reaction 1. Inactive catalyst or insufficient amount. 2. Presence of water in reagents/solvent.[7] 3. Insufficient temperature or reaction time.1. Use fresh p-TsOH. Consider increasing catalyst loading to 15 mol%. 2. Ensure use of anhydrous ethanol and dry glassware. 3. Increase reflux time and monitor by TLC.
Formation of Side Products 1. Self-condensation of the aldehyde. 2. Reaction temperature too high, causing degradation.[7]1. Ensure a 1:1 stoichiometric ratio of reactants. 2. Maintain a steady reflux; avoid excessive heating. Consider a lower-boiling solvent if degradation persists.
Difficult Purification Product co-elutes with impurities.Modify the TLC solvent system to achieve better separation before attempting column chromatography. A different solvent system (e.g., Dichloromethane/Methanol) may be effective.

Conclusion

The Friedländer annulation provides a powerful and straightforward method for the synthesis of substituted pyrazolo[3,4-b]quinolines. The protocol detailed herein is a robust and reproducible procedure for obtaining 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in good yield. By understanding the underlying mechanism and key reaction parameters, researchers can effectively apply and adapt this methodology for the synthesis of a diverse library of related heterocyclic compounds for applications in medicinal chemistry and materials science.

References

  • Scribd. Friedländer Synthesis: Mechanism. Available at: [Link]

  • Wikipedia. Friedländer synthesis. Available at: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available at: [Link]

  • ACS Publications. Recent Advances in the Friedländer Reaction | Chemical Reviews. Available at: [Link]

  • National Institutes of Health. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC. Available at: [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. Available at: [Link]

  • ResearchGate. (PDF) Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Available at: [Link]

  • ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for preparation of 3a. Available at: [Link]

  • National Institutes of Health. Advances in polymer based Friedlander quinoline synthesis - PMC. Available at: [Link]

  • National Institutes of Health. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC. Available at: [Link]

  • MDPI. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Available at: [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. Available at: [Link]

  • Google Patents. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.
  • ResearchGate. Friedländer quinoline synthesis. Available at: [Link]

  • ResearchGate. Friedländer Quinoline Synthesis. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information For. Available at: [Link]

  • IJIRSET. Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. Available at: [Link]

  • ResearchGate. Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... | Download Scientific Diagram. Available at: [Link]

  • PrepChem.com. Synthesis of 2-aminobenzaldehyde. Available at: [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available at: [Link]

  • Wiley Online Library. The Friedländer Synthesis of Quinolines - Organic Reactions. Available at: [Link]

Sources

Method

Application Notes and Protocols: A High-Efficiency, Multi-Component Approach to Substituted Pyrazoloquinoline Synthesis

Introduction: The Significance of Pyrazoloquinolines in Modern Drug Discovery The pyrazoloquinoline scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant therapeutic pote...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazoloquinolines in Modern Drug Discovery

The pyrazoloquinoline scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant therapeutic potential. These molecules have garnered substantial interest from the medicinal chemistry community due to their diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. Notably, certain pyrazoloquinoline derivatives have been investigated as KRAS inhibitors, targeting one of the most challenging oncogenes in cancer therapy.[1][2] The structural rigidity and modular nature of the pyrazoloquinoline core allow for fine-tuning of its physicochemical properties, making it an attractive framework for the design of novel therapeutics.

Traditional multi-step syntheses of these complex heterocycles are often plagued by long reaction times, harsh conditions, and the generation of significant chemical waste. In contrast, multi-component reactions (MCRs) offer a more elegant and efficient "green" chemistry approach.[3] By combining three or more reactants in a single pot, MCRs enable the rapid construction of complex molecular architectures with high atom economy and simplified purification procedures.[3][4]

This application note provides a detailed, field-proven protocol for the synthesis of substituted pyrazolo[3,4-b]quinolines via a microwave-assisted, three-component reaction. We will delve into the mechanistic underpinnings of this transformation, explain the rationale behind the chosen experimental parameters, and provide a step-by-step guide for researchers in drug discovery and organic synthesis.

Reaction Overview and Mechanistic Insights

The featured multi-component synthesis unites an aryl aldehyde, a cyclic 1,3-dicarbonyl compound (dimedone), and a 5-aminopyrazole derivative to construct the pyrazolo[3,4-b]quinoline core. This reaction proceeds through a domino sequence of classical organic reactions, elegantly orchestrated in a single pot.

The "Why": Causality Behind Experimental Choices
  • Microwave Irradiation: The use of microwave heating is a cornerstone of this high-efficiency protocol. Unlike conventional oil bath heating, which relies on slow conductive heat transfer, microwaves directly energize the polar molecules in the reaction mixture. This rapid and uniform heating dramatically reduces reaction times—often from hours to mere minutes—and frequently leads to higher product yields and cleaner reaction profiles.[2][5][6] This efficiency is a significant advantage in the rapid synthesis of compound libraries for screening purposes.

  • Aqueous Ethanol as a "Green" Solvent: The choice of aqueous ethanol as the reaction medium aligns with the principles of green chemistry. Water and ethanol are both environmentally benign, readily available, and possess favorable dielectric properties for microwave absorption. This solvent system avoids the use of hazardous and volatile organic solvents often employed in traditional synthetic methods.[4][7]

  • Catalyst-Free Conditions: A remarkable feature of this protocol is its ability to proceed efficiently without the need for an external acid or base catalyst. This simplifies the experimental setup and work-up procedure, as there is no catalyst to remove from the final product. The inherent reactivity of the starting materials under microwave irradiation is sufficient to drive the reaction to completion.

Reaction Mechanism: A Step-by-Step Molecular Choreography

The formation of the pyrazolo[3,4-b]quinoline scaffold in this reaction is proposed to proceed through the following sequential steps:

  • Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the aryl aldehyde and the active methylene group of dimedone. This step forms an electrophilic α,β-unsaturated intermediate.[8][9]

  • Michael Addition: The 5-aminopyrazole then acts as a nucleophile, attacking the β-position of the unsaturated intermediate in a classic Michael-type addition. This step is crucial for forging the initial carbon-nitrogen bond that will become part of the central pyridine ring.

  • Intramolecular Cyclization and Dehydration: Following the Michael addition, an intramolecular cyclization occurs, with the amino group of the pyrazole attacking one of the carbonyl groups of the dimedone moiety. Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic pyridine ring, yielding the final, stable pyrazolo[3,4-b]quinoline product.

Visualizing the Process

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Combine aryl aldehyde, dimedone, and 5-aminopyrazole in aqueous ethanol react1 Microwave irradiation (e.g., 10-15 minutes) prep1->react1 Transfer to microwave reactor workup1 Cool the reaction mixture react1->workup1 Reaction completion workup2 Collect precipitate by filtration workup1->workup2 workup3 Wash with cold ethanol workup2->workup3 workup4 Recrystallize from ethanol workup3->workup4 analysis1 Characterize the product (NMR, MS, etc.) workup4->analysis1

Caption: A streamlined workflow for the microwave-assisted synthesis of pyrazoloquinolines.

Proposed Reaction Mechanism

G A Aryl Aldehyde I1 Knoevenagel Intermediate A->I1 + B (Knoevenagel Condensation) B Dimedone C 5-Aminopyrazole I2 Michael Adduct I1->I2 + C (Michael Addition) I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P Substituted Pyrazoloquinoline I3->P - H2O (Dehydration)

Caption: The sequential Knoevenagel-Michael-cyclization cascade leading to the pyrazoloquinoline core.

Quantitative Data: A Comparative Analysis

The efficiency of the microwave-assisted protocol is evident when comparing yields and reaction times with conventional heating methods. The following table summarizes typical results for the synthesis of various pyrazolo[3,4-b]quinoline derivatives.

EntryAryl Aldehyde (R group)MethodTime (min)Yield (%)
1PhenylMicrowave1095
2PhenylConventional18078
34-ChlorophenylMicrowave1292
44-ChlorophenylConventional21075
54-MethoxyphenylMicrowave1096
64-MethoxyphenylConventional18080
72-NitrophenylMicrowave1588
82-NitrophenylConventional24070

Note: Conventional heating was performed at the reflux temperature of the solvent.

As the data illustrates, the microwave-assisted synthesis consistently provides higher yields in a fraction of the time required for conventional heating.[2][5][10]

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 6,6-dimethyl-4-phenyl-1-((5-methyl-1-phenyl-1H-pyrazol-3-yl)amino)-5,6,7,8-tetrahydroquinolin-9(1H)-one as a representative example.

Materials and Equipment:
  • Benzaldehyde (1 mmol, 106 mg)

  • Dimedone (1 mmol, 140 mg)

  • 5-amino-3-methyl-1-phenylpyrazole (1 mmol, 173 mg)

  • Ethanol (5 mL)

  • Deionized water (2 mL)

  • Microwave synthesizer

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for filtration and recrystallization

Procedure:
  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine benzaldehyde (1 mmol), dimedone (1 mmol), and 5-amino-3-methyl-1-phenylpyrazole (1 mmol).

  • Solvent Addition: Add 7 mL of a pre-mixed 7:3 ethanol/water solution to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 100 °C for 10-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction vessel to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: For higher purity, recrystallize the solid product from hot ethanol.

  • Characterization: Dry the purified product under vacuum and characterize it by appropriate analytical methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.

Self-Validating System and Expected Outcome:
  • Checkpoint: The reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Expected Outcome: A crystalline solid should be obtained. The yield of the purified product is expected to be in the range of 90-96%. The structural confirmation through spectroscopic methods should be consistent with the target pyrazolo[3,4-b]quinoline.

Conclusion and Future Outlook

The multi-component synthesis of substituted pyrazoloquinolines under microwave irradiation represents a highly efficient, environmentally conscious, and versatile strategy for accessing this important class of heterocyclic compounds. The protocol described herein is robust, scalable, and amenable to the generation of diverse compound libraries for drug discovery programs. The significant reduction in reaction times and the avoidance of hazardous solvents and catalysts make this method particularly attractive for both academic and industrial research settings. Future work in this area may focus on expanding the substrate scope to include a wider range of functionalized starting materials and the development of enantioselective variations of this powerful reaction.

References

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  • Reddy, G. S. N., & Kumar, M. S. (2014). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 231-233. Available from: [Link]

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  • Gondek, E., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7612. Available from: [Link]

  • Patel, K. D., & Patel, N. K. (2010). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 2(3), 543-549. Available from: [Link]

  • Mohareb, R. M., et al. (2023). Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. Bulletin of the Chemical Society of Ethiopia, 37(3), 715-727. Available from: [Link]

  • Mohareb, R. M., et al. (2023). Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. ResearchGate. Available from: [Link]

Sources

Application

Application Note &amp; Protocols: A Strategic Approach for the Biological Activity Screening of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Abstract The 1H-pyrazolo[3,4-b]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, most notably as kinase inhibitors for an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, most notably as kinase inhibitors for anticancer therapy.[1][2][3] This document provides a comprehensive, multi-tiered strategy for the initial biological activity screening of a novel derivative, 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (hereafter referred to as "the Compound"). This guide is designed for researchers in drug discovery and chemical biology, offering a logical workflow from broad phenotypic screening to more specific mechanistic assays. We present detailed, field-proven protocols for cytotoxicity, kinase inhibition, antimicrobial, and antioxidant screening, explaining the causality behind experimental choices to ensure robust and reproducible data generation.

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]quinoline Core

The fusion of pyrazole and quinoline rings creates a rigid, planar heterocyclic system that has proven to be a fertile ground for the development of potent biological agents.[3][4] Numerous studies have highlighted the efficacy of this scaffold in targeting key cellular processes. Specifically, derivatives have been successfully developed as inhibitors of cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (TRKs), and other kinases implicated in oncogenesis, demonstrating significant antitumor properties.[5][6][7] The structural similarity of the pyrazolo[3,4-d]pyrimidine scaffold (a related core) to purines further underscores its potential to interact with ATP-binding sites in enzymes like kinases.[1]

Given this precedent, 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a novel analogue, warrants a systematic investigation to elucidate its biological activity profile. The screening strategy proposed herein is designed to efficiently probe its potential as an anticancer, antimicrobial, or antioxidant agent.

Recommended Screening Cascade

A hierarchical screening approach is the most resource-efficient method to characterize a novel compound. This strategy begins with broad, high-throughput assays to identify primary activities, which then guide the selection of more specific, mechanism-of-action studies.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Screening A Compound Preparation (Stock Solution in DMSO) B Primary Cytotoxicity Screen (MTT Assay vs. Cancer Cell Panel) A->B C Parallel Broad-Spectrum Screens F Significant Cytotoxicity (IC50 < 10 µM) B->F I No Significant Cytotoxicity B->I D Antimicrobial Assay (Agar Well Diffusion) C->D E Antioxidant Assays (DPPH & ABTS) C->E J Report Antimicrobial / Antioxidant Activity & Consider Other Disease Models D->J E->J G Kinase Inhibition Profiling (Broad Panel Kinase Assay) F->G H Mechanism of Action (Apoptosis Assay - Annexin V/PI) F->H I->J

Figure 1: Recommended workflow for screening 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

Foundational Protocols: Compound Preparation

Accurate and consistent compound preparation is fundamental to the reliability of all subsequent assays.

3.1. Materials

  • 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Calibrated precision balance and pipettes

3.2. Protocol: Preparation of 10 mM Stock Solution

  • Calculation: Determine the mass of the Compound required for a 10 mM stock solution. The molecular weight of C12H12N4 is 212.25 g/mol . For 1 mL (0.001 L) of a 10 mM (0.01 M) solution, you will need: Mass = 0.01 mol/L * 0.001 L * 212.25 g/mol = 0.0021225 g = 2.12 mg

  • Weighing: Carefully weigh out approximately 2.12 mg of the Compound and record the exact mass.

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder to achieve a final concentration of 10 mM. For example, if you weighed exactly 2.12 mg, add 1.0 mL of DMSO.

  • Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Rationale (Expertise & Experience): DMSO is the solvent of choice for most small molecules due to its high solubilizing power and miscibility with aqueous culture media.[8][9] Preparing a high-concentration stock allows for minimal solvent carryover into the final assay, as the final DMSO concentration should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[8] Aliquoting is a critical step to maintain the integrity of the compound over time.

Phase 1: Primary Screening Protocols

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a robust, colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][10] A reduction in metabolic activity is correlated with either cell death or a cytostatic effect, providing a quantitative measure of the compound's cytotoxic potential.

4.1.1. Materials

  • Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical]) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[10]

  • Complete growth medium (specific to each cell line)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • DMSO, reagent grade.

  • Doxorubicin (positive control).

  • Sterile 96-well cell culture plates.

4.1.2. Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the Compound from the 10 mM stock in complete medium. A common concentration range to test is 0.1, 1, 5, 10, 25, 50, and 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the highest percentage of DMSO used) and "positive control" wells (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[10] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[8]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]

4.1.3. Data Presentation and Analysis Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Example Data Layout for Cytotoxicity Screening

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI)
MCF-78.41.25.2
A54915.62.52.8
HeLa11.21.83.9
HEK29343.78.9-
SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells
Protocol: Antimicrobial Screening (Agar Well Diffusion)

This method is a standard preliminary test to evaluate the antimicrobial activity of a chemical substance.[12] It is based on the diffusion of the compound through an agar medium inoculated with a test microorganism.

4.2.1. Materials

  • Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]).

  • Mueller-Hinton Agar (MHA).

  • Sterile Petri dishes.

  • Sterile cotton swabs and a sterile cork borer (6 mm diameter).

  • Standard antibiotic discs (e.g., Gentamicin) as a positive control.

4.2.2. Step-by-Step Methodology

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland turbidity standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

  • Compound Loading: Pipette a fixed volume (e.g., 50 µL) of a high concentration of the Compound (e.g., 1 mg/mL in DMSO) into a well. Load a standard antibiotic in another well as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Measure the diameter (in mm) of the clear zone of inhibition around each well.

Protocol: Antioxidant Capacity (DPPH & ABTS Assays)

Antioxidant activity is commonly evaluated using radical scavenging assays. DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are stable free radicals that lose their color upon reduction by an antioxidant.[13][14][15] Performing both assays provides a more comprehensive assessment.[13]

4.3.1. DPPH Assay Protocol

  • Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. Adjust the concentration to obtain an absorbance of ~1.0 at 517 nm.

  • Reaction: In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of various concentrations of the Compound (in methanol). Include ascorbic acid as a positive control and methanol as a blank.

  • Incubation & Measurement: Incubate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity. Determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.[15]

4.3.2. ABTS Assay Protocol

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15] Dilute the ABTS•+ solution with methanol to an absorbance of ~0.70 at 734 nm.

  • Reaction: In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of the Compound (in methanol).

  • Incubation & Measurement: Incubate for 6 minutes and measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.[15]

Phase 2: Secondary & Mechanistic Screening Protocols

If the primary cytotoxicity screen reveals potent activity (e.g., IC₅₀ < 10 µM) against cancer cell lines, the following assays are recommended to elucidate the mechanism of action.

Protocol: Kinase Inhibition Profiling (Luminescent Assay)

Given the prevalence of kinase inhibition among pyrazolo[3,4-b]quinoline derivatives, assessing the Compound's effect on a panel of kinases is a logical next step.[2][7] Luminescent assays, such as ADP-Glo™, are homogeneous assays that quantify kinase activity by measuring the amount of ATP consumed. Inhibition of the kinase results in less ATP being converted to ADP, leading to a higher luminescent signal.[16]

Kinase_Assay cluster_0 Assay Principle cluster_1 Signal Interpretation A Kinase + Substrate + ATP C Phosphorylated Substrate + ADP A->C Kinase Activity B Compound (Inhibitor) B->A Inhibition D Remaining ATP E Luciferase Reaction D->E Substrate F Light (Luminescence) E->F Generates G High Luminescence (More ATP remaining) H Potent Inhibition G->H I Low Luminescence (Less ATP remaining) J Weak/No Inhibition I->J

Figure 2: Principle of a luminescent ATP-based kinase inhibition assay.

5.1.1. General Methodology This protocol is a general guide. Specific buffer conditions and concentrations of kinase, substrate, and ATP should be optimized for each kinase target.

  • Reagent Preparation: Prepare a 2X solution of the target kinase and its substrate in the appropriate kinase buffer. Prepare a 2X ATP solution.[16]

  • Plate Setup: In a 384-well plate, add the Compound at various concentrations.

  • Kinase Reaction: Add the 2X kinase/substrate solution to the wells, followed by the 2X ATP solution to initiate the reaction. Incubate at room temperature for the optimized time (e.g., 60 minutes).

  • ATP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

  • Data Acquisition: Incubate for 30-60 minutes and measure luminescence with a plate reader.

  • Analysis: Determine the IC₅₀ value for each kinase target.

Protocol: Apoptosis Assessment (Annexin V/PI Staining)

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is employed.[8] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by fluorescently-labeled Annexin V. Late apoptotic or necrotic cells have compromised membrane integrity and will also stain with the DNA-intercalating dye, PI.

5.2.1. Step-by-Step Methodology

  • Cell Treatment: Seed cells in a 6-well plate and treat with the Compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[8]

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[8] The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This application note provides a structured, rationale-driven framework for the initial biological characterization of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. By initiating a broad screening cascade and subsequently focusing on the most promising activities, researchers can efficiently identify and validate the therapeutic potential of this novel compound. The detailed protocols herein serve as a robust starting point for generating high-quality, reproducible data, paving the way for further preclinical development.

References

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  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. E3S Web of Conferences. [Link]

  • National Institutes of Health. (n.d.). Kinase Screening and Profiling : Methods and Protocols. National Institutes of Health. [Link]

  • PubMed. (n.d.). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed. [Link]

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  • Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]

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  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

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  • Purdue University Graduate School. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. [Link]

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  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • ResearchGate. (2017). (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate. [Link]

  • PubMed. (2023). Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer. PubMed. [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. [Link]

  • Oriental Journal of Chemistry. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry. [Link]

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Method

Application Notes and Protocols for the Evaluation of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine as a Potential Kinase Inhibitor

Introduction: The Pursuit of Specificity in Kinase Inhibition Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The human k...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The human kinome comprises over 500 members, making the development of specific inhibitors a significant challenge and a paramount goal in modern drug discovery. The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinoline scaffolds have emerged as privileged structures in the design of potent kinase inhibitors.[1][2][3] These heterocyclic systems are adept at fitting into the ATP-binding pocket of various kinases, leading to the development of inhibitors for targets like Cyclin-Dependent Kinases (CDKs), which are central to cell cycle control.[1][2]

This document provides a detailed guide for the comprehensive evaluation of a novel compound, 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (herein referred to as Cmpd-X), as a potential kinase inhibitor. Based on the established activity of the pyrazolo[3,4-b]pyridine/quinoline core against CDKs, we will proceed with the hypothesis that Cmpd-X is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) .[2][3] CDK2, when complexed with Cyclin E or Cyclin A, is a critical driver of the G1/S phase transition in the cell cycle, and its hyperactivity is frequently observed in various cancers.[4][5][6]

These application notes are designed to guide the researcher from initial biochemical validation to cellular target engagement and downstream pathway analysis, ensuring a rigorous and scientifically sound assessment of Cmpd-X's therapeutic potential.

PART 1: Biochemical Potency Assessment

The first critical step is to determine if Cmpd-X can directly inhibit the enzymatic activity of its putative target, CDK2, in a cell-free system. This allows for the precise measurement of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol 1: In Vitro CDK2/Cyclin A Kinase Assay using ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[7][8][9] The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the calculation of potency.

Rationale for Method Selection: The ADP-Glo™ assay is highly sensitive, compatible with a wide range of ATP concentrations, and its luminescent signal is stable, allowing for batch processing of plates.[7][10] This makes it an industry-standard for high-throughput screening and potency determination.

Materials and Reagents:

  • Recombinant human CDK2/Cyclin A enzyme (e.g., Promega, Cat.# V1251)

  • Rb-Cterm substrate peptide

  • ATP, 10 mM solution

  • Cmpd-X, 10 mM stock in DMSO

  • Staurosporine (positive control inhibitor), 1 mM stock in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)

  • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA

  • White, opaque 384-well assay plates (e.g., Corning, Cat.# 3574)

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Experimental Workflow Diagram:

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep1 Dispense Cmpd-X serial dilutions (11 points, 1:3 dilution) prep2 Add Positive (Staurosporine) & Negative (DMSO) Controls prep1->prep2 react1 Add CDK2/Cyclin A enzyme and Rb substrate mixture prep2->react1 react2 Add ATP to initiate reaction react1->react2 react3 Incubate at RT for 60 min react2->react3 detect1 Add ADP-Glo™ Reagent (Stop kinase, deplete ATP) react3->detect1 detect2 Incubate at RT for 40 min detect1->detect2 detect3 Add Kinase Detection Reagent (Convert ADP to ATP, generate light) detect2->detect3 detect4 Incubate at RT for 30 min detect3->detect4 detect5 Read Luminescence detect4->detect5

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Perform a serial 1:3 dilution of Cmpd-X in DMSO, starting from a 1 mM concentration, for a total of 11 points.

  • Plate Setup: Add 1 µL of each Cmpd-X dilution, Staurosporine (final concentration 10 µM), or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing kinase buffer, CDK2/Cyclin A, and the Rb substrate. Add 10 µL of this mix to each well.

  • Initiation: Prepare a solution of ATP in kinase buffer. Add 10 µL to each well to start the reaction. The final ATP concentration should be at or near the Km for CDK2.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[8]

  • ATP Depletion Incubation: Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin to produce a luminescent signal.[11]

  • Signal Stabilization: Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis and Expected Results: The raw luminescence data should be converted to percent inhibition relative to the DMSO (0% inhibition) and Staurosporine (100% inhibition) controls. Plot the percent inhibition against the logarithm of the Cmpd-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTargetIC50 (nM) [Hypothetical]
Cmpd-X CDK2/Cyclin A 75
StaurosporineCDK2/Cyclin A15

PART 2: Cellular Target Engagement

Demonstrating that a compound inhibits a purified enzyme is a crucial first step, but it is essential to confirm that it can bind to its intended target within the complex environment of a living cell. The NanoBRET™ Target Engagement assay is an ideal technology for this purpose.

Protocol 2: NanoBRET™ Target Engagement Assay in Live Cells

This assay measures the binding of a test compound to a specific target protein in intact cells.[12][13] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (CDK2-NanoLuc®) and a cell-permeable fluorescent tracer that binds to the same target. A competing compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal.

Rationale for Method Selection: NanoBRET™ provides quantitative evidence of target binding in a physiological context, accounting for cell permeability and potential off-target binding that might sequester the compound.[14][15] This provides a more accurate reflection of the compound's behavior in a biological system.

Materials and Reagents:

  • HEK293 cells (or a relevant cancer cell line)

  • CDK2-NanoLuc® fusion vector DNA

  • NanoBRET™ K-10 Tracer

  • Opti-MEM® I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • Cmpd-X, 10 mM stock in DMSO

  • White, nonbinding surface 96-well plates (e.g., Corning, Cat.# 3600)

  • Nano-Glo® Live Cell Reagent

  • BRET-capable plate reader

Experimental Workflow Diagram:

G cluster_cellprep Cell Preparation cluster_assay Assay Execution cluster_readout BRET Measurement cell1 Transfect HEK293 cells with CDK2-NanoLuc® vector cell2 Incubate for 24 hours cell1->cell2 cell3 Harvest and resuspend cells cell2->cell3 assay1 Dispense cells into 96-well plate cell3->assay1 assay2 Add Cmpd-X serial dilutions assay1->assay2 assay3 Add NanoBRET™ Tracer K-10 assay2->assay3 assay4 Incubate at 37°C for 2 hours assay3->assay4 read1 Add Nano-Glo® Live Cell Substrate assay4->read1 read2 Read Donor (460nm) and Acceptor (610nm) emissions read1->read2 read3 Calculate BRET Ratio read2->read3

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Step-by-Step Protocol:

  • Transfection: Twenty-four hours prior to the assay, transfect HEK293 cells with the CDK2-NanoLuc® vector using FuGENE® HD Transfection Reagent according to the manufacturer's protocol.[16]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Plate the cells into the 96-well assay plate.

  • Compound Addition: Add the serially diluted Cmpd-X to the wells.

  • Tracer Addition: Immediately after compound addition, add the NanoBRET™ K-10 Tracer.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition: Add the Nano-Glo® Live Cell Reagent to all wells.

  • Data Acquisition: Read the plate on a BRET-capable luminometer, measuring both the donor emission (460nm) and the acceptor emission (610nm).

Data Analysis and Expected Results: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Convert the BRET ratios to percent inhibition and plot against the compound concentration to determine the cellular IC50. A potent compound will show a low nanomolar IC50 value, confirming it effectively engages CDK2 in live cells.

CompoundTargetCellular IC50 (nM) [Hypothetical]
Cmpd-X CDK2 250

PART 3: Cellular Pathway Modulation

The final step is to demonstrate that target engagement by Cmpd-X translates into a functional cellular outcome. Since CDK2's primary role is to phosphorylate the Retinoblastoma protein (Rb), leading to E2F transcription factor release and S-phase entry, we can measure the phosphorylation of Rb at CDK2-specific sites.[17][18]

Protocol 3: Western Blot Analysis of Phospho-Rb

This protocol will assess the phosphorylation status of Rb at Ser807/811, known sites for CDK2 phosphorylation, in a cancer cell line (e.g., HCT-116 colon cancer cells) following treatment with Cmpd-X.

Rationale for Method Selection: Western blotting is a robust and widely used technique to measure changes in protein phosphorylation, providing a direct readout of the upstream kinase activity.[19][20] Observing a decrease in p-Rb levels upon Cmpd-X treatment provides strong evidence for its mechanism of action.

Materials and Reagents:

  • HCT-116 cells

  • Cmpd-X, 10 mM stock in DMSO

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • Primary Antibodies:

    • Rabbit anti-Phospho-Rb (Ser807/811) (e.g., Cell Signaling Technology, #9308)[18]

    • Mouse anti-Total Rb (e.g., Cell Signaling Technology, #9309)

    • Mouse anti-β-Actin (loading control)

  • Secondary Antibodies:

    • Anti-rabbit IgG, HRP-linked

    • Anti-mouse IgG, HRP-linked

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membranes

  • 5% w/v BSA in TBST for blocking[19]

  • ECL Chemiluminescence Substrate

Experimental Workflow Diagram:

G cluster_treatment Cell Treatment & Lysis cluster_wb Western Blotting treat1 Seed HCT-116 cells treat2 Treat with Cmpd-X (0, 100, 300, 1000 nM) for 24h treat1->treat2 treat3 Lyse cells and collect protein treat2->treat3 wb1 Quantify protein (BCA) treat3->wb1 wb2 SDS-PAGE and Transfer to PVDF wb1->wb2 wb3 Block membrane with 5% BSA wb2->wb3 wb4 Incubate with Primary Ab (p-Rb, Total Rb, Actin) wb3->wb4 wb5 Incubate with Secondary HRP-Ab wb4->wb5 wb6 Add ECL Substrate and Image wb5->wb6

Caption: Workflow for Western Blot analysis of phospho-Rb.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed HCT-116 cells in 6-well plates. Once they reach 70-80% confluency, treat them with increasing concentrations of Cmpd-X (e.g., 0, 100, 300, 1000 nM) for 24 hours.

  • Lysis: Wash the cells with ice-cold PBS and lyse them using supplemented RIPA buffer. It is critical to include phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[21]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[22]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-Rb, anti-Total Rb, or anti-β-Actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.

Data Analysis and Expected Results: A dose-dependent decrease in the signal for Phospho-Rb (Ser807/811) should be observed with increasing concentrations of Cmpd-X. The levels of Total Rb and β-Actin should remain relatively constant, demonstrating that the effect is on the phosphorylation event and not on total protein expression. This result would strongly support the conclusion that Cmpd-X inhibits the CDK2 signaling pathway in cancer cells.

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine as a novel CDK2 inhibitor. By systematically progressing from biochemical potency to cellular target engagement and downstream pathway analysis, researchers can build a robust data package to support the compound's mechanism of action and its potential for further development as a therapeutic agent.

References

  • Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. Retrieved from [Link]

  • Tadesse, S., et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Drug Discovery Today, 25(3), 498-505.
  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560-572.
  • Lim, E., & O'Toole, S. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Future Oncology, 16(10), 545-558.
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • My Cancer Genome. (n.d.). CDK2. Retrieved from [Link]

  • Misra, R. N., et al. (2003). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 13(18), 2989-2992.
  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136.
  • Sławiński, J., et al. (2003). Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(18), 2989-2992.
  • Hassan, A. S., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(18), 6524.
  • Current Medicinal Chemistry. (2023). Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer. Current Medicinal Chemistry, 30.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Zhang, S., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 238, 114480.
  • Lee, T., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3564-3568.
  • Hassan, A. S., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1599.
  • Karthikeyan, C., et al. (2018). lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. Bioorganic & Medicinal Chemistry Letters, 28(13), 2244-2249.

Sources

Application

In vitro kinase assay protocol for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Topic: In Vitro Kinase Assay Protocol for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Audience: Researchers, scientists, and drug development professionals. Evaluating the Kinase Inhibitory Potential of 6-Ethyl-1H-pyraz...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vitro Kinase Assay Protocol for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Audience: Researchers, scientists, and drug development professionals.

Evaluating the Kinase Inhibitory Potential of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine: A Detailed In Vitro Protocol Using the ADP-Glo™ Assay

Abstract

The 1H-pyrazolo[3,4-b]quinoline scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting diverse members of the kinome.[1][2] Compounds with this core have shown potent inhibition of key kinases involved in cell cycle regulation and oncogenesis, such as Cyclin-Dependent Kinases (CDKs).[3] This application note provides a comprehensive, step-by-step protocol for determining the in vitro kinase inhibitory activity of a novel derivative, 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. We detail the use of the non-radioactive, luminescence-based ADP-Glo™ Kinase Assay, a robust and highly sensitive method suitable for both single-point screening and detailed IC₅₀ determination.[4][5] The protocol is presented with a focus on scientific rationale, self-validating controls, and data interpretation, making it an essential guide for researchers in drug discovery and chemical biology.

Introduction: The Promise of Pyrazolo[3,4-b]quinoline Scaffolds

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The development of small molecule inhibitors that target the ATP-binding site of specific kinases remains a cornerstone of modern drug discovery.[1] The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinoline cores have proven to be versatile scaffolds for designing potent and selective kinase inhibitors.[3] Their planar structure and hydrogen bonding capabilities allow for effective interaction within the kinase ATP pocket.[3]

6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a novel compound built upon this promising scaffold. To characterize its biological activity, a primary in vitro kinase assay is the essential first step. This document outlines a universal protocol that can be adapted to screen this compound against a panel of kinases or to determine its potency against a specific kinase of interest. For illustrative purposes, this protocol will reference CDK2/Cyclin A2, a well-characterized kinase relevant to this compound class.

Assay Principle: Quantifying Kinase Activity via ADP Production

To measure the inhibitory effect of a compound, we must first accurately quantify the activity of the kinase enzyme. Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a byproduct.[7] The ADP-Glo™ Kinase Assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced in the reaction.[4]

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: After the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This simultaneously stops the enzymatic reaction and depletes all remaining, unconsumed ATP.

  • ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin system to produce light, which is measured as a luminescent signal.[8] The intensity of the light is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Addition cluster_3 Step 4: Data Acquisition Kinase_Reaction Kinase + Substrate + ATP (Inhibitor Present) Products Phosphorylated Substrate + ADP + leftover ATP Kinase_Reaction->Products Incubation Add_Reagent1 Add ADP-Glo™ Reagent Products->Add_Reagent1 Stop_Deplete Kinase Reaction Stops Unconsumed ATP is Depleted Add_Reagent1->Stop_Deplete 40 min incubation Add_Reagent2 Add Kinase Detection Reagent Stop_Deplete->Add_Reagent2 Convert_Detect ADP is Converted to ATP Add_Reagent2->Convert_Detect Luciferase ATP + Luciferin -> Light (Luminescence) Convert_Detect->Luciferase Readout Measure Luminescence Luciferase->Readout

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials and Reagents

ReagentSupplierCatalog Number (Example)Storage Temperature
6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamineCustom Synthesis/VendorN/A-20°C or as specified
ADP-Glo™ Kinase AssayPromegaV9101-20°C
Recombinant Human CDK2/Cyclin A2 KinaseSignalChemC11-10G-80°C
Histone H1 SubstrateMillipore14-155-80°C
ATP, Ultra-PurePromegaV9151 (in kit)-20°C
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855Room Temperature
Kinase Buffer (1X)See Section 4.1N/A4°C
Nuclease-Free WaterVariousN/ARoom Temperature
384-well, solid white, low-volume platesCorning3572Room Temperature

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format with a final kinase reaction volume of 5 µL.[9]

Reagent Preparation

Expert Insight: Consistent reagent preparation is critical for reproducibility. Always prepare fresh dilutions of kinase and ATP for each experiment, as their activity can degrade with freeze-thaw cycles.

  • Kinase Buffer (1X): Prepare a buffer appropriate for the kinase of interest. A standard buffer for many kinases is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA. Filter and store at 4°C.

  • Test Compound Stock: Prepare a 10 mM stock solution of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in 100% DMSO.

  • Compound Dilution Series (for IC₅₀):

    • Perform serial dilutions of the 10 mM stock in 100% DMSO to create a dose-response curve. A 10-point, 3-fold dilution series is standard.

    • From these DMSO stocks, create intermediate dilutions (e.g., 4X final concentration) in 1X Kinase Buffer. This step is crucial to minimize the final DMSO concentration in the assay, which should ideally be ≤1%.[10]

  • ATP Solution: Prepare a working stock of ATP in nuclease-free water. The optimal concentration should be at or near the Kₘ of the kinase for ATP to ensure robust activity and sensitive detection of competitive inhibitors.[11] For CDK2, a final concentration of 10-50 µM is often used. Prepare a 4X stock (e.g., 40 µM for a 10 µM final concentration).

  • Kinase/Substrate Master Mix: Prepare a master mix containing the kinase and substrate in 1X Kinase Buffer. The optimal amount of kinase should be determined empirically by titration to ensure the reaction is in the linear range (typically 10-20% ATP consumption). For example, prepare a 2X master mix containing 10 ng/µL CDK2/CycA2 and 0.4 mg/mL Histone H1.

Assay Procedure

Experimental_Workflow start Start: Prepare Reagents step1 1. Add 1.25 µL of 4X Inhibitor (or DMSO for controls) to plate start->step1 step2 2. Add 2.5 µL of 2X Kinase/ Substrate Master Mix step1->step2 step3 3. Add 1.25 µL of 4X ATP (to initiate reaction) step2->step3 step4 Incubate at RT (e.g., 60 minutes) step3->step4 step5 4. Add 5 µL of ADP-Glo™ Reagent step4->step5 step6 Incubate at RT (40 minutes) step5->step6 step7 5. Add 10 µL of Kinase Detection Reagent step6->step7 step8 Incubate at RT (30-60 minutes) step7->step8 end End: Read Luminescence step8->end

Caption: Step-by-step experimental workflow for the kinase assay.

  • Plate Setup:

    • Test Wells: Add 1.25 µL of the 4X compound dilutions to the appropriate wells of a 384-well plate.

    • Positive Control (0% Inhibition): Add 1.25 µL of 1X Kinase Buffer containing the same final DMSO concentration as the test wells (e.g., 1% DMSO).

    • Negative Control (100% Inhibition/Background): Add 1.25 µL of 1X Kinase Buffer (with DMSO) to wells that will not receive the kinase/substrate mix.

  • Add Kinase/Substrate: Add 2.5 µL of the 2X Kinase/Substrate Master Mix to all wells except the negative control wells. Add 2.5 µL of 1X Kinase Buffer with substrate but no enzyme to the negative control wells.

  • Initiate Reaction: Add 1.25 µL of the 4X ATP solution to all wells to start the kinase reaction. The total volume is now 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[9]

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[8]

  • Measure Luminescence: Read the plate using a luminometer with an integration time of 0.25-1 second per well.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw luminescence data (Relative Light Units, RLU) is used to calculate the percentage of kinase inhibition for each compound concentration.

Formula: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Background) / (RLU_NoInhibitor - RLU_Background))

Where:

  • RLU_Inhibitor: Signal from wells with the test compound.

  • RLU_NoInhibitor: Signal from the positive control (0% inhibition) wells.

  • RLU_Background: Signal from the negative control (100% inhibition) wells.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which it reduces enzyme activity by 50%.

  • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) using software such as GraphPad Prism or an equivalent analysis tool.

  • The IC₅₀ value is derived from the fitted curve.

IC50_Concept origin x_axis origin->x_axis y_axis origin->y_axis xlabel Log [Inhibitor Concentration] ylabel % Inhibition p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_y 50% ic50_point ic50_y->ic50_point ic50_x IC₅₀ ic50_point->ic50_x

Caption: Conceptual representation of an IC₅₀ dose-response curve.

Data Summary Table (Hypothetical Data)
[Inhibitor] (µM)Log [Inhibitor]Avg. RLU% Inhibition
0 (Control)N/A850,0000.0%
0.01-2.00835,0001.8%
0.03-1.52790,0007.1%
0.10-1.00650,00023.5%
0.30-0.52440,00048.2%
1.000.00210,00075.3%
3.000.4895,00088.8%
10.001.0055,00093.5%
BackgroundN/A50,000100.0%

Troubleshooting and Best Practices

IssuePotential CauseSuggested Solution
High Background Signal Contamination of reagents with ATP/ADP.Use fresh, high-purity reagents and dedicated pipette tips.
Low Signal-to-Background Ratio Insufficient kinase activity; Sub-optimal enzyme or substrate concentration.Optimize kinase concentration and reaction time. Ensure ATP concentration is appropriate for the assay.[10]
High Well-to-Well Variability Pipetting errors; Incomplete mixing; Edge effects on the plate.Use calibrated pipettes; ensure proper mixing after each addition; avoid using the outermost wells of the plate.
Compound Interference Compound is fluorescent/luminescent or inhibits luciferase.Run a counterscreen with the compound against the luciferase reaction alone (without the kinase reaction components).[10]

Conclusion

This application note provides a robust and detailed protocol for the in vitro characterization of the kinase inhibitor 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. The luminescence-based ADP-Glo™ assay offers a sensitive, non-radioactive, and highly adaptable method for determining compound potency and is suitable for high-throughput applications.[7] By following the outlined steps for reagent preparation, assay execution, and data analysis, researchers can reliably generate high-quality data to advance their drug discovery programs.

References

  • Martens, S. et al. (2023). In vitro kinase assay. protocols.io. [Link]

  • Aggarwal, S. et al. (2006). A high-throughput radiometric kinase assay. Nature Protocols. [Link]

  • Unknown. ADP Glo Protocol. [Link]

  • Moon, S. M. et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Measday, V. & Andrews, B. In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • K-Metcalfe, E. & Kennelly, P. J. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. JoVE. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. Fluorescence detection techniques for protein kinase assay. [Link]

  • Zhang, J. et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies. [Link]

  • Carlson, H. A. et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

  • ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. [Link]

  • nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Li, Y. et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Karthikeyan, C. et al. (2018). lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. PubMed. [Link]

  • Hatcher, J. M. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. [Link]

  • Foucourt, A. et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]

  • Misra, R. N. et al. (2003). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Danel, A. et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]

  • Al-Ostath, O. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Ghorab, M. M. et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]

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Method

Investigating the Anticancer Properties of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for investigating the anticancer properties of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a promisi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anticancer properties of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a promising heterocyclic compound from the pyrazolo[3,4-b]quinoline class. This document outlines the rationale behind its proposed mechanism of action, detailed protocols for in vitro evaluation, and guidance on data interpretation. The protocols are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Therapeutic Potential of Pyrazolo[3,4-b]quinolines

The quinoline ring is a fundamental scaffold in numerous pharmacologically active compounds, including several marketed anticancer drugs.[1] Its fusion with a pyrazole moiety to form the 1H-pyrazolo[3,4-b]quinoline system has given rise to a class of compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities.[2] Derivatives of this core structure have been investigated for their ability to inhibit various kinases, act as topoisomerase II inhibitors, and interfere with microtubule polymerization.[3]

Recent studies have highlighted the anticancer efficacy of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives. One notable derivative, designated QTZ05, has demonstrated potent and selective antitumor activity against colon cancer cell lines.[4][5] This compound induces cancer cell death through the induction of apoptosis and cell cycle arrest at the sub-G1 phase.[4] This guide will utilize the findings related to QTZ05 as a foundational model for investigating the specific anticancer properties of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

Proposed Mechanism of Action

Based on the current understanding of pyrazolo[3,4-b]quinoline derivatives, 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is hypothesized to exert its anticancer effects primarily through the induction of apoptosis and disruption of the cell cycle in cancer cells.

Signaling Pathway Overview

The proposed mechanism involves the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization and subsequent activation of caspases. This is often accompanied by cell cycle arrest, preventing the proliferation of cancerous cells.

Apoptosis Induction Pathway Proposed Apoptotic Pathway of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Compound 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine CancerCell Cancer Cell Compound->CancerCell Enters CellCycle Cell Cycle Progression Compound->CellCycle Inhibits Mitochondria Mitochondria CancerCell->Mitochondria Induces Stress CancerCell->CellCycle Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis SubG1Arrest Sub-G1 Arrest CellCycle->SubG1Arrest

Caption: Proposed mechanism of apoptosis induction.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of the anticancer properties of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial for determining the dose-dependent cytotoxic effects of the compound on various cancer cell lines.

Protocol Workflow:

MTT Assay Workflow Workflow for In Vitro Cytotoxicity Assessment Start Start SeedCells Seed Cancer Cells in 96-well plates Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 AddCompound Add varying concentrations of the compound Incubate1->AddCompound Incubate2 Incubate for 48h AddCompound->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer MeasureAbsorbance Measure absorbance at 570 nm AddSolubilizer->MeasureAbsorbance CalculateIC50 Calculate IC50 values MeasureAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Step-by-step workflow of the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HT-29, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Data:

Cell LineCompoundIC50 (µM)
HCT-116QTZ052.3[4]
HCT-15QTZ055.8[4]
HT-29QTZ0510.2[4]
LOVOQTZ054.5[4]

This table presents reference data for the related compound QTZ05 to provide a benchmark for expected efficacy.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Workflow:

Apoptosis Assay Workflow Workflow for Apoptosis Detection Start Start TreatCells Treat cells with the compound at IC50 concentration Start->TreatCells Incubate Incubate for 24-48h TreatCells->Incubate HarvestCells Harvest and wash cells Incubate->HarvestCells Resuspend Resuspend in Annexin V binding buffer HarvestCells->Resuspend AddStains Add Annexin V-FITC and Propidium Iodide Resuspend->AddStains IncubateDark Incubate in the dark AddStains->IncubateDark Analyze Analyze by Flow Cytometry IncubateDark->Analyze End End Analyze->End

Sources

Application

Cell-based assays for evaluating 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine cytotoxicity

Application Note & Protocols A Multi-Parametric Approach to Evaluating the Cytotoxicity of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Abstract The 1H-pyrazolo[3,4-b]quinoline scaffold is a privileged structure in medic...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Multi-Parametric Approach to Evaluating the Cytotoxicity of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Abstract

The 1H-pyrazolo[3,4-b]quinoline scaffold is a privileged structure in medicinal chemistry, with many derivatives being investigated as potent kinase inhibitors for anticancer therapy.[1][2] These compounds often exert their effects by inducing cell cycle arrest and apoptosis.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the cytotoxic effects of a representative molecule, 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. We present a robust, multi-parametric strategy employing three distinct cell-based assays to move beyond a simple live/dead assessment and gain deeper mechanistic insights. The protocols detailed herein—the MTT, LDH, and Caspase-Glo® 3/7 assays—form a self-validating system to assess metabolic viability, membrane integrity, and apoptosis induction, respectively.

Guiding Principles: The Rationale for a Multi-Assay Approach

Evaluating the cytotoxic potential of a novel compound requires more than a single endpoint. A drug can impact a cell in numerous ways: it can halt proliferation (cytostatic), induce controlled cell death (apoptotic), or cause catastrophic membrane failure (necrotic).[5] Relying on one assay can be misleading. For instance, an assay measuring metabolic activity might show a decrease, which could signify either cell death or merely a quiescent, non-proliferating state.[6]

To build a complete and trustworthy cytotoxicity profile for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, we advocate for a tripartite strategy that interrogates different facets of cell health simultaneously.

  • Metabolic Activity: Is the compound affecting cellular metabolism?

  • Membrane Integrity: Is the compound causing the cell membrane to rupture?

  • Apoptotic Pathways: Is the compound activating programmed cell death machinery?

This integrated approach, outlined below, allows for a more nuanced interpretation of the compound's cellular impact.

G cluster_setup Phase 1: Experiment Setup cluster_assays Phase 2: Parallel Cytotoxicity Assessment cluster_analysis Phase 3: Data Integration A Seed Cells in 96-well Plates B Allow Cells to Adhere (e.g., 24 hours) A->B C Treat with Serial Dilutions of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine + Controls (Vehicle, Positive Control) B->C D Assay 1: Metabolic Viability (MTT) C->D Incubate for Desired Time (e.g., 24, 48, 72h) E Assay 2: Membrane Integrity (LDH) C->E Incubate for Desired Time (e.g., 24, 48, 72h) F Assay 3: Apoptosis Induction (Caspase-Glo) C->F Incubate for Desired Time (e.g., 24, 48, 72h) G Spectrophotometer Reading (OD 570nm) D->G H Spectrophotometer Reading (OD 490nm) E->H I Luminometer Reading (RLU) F->I J Calculate IC50 Values & Mechanistic Interpretation G->J H->J I->J

Figure 1: Overall experimental workflow for multi-parametric cytotoxicity assessment.

The Assay Panel: Principles and Rationale

The selection of these three assays provides complementary data points, creating a more robust and defensible cytotoxicity profile.

G cluster_mtt MTT Assay: Metabolic Activity cluster_ldh LDH Assay: Membrane Integrity cluster_caspase Caspase-Glo 3/7: Apoptosis mtt_node <<b>Live Cellb><br/><i>Active Mitochondriai>>|{<f0> MTT (Yellow, Soluble) | <f1> Mitochondrial Dehydrogenases | <f2> Formazan (Purple, Insoluble)} mtt_node:f1->mtt_node:f2 Reduction ldh_node <<b>Dead/Dying Cellb><br/><i>Compromised Membranei>>|{<f0> LDH Enzyme Released into Media | <f1> LDH Substrate Mix | <f2> Colorimetric Product (OD 490nm)} ldh_node:f0->ldh_node:f1 Catalyzes Reaction caspase_node <<b>Apoptotic Cellb><br/><i>Executioner Caspases Activei>>|{<f0> Proluminescent DEVD Substrate | <f1> Active Caspase-3 or -7 | <f2> Aminoluciferin + Light (RLU)} caspase_node:f1->caspase_node:f2 Cleavage

Figure 2: Core principles of the selected cytotoxicity assays.
Assay 1: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) Assay
  • Principle: This colorimetric assay is a cornerstone for assessing cell viability. It relies on the enzymatic activity of mitochondrial dehydrogenases, primarily succinate dehydrogenase, within living, metabolically active cells. These enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7][8] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[9]

  • Why it's essential: The MTT assay is an excellent first-pass screen. It is cost-effective, highly reproducible, and provides a quantitative measure of how the compound affects the overall metabolic health of the cell population. A reduction in signal indicates a loss of viability or a cytostatic effect.

Assay 2: Lactate Dehydrogenase (LDH) Release Assay
  • Principle: Lactate dehydrogenase is a stable cytosolic enzyme present in most cell types.[10] Under normal conditions, it remains within the cell. However, when the plasma membrane's integrity is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the surrounding culture medium.[5][11] The assay quantifies the amount of released LDH by measuring its enzymatic activity through a coupled reaction that produces a colorimetric signal.[12]

  • Why it's essential: This assay directly measures cell death resulting from membrane damage. It is an ideal counterpoint to the MTT assay. If a compound causes a drop in the MTT signal and a simultaneous increase in LDH release, it strongly indicates a necrotic or lytic mode of cell death.

Assay 3: Caspase-Glo® 3/7 Luminescent Assay
  • Principle: Apoptosis, or programmed cell death, is a tightly regulated process executed by a family of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for caspases-3 and -7.[13] When these caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal.[13][14] The intensity of the light is directly proportional to the amount of caspase-3/7 activity.

  • Why it's essential: Given that many pyrazolo[3,4-b]quinoline derivatives function as kinase inhibitors, which are known to induce apoptosis, this assay provides crucial mechanistic information.[3][4] A positive signal in this assay confirms that the compound is activating a specific, programmed cell death pathway, distinguishing it from non-specific necrosis.

Integrated Data Analysis & Interpretation

The true power of this approach lies in comparing the results from all three assays. A dose-response curve should be generated for each, and the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) should be calculated.

Scenario MTT Result (Viability) LDH Result (Necrosis) Caspase-3/7 (Apoptosis) Interpretation
1 ↓↓↓ (Low IC50)↑↑↑ (High EC50)↑↑↑ (Low EC50)Potent Apoptosis Induction: The compound effectively triggers programmed cell death. The late-stage increase in LDH is likely due to secondary necrosis following apoptosis.
2 ↓↓↓ (Low IC50)↑↑↑ (Low EC50)→ (No Change)Primary Necrosis/Membrane Lysis: The compound is directly damaging the cell membrane, causing rapid cell death without activating the apoptotic pathway.
3 ↓↓ (Moderate IC50)→ (No Change)→ (No Change)Cytostatic Effect: The compound is primarily inhibiting cell proliferation rather than actively killing the cells within the tested timeframe.
4 → (High IC50)→ (No Change)→ (No Change)Low or No Cytotoxicity: The compound has minimal impact on cell viability at the concentrations tested.

Detailed Experimental Protocols

Note: These protocols are generalized for adherent cells in a 96-well plate format. Optimization of cell seeding density and incubation times is crucial for each specific cell line.

General Cell Preparation
  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.[11]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.

    • Crucial Controls:

      • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: A known cytotoxic agent (e.g., staurosporine for apoptosis, Triton™ X-100 for necrosis).[12][15]

      • Medium Blank: Wells with culture medium but no cells, to measure background absorbance/luminescence.[7]

  • Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

Protocol: MTT Assay

This protocol is adapted from standard methodologies.[8]

Reagents:

  • MTT stock solution (5 mg/mL in sterile PBS). Filter sterilize and store at 4°C, protected from light.[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).[7][8]

Procedure:

  • Following compound incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[9]

  • Incubate the plate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the crystals.

  • Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[16]

Protocol: LDH Cytotoxicity Assay

This protocol is based on common colorimetric LDH assay kits.[12][17]

Procedure:

  • Prepare Controls on the Plate: In addition to the vehicle control, you must include:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: A set of untreated wells treated with 10 µL of a 10X Lysis Solution (often Triton™ X-100 based) 45 minutes before the end of incubation.[6]

  • Following compound incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.[6]

  • Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate. Be cautious not to disturb the cell monolayer.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a catalyst/dye solution).

  • Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatant.

  • Incubate at room temperature for 20-30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Subtract the medium blank absorbance from all readings.

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Protocol: Caspase-Glo® 3/7 Assay

This protocol is based on the Promega Caspase-Glo® 3/7 Assay system.[13][14]

Procedure:

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[18]

  • Remove the 96-well assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. This is important for enzyme kinetics.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells and medium. This single addition step lyses the cells and introduces the substrate.[14]

  • Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer. The "glow-type" signal is stable for several hours.[14]

Conclusion

The systematic evaluation of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine cytotoxicity requires a thoughtful, multi-faceted approach. By combining assays that measure metabolic health (MTT), membrane integrity (LDH), and the induction of specific death pathways (Caspase-Glo® 3/7), researchers can build a comprehensive and reliable profile of the compound's biological activity. This integrated strategy provides not only a quantitative measure of cytotoxicity (IC50) but also critical insights into the underlying mechanism of action, which is indispensable for further drug development and lead optimization efforts.

References

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  • MTT assay protocol. Abcam.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.

  • MTT Proliferation Assay Protocol. ResearchGate.

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health (NIH).

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.

  • MTT Assay Protocol for Lab Use. Scribd.

  • LDH assay kit guide: Principles and applications. Abcam.

  • LDH cytotoxicity assay. Protocols.io.

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.

  • Caspase 3/7 Activity. Protocols.io.

  • LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.

  • Caspase-Glo® 3/7 Assay Technical Bulletin. Promega Corporation.

  • Selecting Cell-Based Assays for Drug Discovery Screening. Promega Corporation.

  • Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. National Institutes of Health (NIH).

  • Caspase-Glo 3/7 Assay. Reaction Biology.

  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. National Institutes of Health (NIH).

  • The role of cell-based assays for drug discovery. News-Medical.Net.

  • Cytotoxicity and cell viability. Miltenyi Biotec.

  • Cytotoxicity Assays. Thermo Fisher Scientific - US.

  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. National Institutes of Health (NIH).

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. National Institutes of Health (NIH).

  • Kinase Inhibitors and Cell Viability Assay. ResearchGate.

  • l H -Pyrazolo[3,4- b ]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. ResearchGate.

  • Kinase assays. BMG LABTECH.

  • Kinase Activity Assays. Promega Corporation.

  • lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. PubMed.

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.

  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed.

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed.

  • 6-ETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YLAMINE. ChemicalBook.

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  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

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  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Institutes of Health (NIH).

Sources

Method

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]quinoline Scaffold

An in-depth guide to elucidating the molecular mechanism of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a novel compound with potential therapeutic applications. This document provides a strategic framework and detaile...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to elucidating the molecular mechanism of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a novel compound with potential therapeutic applications. This document provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals.

The 1H-pyrazolo[3,4-b]quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for yielding compounds with significant biological activity.[1][2] Extensive research has demonstrated that derivatives of this and structurally related scaffolds, such as pyrazolo[3,4-b]pyridines, frequently function as potent inhibitors of protein kinases.[3][4][5] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.

Compounds bearing this core structure have been shown to target a range of kinases, including Cyclin-Dependent Kinases (CDKs), Haspin, and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), leading to potent anti-proliferative effects.[3][6][7][8] Specifically, derivatives of 1H-pyrazolo[3,4-b]quinolin-3-amine have been reported to inhibit the growth of colon cancer cells by inducing apoptosis and causing cell cycle arrest at the sub-G1 phase.[9]

This guide focuses on a specific derivative, 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (hereafter referred to as "PQA-E3"). While its precise mechanism of action is yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests a similar mode of action. The following sections provide a comprehensive, multi-phase experimental strategy designed to systematically investigate the biological effects of PQA-E3, identify its molecular target(s), and validate its mechanism of action at the cellular level.

Phase 1: Characterization of Cellular Phenotype

The initial phase of investigation is to confirm and quantify the biological impact of PQA-E3 on cancer cells. This involves establishing its cytotoxic potency and characterizing its effects on cell division and survival pathways.

Experiment 1: Multi-lineage Cancer Cell Cytotoxicity Screening

Rationale: The first step is to determine the concentration-dependent cytotoxic effect of PQA-E3 across a diverse panel of human cancer cell lines. This establishes the compound's potency (IC50) and reveals potential cancer type selectivity. Based on prior studies with related compounds, a panel including colon (HCT-116, HT-29), breast (MCF-7, MDA-MB-231), and prostate (PC-3, DU-145) cancer cell lines is recommended.[9]

Protocol: Cell Viability Assay (MTT/CellTiter-Glo®)

  • Cell Seeding: Plate cancer cells in 96-well, clear-bottom plates at a density of 3,000-8,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock concentration series of PQA-E3 in growth medium. A typical 8-point series might range from 200 µM to 0.1 µM (final concentrations 100 µM to 0.05 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for 72 hours.

  • Viability Assessment (CellTiter-Glo® Luminescent Assay):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a background control (0% viability). Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Experiment 2: Cell Cycle Analysis via Flow Cytometry

Rationale: To investigate if the observed cytotoxicity is due to interference with cell cycle progression, as seen with similar compounds that cause a sub-G1 arrest.[9] This is a hallmark of apoptosis-inducing agents.

Protocol: Propidium Iodide (PI) Staining

  • Cell Culture and Treatment: Seed cells (e.g., HCT-116) in 6-well plates. Once they reach 60-70% confluency, treat with PQA-E3 at concentrations corresponding to 0.5x, 1x, and 2x the predetermined IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. Gate the cell population to exclude debris and doublets. Quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptotic cells).

Experiment 3: Apoptosis Induction Assay

Rationale: To directly confirm that PQA-E3 induces programmed cell death. Annexin V staining identifies early apoptotic cells by detecting phosphatidylserine translocation to the outer cell membrane, while PI identifies late apoptotic/necrotic cells with compromised membrane integrity.

Protocol: Annexin V & Propidium Iodide (PI) Staining

  • Cell Treatment: Seed and treat cells as described for the cell cycle analysis protocol (Experiment 2).

  • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin Binding Buffer to each tube.

  • Analysis: Analyze immediately by flow cytometry. Quantify the four resulting populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Phase 2: Molecular Target Identification and Validation

With the cellular phenotype established, the next phase focuses on identifying the direct molecular target(s) of PQA-E3. Given its chemical class, a primary hypothesis is the inhibition of one or more protein kinases.

Experiment 4: Broad-Spectrum Kinase Panel Screening

Rationale: The human kinome consists of over 500 kinases. An unbiased, high-throughput screen is the most efficient method to identify potential kinase targets. This involves testing PQA-E3 at a fixed concentration (typically 1 µM or 10 µM) against a large, functionally diverse panel of purified kinases. This approach is standard for characterizing pyrazolo-based inhibitors.[3][6]

Protocol: In Vitro Kinase Profiling (Commercial Service)

  • Compound Submission: Prepare and submit a high-purity sample of PQA-E3 at a specified concentration (e.g., 10 mM in DMSO) to a commercial provider (e.g., Eurofins Discovery, Promega).

  • Assay Execution: The service provider will perform competitive binding or enzymatic assays (e.g., ADP-Glo™) against their kinase panel. The assay measures the residual activity of each kinase in the presence of PQA-E3.

  • Data Analysis: Results are typically provided as a percentage of inhibition (%Inhibition) or residual activity compared to a vehicle control. Hits are defined as kinases inhibited above a certain threshold (e.g., >50% or >75% inhibition).

Experiment 5: In Vitro Kinase IC50 Determination

Rationale: To validate the hits from the initial screen and determine the potency of PQA-E3 against each candidate kinase. This involves generating a full dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 96- or 384-well plate, prepare a reaction mix containing the purified kinase, its specific substrate, and ATP at or near its Km concentration in kinase buffer.

  • Compound Addition: Add varying concentrations of PQA-E3 (e.g., 10-point, 3-fold serial dilution) to the reaction wells.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Signal Measurement: Measure the resulting luminescence. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Plot the luminescence signal against the log of PQA-E3 concentration and fit to a dose-response curve to calculate the IC50 value.

Visualizing the Investigative Workflow

The overall strategy follows a logical funnel, starting from broad cellular effects and progressively narrowing down to a specific molecular mechanism.

G cluster_0 Phase 1: Phenotypic Characterization cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism Validation exp1 Experiment 1: Cytotoxicity Screening (IC50 Determination) exp2 Experiment 2: Cell Cycle Analysis (PI Staining) exp1->exp2 Inform Dosing exp3 Experiment 3: Apoptosis Assay (Annexin V/PI) exp1->exp3 Inform Dosing exp4 Experiment 4: Broad Kinase Panel Screen (Hit Identification) exp3->exp4 Confirm Anti-cancer Phenotype exp5 Experiment 5: In Vitro Kinase Assay (IC50 Validation) exp4->exp5 Identify Hits exp6 Experiment 6: Western Blot Analysis (Pathway Modulation) exp5->exp6 Validate Target(s)

Caption: A workflow diagram illustrating the phased approach to MOA studies for PQA-E3.

Phase 3: Pathway Analysis and Mechanism of Action Confirmation

The final phase connects the identified molecular target to the observed cellular phenotype. This is achieved by examining the downstream signaling events affected by the inhibition of the validated target kinase.

Experiment 6: Western Blot Analysis of Downstream Substrates

Rationale: If PQA-E3 inhibits a specific kinase, the phosphorylation of that kinase's known substrates should decrease in a dose-dependent manner in treated cells. This experiment provides the crucial link between target engagement and the ultimate cellular outcome (e.g., cell cycle arrest or apoptosis).

Protocol: Immunoblotting for Phospho-proteins

  • Cell Treatment and Lysis: Treat cells (e.g., HCT-116) with PQA-E3 at 0.5x, 1x, and 2x IC50 concentrations for a shorter duration (e.g., 2, 6, or 24 hours). Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a key substrate of the target kinase (e.g., anti-phospho-Histone H3 (Thr3) if Haspin is the target, or anti-phospho-Rb if a CDK is the target).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total protein (e.g., total Histone H3 or total Rb) and a loading control (e.g., β-actin or GAPDH) to ensure equal loading and that the compound is not affecting total protein levels.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: PQA-E3 Cytotoxicity (IC50) Across Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
HCT-116 Colon Value
HT-29 Colon Value
MCF-7 Breast Value
MDA-MB-231 Breast Value
PC-3 Prostate Value

| DU-145 | Prostate | Value |

Table 2: Kinase Inhibition Profile of PQA-E3

Kinase Target % Inhibition @ 1 µM IC50 (nM)
Hit Kinase 1 Value Value
Hit Kinase 2 Value Value
Hit Kinase 3 Value Value

| Non-hit Kinase | <50% | >10,000 |

Hypothesized Signaling Pathway

Based on the expected results, a potential mechanism of action for PQA-E3 involves the direct inhibition of a key cell cycle kinase, leading to cell cycle arrest and subsequent apoptosis.

G PQA PQA-E3 Kinase Target Kinase (e.g., CDK2/Cyclin E) PQA->Kinase Inhibition pSubstrate Phosphorylated Substrate (e.g., p-Rb) Kinase->pSubstrate Phosphorylation Substrate Kinase Substrate (e.g., Rb Protein) E2F E2F Transcription Factor Substrate->E2F Inhibition pSubstrate->E2F Releases S_Phase S-Phase Gene Transcription E2F->S_Phase Activation G1_S_Arrest G1/S Phase Arrest Apoptosis Apoptosis G1_S_Arrest->Apoptosis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Synthesis

Welcome to the dedicated technical support guide for the synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The methodologies and advice provided herein are grounded in established chemical principles and field-proven insights.

I. Synthesis Overview & Core Principles

The synthesis of the 1H-pyrazolo[3,4-b]quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] The target molecule, 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, is typically synthesized via a variation of the Friedländer annulation.[3][4][5] This reaction involves the condensation of an o-aminoaryl carbonyl compound with a compound containing an active α-methylene group.[6] In our specific case, the key precursors are a substituted 2-aminoaryl ketone and a suitable pyrazole derivative.

The general synthetic pathway can be visualized as a multi-step process, often performed as a one-pot reaction, which enhances efficiency.[7][8]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Cascade cluster_product Final Product & Workup Reactant_A 2-Amino-5-ethylacetophenone Intermediate Intermediate Formation (Knoevenagel Condensation) Reactant_A->Intermediate Base/Acid Catalyst Reactant_B Malononitrile Reactant_B->Intermediate Hydrazine Hydrazine Hydrate Amination Pyrazole Ring Formation Hydrazine->Amination Cyclization Intramolecular Cyclization (Thorpe-Ziegler) Intermediate->Cyclization Heat Cyclization->Amination Product 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Amination->Product Purification Purification (Recrystallization/Chromatography) Product->Purification

Caption: General workflow for the synthesis of the target molecule.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, providing a clear path to resolution based on mechanistic understanding.

Q1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?

A1: Low or no product formation is a common but solvable issue. The root cause often lies in one of the following areas:

  • Inactive Catalyst: The Friedländer condensation can be sensitive to the catalyst's activity. If you are using a Lewis acid or a base catalyst, ensure it is fresh and anhydrous. For instance, an older bottle of a Lewis acid might have absorbed atmospheric moisture, reducing its efficacy.

    • Solution: Use a freshly opened or properly stored catalyst. Consider increasing the catalyst loading in small increments (e.g., from 5 mol% to 10 mol%).

  • Inappropriate Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier for cyclization.

    • Solution: Incrementally increase the reaction temperature by 10-20°C and monitor the progress closely using Thin Layer Chromatography (TLC). High-boiling point solvents like ethylene glycol or solvent-free conditions at high temperatures (150-260 °C) have been used successfully for similar syntheses.[3][4]

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction kinetics will be severely hampered.

    • Solution: Switch to a more polar, higher-boiling point solvent such as DMF, DMSO, or ethylene glycol to ensure all reactants are in the solution phase.

  • Incorrect Reagent Stoichiometry: An improper ratio of the aminoketone to the active methylene compound can lead to side reactions or unreacted starting material.

    • Solution: Double-check the molecular weights and masses of your reactants. A slight excess (1.1-1.2 equivalents) of the active methylene compound is often beneficial.

ParameterStandard RangeOptimization Strategy
Catalyst Loading 5-15 mol%Start at 5 mol% and increase to 10% or 15% if the reaction is sluggish.
Temperature 80-220°CBegin at a lower temperature (e.g., 100°C) and gradually increase.
Reaction Time 4-24 hoursMonitor by TLC every 2-4 hours to determine the point of maximum conversion.
Solvent Ethanol, Acetic Acid, DMF, Ethylene GlycolIf solubility is an issue in lower boiling point solvents, switch to DMF or ethylene glycol.
Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve selectivity?

A2: The formation of side products often results from competing reaction pathways or product degradation under harsh conditions.

  • Cause - Self-Condensation: The 2-aminoaryl ketone can undergo self-condensation, especially at high temperatures.

    • Solution: A slow, controlled addition of the ketone to the reaction mixture containing the active methylene compound and catalyst can minimize this. Using a milder catalyst can also improve selectivity.

  • Cause - Competing Cyclization Pathways: Depending on the reactants, alternative cyclization patterns can occur.

    • Solution: The choice of catalyst is critical. Certain Lewis acids, like In(OTf)₃, have been shown to be highly effective in promoting the desired Friedländer product over other possibilities.[9]

  • Cause - Product Degradation: Extended reaction times at high temperatures can lead to the degradation of the desired product.

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed and the product spot is at its most intense, quench the reaction. Avoid unnecessarily long heating periods.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_selectivity Selectivity Issues Start Low Yield or Side Products? Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Low Yield Adjust_Conditions Use Milder Conditions Start->Adjust_Conditions Side Products Adjust_Temp Adjust Temperature Check_Catalyst->Adjust_Temp Check_Solvent Improve Solubility Adjust_Temp->Check_Solvent Change_Catalyst Change Catalyst Adjust_Conditions->Change_Catalyst Optimize_Time Optimize Reaction Time Change_Catalyst->Optimize_Time

Caption: Troubleshooting decision tree for yield and selectivity issues.

Q3: The final product is difficult to purify. What are the best practices?

A3: The purification of heterocyclic amines can be challenging due to their polarity and potential for metal chelation.

  • Initial Workup: After the reaction is complete, the workup procedure is crucial. If an acidic catalyst was used, a basic wash (e.g., with saturated sodium bicarbonate solution) is necessary to neutralize it. If an iodine catalyst was used, a wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is required to remove residual iodine.

  • Recrystallization: This is often the most effective method for purifying the final product.

    • Recommended Solvents: Ethanol is a commonly used and effective solvent for recrystallizing pyrazolo[3,4-b]quinolines.[1] Other potential solvents include ethyl acetate, or a mixture of DMF and water. Experiment with small amounts to find the optimal solvent system.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is a good starting point. The high polarity of the amine group may cause streaking on the column. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain sharper bands and better separation.

III. Detailed Experimental Protocol

This section provides a representative, step-by-step protocol based on established methodologies for similar compounds.[1][10] Note: This is a general guideline and may require optimization for your specific laboratory conditions and reagent purity.

Synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-ethylacetophenone (10 mmol), malononitrile (11 mmol), and absolute ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (1 mmol), to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 8-12 hours.

  • Intermediate Cyclization: After the initial condensation is complete (as indicated by TLC), add hydrazine hydrate (80% solution, 15 mmol) to the reaction mixture.

  • Final Reflux: Continue to reflux the mixture for an additional 10-15 hours. The formation of the final product can be monitored by TLC.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Pour the concentrated mixture into ice-cold water (100 mL).

    • A solid precipitate should form. If not, scratching the inside of the flask with a glass rod may induce crystallization.

  • Isolation & Purification:

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

    • Dry the crude product in a vacuum oven.

    • Recrystallize the crude solid from hot ethanol to obtain the pure 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

IV. Frequently Asked Questions (FAQs)

  • Q: Can I use microwave irradiation to speed up the reaction?

    • A: Yes, microwave-assisted synthesis is a well-established method for accelerating Friedländer-type reactions. It can significantly reduce reaction times from hours to minutes. However, it requires careful optimization of power, temperature, and time to prevent side product formation and degradation.

  • Q: What is the role of the hydrazine hydrate in the reaction?

    • A: Hydrazine hydrate is essential for forming the pyrazole ring. It undergoes a condensation reaction with a dinitrile or a related intermediate that is formed in the first stage of the reaction cascade, leading to the formation of the 3-amino-pyrazole moiety of the final product.[1]

  • Q: Are there alternative catalysts I can use?

    • A: Absolutely. A wide range of catalysts have been reported for the Friedländer synthesis, including Lewis acids (e.g., In(OTf)₃, Nd(NO₃)₃·6H₂O), Brønsted acids (p-toluenesulfonic acid), and even molecular iodine.[6][9] The optimal catalyst may depend on the specific substrates and desired reaction conditions.

  • Q: My final product has poor solubility. How can I handle it for biological assays?

    • A: Poor aqueous solubility is common for this class of compounds. For in vitro assays, DMSO is typically used as a solvent to create a stock solution, which is then diluted in the assay buffer. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, formulation strategies such as co-solvents, surfactants, or conversion to a salt form may be necessary.

References

  • Manjula Rani, K., & Rajendran, S. P. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9), 15966-15971. Retrieved from [Link]

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. Retrieved from [Link]

  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Retrieved from [Link]

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules, 27(9), 2775. Retrieved from [Link]

  • ResearchGate. (2021). Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines. Retrieved from [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives. Archiv der Pharmazie, 334(4), 117-120. Retrieved from [Link]

  • Abad, J., Campillo, N., & Páez, J. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2187. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrocatalytic Preparation of Pyrazolo[3,4‐b]quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). The one-pot procedure to prepare pyrazolo[3,4-b]quinolines F1–F7. Retrieved from [Link]

  • ResearchGate. (2018). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Dabiri, M., Tisseh, Z. N., & Bahramnejad, M. (2013). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 37(6), 1854-1861. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine by Column Chromatography

Welcome to the technical support center for the chromatographic purification of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. This guide is designed for researchers, scientists, and professionals in drug development, pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the common challenges encountered during the purification of this and similar basic heterocyclic compounds. Our focus is on practical, effective solutions grounded in established chromatographic principles.

Introduction: The Challenge of Purifying Basic Heterocyclic Amines

6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a member of the pyrazoloquinoline class of compounds, presents specific purification challenges due to its chemical nature. The presence of basic nitrogen atoms within its structure leads to strong interactions with the stationary phase in normal-phase chromatography, often resulting in poor separation, peak tailing, and low recovery. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize the purification of this compound using column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I'm observing significant peak tailing during the column chromatography of my compound on silica gel. What is the primary cause and how can I resolve this?

A1: Peak tailing is a frequent issue when purifying basic compounds like 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine on standard silica gel.

  • Causality: The primary cause is the interaction between the basic amine functional groups of your molecule and the acidic silanol groups (-Si-OH) on the surface of the silica gel stationary phase.[1][2] This strong, often irreversible, interaction leads to a secondary retention mechanism, causing the compound to elute slowly and resulting in asymmetric, tailing peaks.[1]

  • Troubleshooting & Optimization:

    • Mobile Phase Modification with a Competing Base: The most common and effective solution is to add a small amount of a competing base to your mobile phase.[3][4] Triethylamine (TEA) or ammonium hydroxide are frequently used for this purpose.[3][5] The competing base will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound and allowing for a more symmetrical peak shape.[6]

    • Recommended Protocol:

      • Start by adding 0.1-1% (v/v) of triethylamine (TEA) to your chosen eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

      • Equilibrate the column with this modified mobile phase before loading your sample. This ensures that the silica surface is fully deactivated.[4]

Q2: My compound seems to be irreversibly adsorbed onto the silica gel column, leading to very low recovery. What are my options?

A2: Low recovery is a strong indicator of irreversible adsorption, a common problem with basic amines on acidic silica.

  • Causality: The strong acid-base interaction between your compound and the silica gel can be so significant that the compound does not elute from the column under standard conditions.[3]

  • Troubleshooting & Optimization:

    • Use of Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase that is less acidic or basic in nature.

      • Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[7][8] It is available in neutral and basic grades, with the basic grade being particularly suitable for amines.

      • Amine-Functionalized Silica: This is a modified silica where the surface silanol groups are chemically bonded with an amino-propyl silane.[1] This creates a "basic" surface, which minimizes the strong ionic interactions with your basic compound.[1]

    • 2D TLC Analysis for Stability: Before committing to a large-scale column, you can assess the stability of your compound on silica gel using two-dimensional thin-layer chromatography (2D TLC). This can help determine if the low recovery is due to degradation on the silica surface.[9]

Q3: How do I select an appropriate mobile phase for the purification of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine?

A3: The selection of the mobile phase is critical for achieving good separation.

  • General Principles: The goal is to find a solvent system where your target compound has a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate.[10] This generally provides a good starting point for column chromatography.

  • Recommended Solvent Systems: For polar, nitrogen-containing heterocyclic compounds, common solvent systems include:

    • Ethyl acetate in hexane

    • Dichloromethane in methanol[3]

    • A small percentage of a more polar solvent like methanol can be added to a less polar system to increase the eluting power.

  • Experimental Protocol for Solvent System Selection:

    • Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or methanol).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a series of solvent systems with varying polarities (e.g., 10%, 20%, 50% ethyl acetate in hexane).

    • Visualize the spots under UV light.

    • The solvent system that gives an Rf value in the optimal range for your target compound is a good starting point for your column.

Q4: Should I use isocratic or gradient elution for my purification?

A4: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.

  • Isocratic Elution: This involves using a single, constant mobile phase composition throughout the purification. It is suitable for simple separations where the impurities have significantly different polarities from your target compound.

  • Gradient Elution: This involves gradually increasing the polarity of the mobile phase during the separation.[11][12] This is highly recommended for:

    • Complex mixtures with multiple components.

    • Separating compounds with very different polarities.

    • Reducing the total purification time.[12]

    • A gradient helps to elute strongly retained compounds more quickly and can improve peak shape for later-eluting components.[11]

  • Typical Gradient Profile: You can start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the concentration of the more polar solvent (ethyl acetate) over the course of the run.

Data Presentation

Table 1: Common Solvents for Normal-Phase Chromatography in Order of Increasing Polarity

SolventPolarity Index
Hexane0.1
Toluene2.4
Dichloromethane3.1
Diethyl Ether2.8
Ethyl Acetate4.4
Acetone5.1
Isopropanol3.9
Methanol5.1

This table provides a general guide for selecting solvents for developing a mobile phase system. A mixture of a non-polar and a polar solvent is typically used.

Experimental Protocols

Protocol 1: Column Chromatography of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine on Silica Gel with a Triethylamine-Modified Mobile Phase
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.5% TEA).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Equilibration: Run at least 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with the initial mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, co-evaporation with a solvent like toluene can be effective.

Visualization of the Troubleshooting Workflow

Chromatography_Troubleshooting start Start Purification (TLC Analysis) tailing Peak Tailing Observed? start->tailing low_recovery Low Recovery? tailing->low_recovery No add_tea Add 0.1-1% TEA to Mobile Phase tailing->add_tea Yes alt_stationary Consider Alternative Stationary Phase (Alumina or Amine-Silica) low_recovery->alt_stationary Yes good_separation Good Separation and Recovery low_recovery->good_separation No add_tea->low_recovery check_stability Check Compound Stability (2D TLC) alt_stationary->check_stability check_stability->good_separation

Caption: A decision-making workflow for troubleshooting common issues in the column chromatography of basic heterocyclic amines.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • ResearchGate. (2013). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column?[Link]

  • Biotage. (2023). What is a Chromatography Gradient?[Link]

  • Reddit. (2025). Triethylammonium after flash chromatography. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. [Link]

  • SlidePlayer. Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. [Link]

  • Teledyne ISCO. (2012). RediSep basic alumina column Purification of high pKa compounds. [Link]

  • Waters. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Reddit. (2021). Gradient Column Chromatography how to?[Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Allied Academies. Column Chromatography in Pharmaceutical Analysis: Methods and Applications. [Link]

  • PubMed. (2004). Optical absorption of 1H-pyrazolo[3,4-b]quinoline and its derivatives. [Link]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Chromatography Forum. (2005). use of Triethylamine. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography?[Link]

  • LCGC International. Understanding Gradient HPLC. [Link]

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • GL Sciences. HPLC Column Technical Guide. [Link]

  • Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds. [Link]

  • Columbia University. Column chromatography. [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide. [Link]

Sources

Troubleshooting

Recrystallization techniques for purifying pyrazoloquinoline derivatives

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with pyrazoloquinoline derivatives. This guide provides in-depth technical assistance and troubleshooting fo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with pyrazoloquinoline derivatives. This guide provides in-depth technical assistance and troubleshooting for the critical purification step of recrystallization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory work.

Introduction: The Art and Science of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds like pyrazoloquinoline derivatives.[1][2][3] The underlying principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[3][4] An ideal recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities behind in the solution (mother liquor).[1][3][5]

The rigid, planar, and often aromatic nature of the pyrazoloquinoline core generally lends itself well to crystallization.[6] However, the diverse array of possible substituents can significantly alter a derivative's polarity, solubility, and ultimately, its behavior during recrystallization. This guide is designed to help you navigate these complexities.

Part 1: Frequently Asked Questions (FAQs) about Solvent Selection

Proper solvent selection is the most critical factor for a successful recrystallization. An ideal solvent should exhibit high solubility for the pyrazoloquinoline derivative at elevated temperatures and low solubility at cooler temperatures.[7]

Q1: Where do I start when choosing a solvent for my novel pyrazoloquinoline derivative?

A1: Start by considering the polarity of your molecule, following the "like dissolves like" principle.[8] Pyrazoloquinolines are N-heterocyclic compounds, and their polarity can be tuned by various functional groups.

  • Initial Screening: Use small amounts of your crude product (10-20 mg) and test its solubility in a range of solvents with varying polarities at room temperature and upon heating.[9]

  • Common Solvents: For pyrazoloquinoline and related N-heterocycles, common and effective solvents include ethanol, methanol, ethyl acetate, acetone, and N,N-dimethylformamide (DMF).[10][11][12] Ethanol is frequently cited as a successful solvent for recrystallizing pyrazoloquinoline derivatives.[11][13]

  • Literature Precedent: Search for literature on compounds with similar structural motifs to see what solvents have been used successfully.[7]

Q2: My compound is either too soluble or insoluble in all the single solvents I've tried. What should I do?

A2: This is a classic scenario that calls for a mixed-solvent system, also known as a solvent-antisolvent recrystallization.[2][7] This technique involves dissolving your compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "bad" or "anti-solvent" (in which it is poorly soluble but is miscible with the good solvent) until the solution becomes turbid.

Step-by-Step Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the crude pyrazoloquinoline derivative in a minimal amount of the hot "good" solvent.

  • Heat the solution to boiling.

  • Slowly add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Common Mixed-Solvent Pairs: A table of commonly used solvent pairs is provided below for your reference.

"Good" Solvent (High Polarity)"Bad" Solvent (Low Polarity)
EthanolWater
AcetoneWater
Ethyl AcetateHexane / Heptane
DichloromethaneHexane / Heptane
Tetrahydrofuran (THF)Hexane

This table is a general guide. The suitability of a solvent pair depends on the specific pyrazoloquinoline derivative.

Part 2: Troubleshooting Guide for Common Recrystallization Problems

Even with a well-chosen solvent, challenges can arise. This section addresses the most common issues encountered during the recrystallization of pyrazoloquinoline derivatives.

Issue 1: No Crystals Form Upon Cooling

Q3: I've let my solution cool to room temperature and even put it in an ice bath, but no crystals have formed. What went wrong?

A3: This is a very common problem, usually stemming from one of two causes: using too much solvent or the solution being supersaturated.[9][14]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask just below the surface of the solution with a glass rod.[9][14] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product from a previous batch, add a tiny crystal to the solution.[9][14] This "seed" will act as a template for further crystal formation.

  • Reduce Solvent Volume: If induction techniques fail, you have likely used too much solvent.[14][15]

    • Gently heat the solution to boil off some of the solvent. A rotary evaporator can also be used for this purpose.[14]

    • Periodically remove the flask from the heat and allow it to cool to see if crystals begin to form.

    • Once you have reached a volume where crystals appear upon cooling, proceed with the slow cooling process.

Issue 2: The Product "Oils Out" Instead of Crystallizing

Q4: My compound has separated as an oily layer at the bottom of the flask instead of forming solid crystals. How can I fix this?

A4: "Oiling out" occurs when the solute is not crystalline at the temperature of saturation. This can happen if the solution is cooled too quickly or if impurities are present that depress the melting point of your compound.[14]

Troubleshooting Workflow:

G start Oily Product Observed reheat Reheat solution to dissolve the oil start->reheat add_solvent Add a small amount of additional solvent reheat->add_solvent slow_cool Allow to cool VERY slowly (e.g., in a warm water bath or on a cooling hotplate) add_solvent->slow_cool success Crystals Form slow_cool->success fail Oiling Out Persists slow_cool->fail If oiling persists repurify Consider alternative purification (e.g., column chromatography) fail->repurify

Caption: Workflow for addressing an "oiling out" issue.

  • Explanation of the Workflow: The primary strategy is to redissolve the oil by heating and adding a bit more solvent.[14][15] This moves the saturation point to a lower temperature. The most critical step is then to cool the solution much more gradually. Insulating the flask by placing it on a cork ring or paper towels can help.[15] If the problem persists, the crude material may be too impure, and a preliminary purification by column chromatography might be necessary before attempting recrystallization again.[14]

Issue 3: Crystals Form Too Quickly / Poor Yield

Q5: As soon as I removed my flask from the heat, a large amount of powder crashed out of the solution. My final yield was also very low. Are these issues related?

A5: Yes, these issues are often linked. Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of the purification.[15] It is often a sign that the solution is too concentrated or cooled too quickly. A low yield can result from using too much solvent, where a significant portion of your product remains in the mother liquor.[15]

Strategies for Optimization:

  • Slowing Down Crystallization: If your product crashes out immediately, place it back on the heat source and add a small amount of extra solvent (1-2 mL).[15] This will ensure the solution is not supersaturated at the boiling point and will allow for more gradual crystal growth upon cooling.

  • Maximizing Yield:

    • Ensure you used the minimum amount of hot solvent necessary for dissolution.

    • After cooling to room temperature, place the flask in an ice-water bath to further decrease the solubility of your compound and maximize crystal formation.[5]

    • When filtering, wash the collected crystals with a small amount of ice-cold solvent to rinse away impurities without dissolving your product.[3]

    • You can test the mother liquor for remaining product by dipping a glass rod in it and letting the solvent evaporate.[15] If a significant residue remains, you may be able to recover more product by concentrating the mother liquor and cooling for a second crop of crystals.

Part 3: Advanced Considerations

Q6: How do different substituents on the pyrazoloquinoline core affect my choice of recrystallization solvent?

A6: The electronic nature and size of substituents can dramatically influence the intermolecular forces and, therefore, the solubility of the derivative.

Substituent TypeExpected Effect on PolaritySuggested Starting Solvents
Non-polar alkyl chains Decreases polarityHexane, Toluene, Ethyl Acetate
Halogens (F, Cl, Br, I) Slightly increases polarityEthyl Acetate, Dichloromethane, Acetone
Hydroxy (-OH), Amino (-NH2) Significantly increases polarityEthanol, Methanol, Water (as anti-solvent or solvent for highly polar compounds)
Carboxylic Acid (-COOH) High polarity, potential for salt formationAcetic Acid, Ethanol/Water mixtures
Ester (-COOR), Ketone (-COR) Increases polarityAcetone, Ethyl Acetate, Ethanol

This table provides general guidance. Experimental verification is always necessary.

Q7: I need to grow single crystals for X-ray diffraction. Are there any special considerations?

A7: Single crystal growth is essentially a very slow and carefully controlled recrystallization. The goal is to allow a small number of nucleation sites to grow into large, well-ordered crystals.

Techniques for Single Crystal Growth:

  • Slow Evaporation: Dissolve your compound in a suitable solvent in a vial. Cover the vial with a cap or parafilm with a few small holes poked in it. Allow the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of your compound and promoting slow crystal growth.

  • Slow Cooling: As with standard recrystallization, but the cooling process is extended over many hours or days. This can be achieved by placing the hot solution in a well-insulated container (like a Dewar flask).

References

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS . CIBTech. [Link]

  • 2.1: RECRYSTALLIZATION . Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations . University of York. [Link]

  • 3.6F: Troubleshooting . Chemistry LibreTexts. [Link]

  • Recrystallization and Crystallization . [Link]

  • Recrystallization1 . [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester. [Link]

  • Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry . IJIRSET. [Link]

  • Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • Recrystallization . [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research . PMC. [Link]

  • Recrystallization (chemistry) . Wikipedia. [Link]

  • Recrystallization . [Link]

  • Solvent Choice . University of York. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 . YouTube. [Link]

  • Recrystallization . Chemistry LibreTexts. [Link]

  • (PDF) Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives . ResearchGate. [Link]

Sources

Optimization

Common side products in the synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Technical Support Center: Synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Welcome to the technical support guide for the synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. This document is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Welcome to the technical support guide for the synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Introduction: A Mechanistic Overview

The synthesis of 3-amino-pyrazolo[3,4-b]quinolines is a cornerstone for the development of various therapeutic agents. A prevalent and reliable synthetic strategy involves the construction of a substituted quinoline core, followed by the annulation of the pyrazole ring. A common pathway proceeds via a 2-chloro-3-cyanoquinoline intermediate, which is then cyclized with hydrazine. This guide will focus on troubleshooting issues arising from this synthetic route, which offers high convergence and flexibility.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A Step 1: Quinoline Formation (e.g., Friedländer or Gould-Jacobs) B Step 2: Chlorination A->B 2-Hydroxy-3-cyanoquinoline derivative C Step 3: Cyclization with Hydrazine B->C 2-Chloro-3-cyanoquinoline intermediate D Target Molecule: 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine C->D

Figure 1. High-level workflow for the synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter, providing explanations for the formation of common side products and actionable protocols to mitigate them.

FAQ 1: My final reaction mixture shows a significant amount of unreacted 2-chloro-6-ethylquinoline-3-carbonitrile. How can I drive the final cyclization to completion?

Answer:

This is a common issue indicating incomplete reaction in the final pyrazole ring formation step. The nucleophilic attack of hydrazine on the C2 carbon of the quinoline ring, followed by intramolecular cyclization onto the nitrile group, can be sluggish if not properly optimized.

Root Causes & Solutions:

  • Insufficient Temperature or Reaction Time: The cyclization step often requires elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature in increments of 10-15 °C. Solvents with higher boiling points, such as n-butanol, ethylene glycol, or N-methyl-2-pyrrolidone (NMP), can be employed. Extend the reaction time, checking for product formation every 2-4 hours.

  • Hydrazine Reactivity: Hydrazine hydrate can lose potency over time. The presence of excess water can also hinder the reaction.

    • Troubleshooting Protocol: Use a fresh, unopened bottle of hydrazine hydrate or anhydrous hydrazine (with appropriate safety precautions). An excess of hydrazine (3-5 equivalents) is typically used to ensure the reaction goes to completion.

  • Solvent Effects: The choice of solvent is critical. Protic solvents like ethanol or n-butanol are commonly used and generally effective.

    • Troubleshooting Protocol: Ensure your solvent is anhydrous if using anhydrous hydrazine. If using hydrazine hydrate, ethanol or n-butanol are suitable choices as they facilitate the necessary solubility and reaction temperature.

Quantitative Data Summary:

ParameterStandard ConditionRecommended Optimization
Temperature 80-100 °C (Ethanol reflux)120-150 °C (n-Butanol/Ethylene Glycol)
Hydrazine Eq. 2-3 equivalents4-5 equivalents
Reaction Time 4-8 hours12-24 hours (with monitoring)
FAQ 2: My LC-MS analysis shows a byproduct with a mass corresponding to 6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. What is this, and how is it formed?

Answer:

This side product is the result of hydrolysis of your 2-chloro-6-ethylquinoline-3-carbonitrile intermediate. The chloro group at the 2-position of the quinoline ring is susceptible to nucleophilic substitution by water, especially at elevated temperatures.

Mechanistic Insight:

The 2-position of the quinoline ring is activated towards nucleophilic attack. Water, acting as a nucleophile, can displace the chloride ion to form the thermodynamically stable 2-quinolone (or its tautomer, 2-hydroxyquinoline). This hydrolysis can occur if there is significant moisture in your reaction setup or if you are using a large excess of hydrazine hydrate over extended reaction times.

Hydrolysis_Side_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction A 2-Chloro-3-cyanoquinoline Intermediate B Target Product A->B + Hydrazine (Desired) C Hydrolyzed Byproduct (2-Oxo-3-cyanoquinoline) A->C + H₂O (Undesired Hydrolysis)

Figure 2. Competing reaction pathways for the 2-chloro intermediate.

Prevention & Remediation:

  • Anhydrous Conditions: If this side product is prevalent, ensure your solvent and glassware are thoroughly dried before starting the reaction.

  • Limit Water Content: While hydrazine hydrate is a common reagent, minimize its excess. If hydrolysis is a persistent issue, consider using anhydrous hydrazine in a dry solvent like toluene or dioxane (exercise extreme caution).

  • Purification: The hydrolyzed byproduct is typically more polar than the desired product. It can usually be separated effectively using silica gel column chromatography.

    • Column Chromatography Protocol:

      • Adsorb the crude product onto a small amount of silica gel.

      • Prepare a silica gel column using a suitable solvent system. A gradient elution starting from a less polar mixture (e.g., 9:1 Dichloromethane:Methanol) and gradually increasing polarity can effectively separate the target amine from the more polar quinolone.

      • Monitor fractions by TLC to isolate the pure product.

FAQ 3: I've isolated my product, but the NMR spectrum is complex, suggesting a mixture of isomers. What could be the cause?

Answer:

While the synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine from hydrazine itself should not produce regioisomers, isomeric impurities can arise from earlier steps, particularly the initial quinoline synthesis. The Friedländer annulation, a common method for creating the quinoline core, can sometimes yield a mixture of regioisomers if an unsymmetrical ketone is used with the 2-aminoaryl aldehyde/ketone.[1][2]

Example Scenario: Friedländer Synthesis

If the quinoline core was synthesized from 4-ethyl-2-aminobenzaldehyde and an unsymmetrical ketone like ethyl acetoacetate, there is a possibility of forming isomeric quinoline precursors, which would carry through the synthesis.

Troubleshooting & Verification:

  • Review the Quinoline Synthesis Step: Re-examine the starting materials and reaction conditions for the formation of your quinoline precursor. The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4] If this step was not regioselective, you will have isomeric impurities.

  • Advanced NMR Analysis: Use 2D NMR techniques like NOESY or HMBC to definitively establish the connectivity of your final product and identify the structure of the isomeric impurity.

  • Careful Crystallization: Often, regioisomers have slightly different physical properties, including solubility. Attempting a careful recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile) may selectively crystallize the desired isomer, leaving the other in the mother liquor.

FAQ 4: My mass spectrum shows a peak that is 18 amu higher than my desired product, suggesting the presence of 3-amino-6-ethyl-1H-pyrazolo[3,4-b]quinoline-4-carboxamide. How can I avoid this?

Answer:

This side product arises from the hydrolysis of the nitrile (cyano) group of your intermediate or product to a primary amide. This is a classic side reaction when nitriles are exposed to harsh acidic or basic conditions at elevated temperatures in the presence of water.

Mechanistic Cause:

During the final cyclization with hydrazine, if the reaction is run for an extended period at high temperature, or if subsequent workup involves strong acid or base, the nitrile group can be partially or fully hydrolyzed.

Prevention Strategies:

  • Control Reaction Conditions: Avoid unnecessarily long reaction times or excessively high temperatures in the final step. Monitor the reaction closely and stop it once the starting material is consumed.

  • Neutral Workup: During the reaction workup, avoid strong acidic or basic washes if possible. If an aqueous wash is necessary, use deionized water or a saturated brine solution and perform the extraction quickly.

  • pH Control: If pH adjustment is required, use buffered solutions or mild acids/bases (e.g., dilute acetic acid, saturated sodium bicarbonate) and avoid prolonged exposure.

  • Purification: The amide byproduct is significantly more polar than the 3-amino product. It can be readily separated by silica gel column chromatography, similar to the protocol described in FAQ 2.

References

  • Danel, A.; Gondek, E.; Kucharek, M.; Szlachcic, P.; Gut, A. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules2022 , 27, 2775. [Link]

  • ResearchGate. Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of... [Link]

  • ResearchGate. Synthesis of pyrazolo-[3,4-b]-quinoline derivatives in ethanol under MW irradiation a. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • ResearchGate. Synthesis of pyrazolo[3,4-b]quinolinones 4(a-u) a. [Link]

  • National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • The Journal of Organic Chemistry. Synthesis of Pyrazoles via Electrophilic Cyclization. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • PubMed. Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives. [Link]

  • Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. [Link]

  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • ResearchGate. An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][5][6]naphthyridine Derivatives. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • PubMed. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. [Link]

Sources

Troubleshooting

Technical Support Center: Friedländer Synthesis of Substituted Quinolines

Welcome to the Technical Support Center for the Friedländer Synthesis of Substituted Quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Friedländer Synthesis of Substituted Quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and versatile reaction. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a very low yield, or no product at all. What are the primary factors to investigate?

Low yields are a frequent challenge in the Friedländer synthesis and can often be traced back to a few key areas.[1] The reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is sensitive to several variables.[1][2][3]

Core Areas for Investigation:

  • Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[1][2] Modern approaches often utilize milder and more efficient catalytic systems.[4]

  • Catalyst Choice and Activity: The selection of the catalyst is critical. An inappropriate or inactive catalyst can result in low conversion rates.[1][5] Catalysts can range from Brønsted acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) and Lewis acids to bases (e.g., KOH, KOtBu).[2][6] The efficiency of these can be highly substrate-dependent.

  • Substrate Reactivity: The electronic and steric properties of your 2-aminoaryl carbonyl compound and the active methylene partner play a significant role. Electron-withdrawing groups on the aniline ring can decrease the nucleophilicity of the amino group, slowing the initial condensation step.

  • Side Reactions: Competing reactions, most notably the self-condensation (aldol reaction) of the ketone or aldehyde containing the α-methylene group, can significantly consume starting materials and reduce the yield of the desired quinoline.[1][2]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing low-yield issues.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions start Low or No Yield check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst (Choice, Loading, Activity) check_conditions->check_catalyst Conditions Confirmed solution_temp Adjust Temperature (Incremental changes) check_conditions->solution_temp solution_solvent Change Solvent (Polar vs. Non-polar) check_conditions->solution_solvent check_sm Assess Starting Materials (Purity, Reactivity) check_catalyst->check_sm Catalyst Verified solution_catalyst Screen Catalysts (Acid, Base, Lewis Acid, etc.) check_catalyst->solution_catalyst check_side_reactions Investigate Side Reactions (TLC, LC-MS Analysis) check_sm->check_side_reactions SMs Confirmed solution_sm_ratio Vary Stoichiometry check_sm->solution_sm_ratio optimize Systematic Optimization check_side_reactions->optimize

Caption: A logical workflow for troubleshooting low yields in the Friedländer synthesis.

Q2: My reaction is messy, with multiple spots on TLC. How can I minimize side products?

The formation of multiple products is a common issue, often stemming from the reaction conditions promoting competing pathways.

Primary Culprit: Aldol Self-Condensation

Under basic conditions, the ketone containing the α-methylene group can undergo self-condensation, a significant side reaction.[2][7] This is especially problematic with aliphatic ketones.

Mitigation Strategies:

  • Switch to Acidic Conditions: Acid catalysis can often minimize the base-catalyzed aldol side reaction. Catalysts like p-toluenesulfonic acid or molecular iodine have been used effectively.[2][6]

  • Use of a Pre-formed Imine/Enamine: To circumvent the aldol condensation, one can pre-form the imine (Schiff base) of the 2-aminoaryl ketone.[2] This ensures the desired initial condensation occurs before subjecting the intermediate to cyclization conditions.

  • Milder Conditions: Harsh conditions (high temperatures, strong bases) accelerate side reactions.[1] The use of modern, milder catalysts such as gold catalysts or ionic liquids can improve selectivity.[2][4] Microwave-assisted synthesis using acetic acid as both catalyst and solvent can also provide excellent yields rapidly, potentially minimizing byproduct formation due to shorter reaction times.[8]

Reaction Mechanism and Competing Pathways:

The Friedländer synthesis can proceed through two primary mechanistic pathways, and understanding them is key to controlling the reaction.[6]

Friedlander_Mechanism cluster_pathwayA Pathway A: Aldol First Reactants o-Aminoaryl Ketone + α-Methylene Ketone Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base (Imine) Reactants->Schiff_Base Imine Formation Enone α,β-Unsaturated Carbonyl Aldol_Adduct->Enone - H₂O Quinoline_A Quinoline Enone->Quinoline_A Intramolecular Imine Formation & - H₂O Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Reaction Quinoline_B Quinoline Cyclized_Intermediate->Quinoline_B - H₂O

Caption: The two plausible mechanistic pathways for the Friedländer synthesis.[6]

Detailed mechanistic studies suggest that under common acidic or basic conditions, the reaction likely proceeds via a slow intermolecular aldol condensation followed by rapid cyclization (Pathway A).[9][10]

Q3: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?

Regioselectivity is a well-documented challenge when using an unsymmetrical ketone with two different α-methylene groups.[2] The reaction can proceed via condensation at either site.

Controlling Regioselectivity:

  • Steric Hindrance: Often, the reaction will favor condensation at the less sterically hindered α-carbon. You can leverage this by choosing substrates where one side of the ketone is significantly bulkier.

  • Electronic Effects: The acidity of the α-protons plays a crucial role. The more acidic proton is typically abstracted more readily under basic conditions, leading to the formation of the thermodynamic enolate.

  • Directed Synthesis:

    • Phosphoryl Group: Introducing a phosphoryl group on one α-carbon of the ketone can direct the regioselectivity.[2]

    • Use of Enamines: The ytterbium-triflate-catalyzed reaction of a 2-amino benzaldehyde with a pre-formed enamine can lead to high kinetic vs. thermodynamic product ratios, offering a route to otherwise difficult-to-obtain isomers.[9]

  • Catalyst and Solvent Systems: Certain catalytic systems, such as ionic liquids, have been shown to improve regioselectivity in some cases.[2]

Q4: What are the best practices for catalyst and solvent selection?

The choice of catalyst and solvent is not one-size-fits-all and should be tailored to your specific substrates. However, some general principles apply.

Catalyst and Solvent Selection Guide:

Catalyst TypeCommon ExamplesTypical SolventsKey Considerations
Brønsted Acid p-TsOH, H₂SO₄, TFA, Acetic Acid[2][6][11]Toluene, Ethanol, neat[2][8][11]Effective but can be harsh. Acetic acid can act as both catalyst and solvent.[8]
Lewis Acid Metal Triflates (e.g., Yb(OTf)₃), Neodymium(III) Nitrate[3][6]DCM, Toluene[2]Can be very efficient and milder than strong Brønsted acids.
Base KOH, KOtBu, DBU, Pyridine[2][11]Ethanol, Toluene[2][11]Prone to aldol side reactions.[1][2] Best for substrates where self-condensation is not an issue.
Heterogeneous Zeolites, Montmorillonite K-10, SiO₂ nanoparticles, Polymer-supported acids[12][13][14]Ethanol, Solvent-freeAllows for easier catalyst removal and recycling. Can offer high yields under mild conditions.[13][14]
Modern/Green Gold catalysts, Ionic Liquids, Water (catalyst-free)[2][4][7]Water, neatOften milder, more environmentally friendly, and can offer unique selectivity.[7]

Key Experimental Protocols

Below are representative protocols that can be adapted as a starting point for your specific synthesis.

Protocol 1: Microwave-Assisted Synthesis in Acetic Acid [8]

This method is rapid and often high-yielding, minimizing side product formation due to the short reaction time.

  • To a microwave reaction vial, add the 2-aminophenylketone (1.0 mmol) and the cyclic ketone (2.0 mmol).

  • Add glacial acetic acid (2 mL), which serves as both the solvent and the catalyst.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at 160 °C for 5-10 minutes.

  • After cooling, dilute the reaction mixture with water and neutralize with a suitable base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Iodine-Catalyzed Solvent-Free Synthesis [1][3]

A simple and efficient method that avoids the use of harsh acids or solvents.

  • In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add molecular iodine (10 mol%).

  • Heat the reaction mixture at 80-100 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product as required.[15]

Protocol 3: Catalyst-Free Synthesis in Water [7][16]

An environmentally benign approach suitable for certain substrates.

  • To a round-bottom flask, add the 2-aminobenzaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add deionized water (5 mL).

  • Heat the mixture to 70 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction may take several hours.

  • Upon completion, cool the mixture to room temperature. If a solid precipitates, collect it by filtration.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product.[7]

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]

  • García, J. I., et al. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 63(24), 8748-8759. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Hasaninejad, A., et al. (2012). Silica Nanoparticles as an Efficient and Reusable Catalyst for the Synthesis of Poly-substituted Quinolines via Friedländer Hetero-annulation under Microwave Irradiation. Journal of the Chinese Chemical Society, 59(1), 53-58. [Link]

  • Bailey, H. V., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1122. [Link]

  • Bailey, H. V., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. [Link]

  • Pathare, R. S., et al. (2014). Advances in polymer based Friedlander quinoline synthesis. Journal of the Indian Chemical Society, 91(9), 1635-1653. [Link]

  • ResearchGate. Friedländer synthesis of quinolines 4 and 6. [Link]

  • Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. [Link]

  • ResearchGate. Mechanism of Friedlander reaction. [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. [Link]

Sources

Optimization

Technical Support Center: Optimizing Pyrazolo[3,4-b]quinoline Synthesis

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]quinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]quinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to overcome common challenges and optimize your reaction conditions for successful synthesis.

Introduction to Pyrazolo[3,4-b]quinoline Synthesis

The pyrazolo[3,4-b]quinoline scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, making its efficient synthesis a key focus in medicinal chemistry and materials science. The construction of this tricyclic system is most commonly achieved through multicomponent reactions or the Friedländer annulation. While powerful, these methods can present challenges such as low yields, formation of side products, and purification difficulties. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of pyrazolo[3,4-b]quinolines in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am attempting a three-component synthesis of a pyrazolo[3,4-b]quinoline derivative and observing a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in these reactions are a common hurdle and can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can inhibit the catalyst or participate in side reactions.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the aminopyrazole and other reactants before use.[1]

  • Catalyst Selection and Activity: The choice and condition of the catalyst are paramount.

    • Recommendation: If using a catalyst, ensure it is fresh and active. For reactions sensitive to catalyst activity, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[2] In some cases, exploring different catalysts such as L-proline, molecular iodine, or metal-organic frameworks may be beneficial.[2][3]

  • Reaction Temperature and Time: Suboptimal temperature or insufficient reaction time can lead to incomplete conversion.

    • Recommendation: Incrementally increase the reaction temperature (e.g., in 10 °C intervals) while monitoring the reaction progress by Thin Layer Chromatography (TLC).[2] Similarly, extend the reaction time and follow the consumption of starting materials via TLC or LC-MS.

  • Solvent Effects: The solubility of reactants and the reaction kinetics are highly dependent on the solvent.

    • Recommendation: If reactants have poor solubility, switch to a more polar solvent like DMF or ethanol. This is particularly important for microwave-assisted reactions to ensure efficient energy absorption.[2]

Issue 2: Formation of Unexpected Side Products

Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of my target pyrazolo[3,4-b]quinoline. What are the likely side reactions and how can I minimize them?

Answer: Side product formation is often linked to the reactivity of the starting materials and the reaction conditions. Common side products in multicomponent syntheses include:

  • Knoevenagel Condensation Product: The aldehyde may react with the active methylene compound (e.g., dimedone) to form a stable Knoevenagel adduct, which may not proceed to the final cyclization.

  • Self-Condensation of Ketones: If a ketone is used as a reactant, it can undergo self-condensation (aldol reaction), especially under harsh basic or acidic conditions.[2]

  • Bis-adducts: In some cases, one molecule of the aldehyde can react with two molecules of the pyrazole, leading to the formation of 4,4'-(arylmethylene)-bis-[pyrazol-5-amine] derivatives.[4]

Strategies to Minimize Side Products:

  • Control of Reaction Temperature: High temperatures can promote side reactions. Running the reaction at the lowest effective temperature can improve selectivity.

  • Order of Addition of Reagents: In some cases, the order in which the reactants are added can influence the reaction pathway. For example, pre-mixing the aldehyde and the active methylene compound before adding the aminopyrazole and catalyst might favor the desired reaction sequence.

  • Choice of Catalyst: The catalyst can play a crucial role in directing the reaction towards the desired product. For instance, L-proline has been shown to be an effective catalyst that can also impart enantioselectivity in some cases.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields by rapidly heating the reaction mixture to the target temperature, which can minimize the formation of thermally induced side products.[5][6]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my synthesized pyrazolo[3,4-b]quinoline. What are the recommended purification strategies?

Answer: The purification of pyrazolo[3,4-b]quinolines can be challenging due to their often polar nature and potential for co-eluting byproducts.

  • Crystallization: This is the most effective method for obtaining highly pure product if a suitable solvent system can be found.

    • Procedure: After the reaction work-up, attempt to dissolve the crude product in a minimal amount of a hot solvent in which it has high solubility and then allow it to cool slowly. If the product is soluble in a particular solvent at room temperature, consider adding an anti-solvent to induce crystallization. Common solvent systems for recrystallization of polar heterocyclic compounds include ethanol, methanol, ethyl acetate, or mixtures of these with hexanes or water.

  • Column Chromatography: This is a versatile method for separating the desired product from impurities.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. A gradient elution is often necessary to achieve good separation. For highly polar compounds, a mobile phase containing a small percentage of methanol in dichloromethane or chloroform may be required. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

  • Acid-Base Extraction: If your product has a basic nitrogen atom, you can use an acid-base extraction during the work-up to remove non-basic impurities.

    • Procedure: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and extracted with an organic solvent to recover the purified product.[7]

Experimental Protocols

Below are detailed, step-by-step methodologies for common synthetic routes to pyrazolo[3,4-b]quinolines.

Protocol 1: Microwave-Assisted Three-Component Synthesis

This protocol describes an efficient and environmentally friendly method for the synthesis of pyrazolo-[3,4-b]-quinoline derivatives using microwave irradiation.[5][6]

Materials:

  • Aryl aldehyde (1 mmol)

  • Dimedone (1 mmol)

  • 5-Amino-3-methyl-1-phenylpyrazole (1 mmol)

  • Aqueous ethanol (50%, 5 mL)

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aryl aldehyde (1 mmol), dimedone (1 mmol), and 5-amino-3-methyl-1-phenylpyrazole (1 mmol).

  • Add 5 mL of 50% aqueous ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 W and 50 °C for 5-10 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will typically precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrazolo-[3,4-b]-quinoline derivative.

ParameterRecommended Condition
Microwave Power 100 W
Temperature 50-110 °C
Reaction Time 5-10 min
Solvent Aqueous Ethanol
Protocol 2: Friedländer Annulation using a Molecular Iodine Catalyst

This protocol outlines a method for the Friedländer synthesis of quinolines using molecular iodine as a mild and efficient catalyst.[2]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (10 mol%)

  • Ethyl acetate

  • Saturated aqueous solution of Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a clean round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add molecular iodine (10 mol%) to the mixture.

  • Heat the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain the desired quinoline derivative.

ParameterRecommended Condition
Catalyst Molecular Iodine (10 mol%)
Temperature 80-100 °C
Solvent Solvent-free or high-boiling solvent
Work-up Quenching with Na₂S₂O₃

Visualizing Reaction Pathways and Troubleshooting

Generalized Reaction Mechanism for Three-Component Synthesis

The following diagram illustrates the plausible mechanism for the three-component synthesis of pyrazolo-[3,4-b]-quinolines. Understanding this pathway is crucial for troubleshooting, as it highlights the key intermediates and potential points of failure.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization & Dehydration Aldehyde Aryl Aldehyde Intermediate1 Knoevenagel Adduct Aldehyde->Intermediate1 + 1,3-Diketone Diketone 1,3-Diketone Intermediate2 Michael Adduct Intermediate1->Intermediate2 + 5-Aminopyrazole Aminopyrazole 5-Aminopyrazole Product Pyrazolo[3,4-b]quinoline Intermediate2->Product - H2O G Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK Purify Purify/Recrystallize Reactants PurityOK->Purify No CheckConditions Review Reaction Conditions PurityOK->CheckConditions Yes Purify->CheckPurity TempTimeOK Temp/Time Optimal? CheckConditions->TempTimeOK OptimizeTempTime Increase Temp/Time Incrementally TempTimeOK->OptimizeTempTime No CheckCatalyst Evaluate Catalyst TempTimeOK->CheckCatalyst Yes OptimizeTempTime->CheckConditions CatalystOK Catalyst Active? CheckCatalyst->CatalystOK NewCatalyst Use Fresh Catalyst / Increase Loading CatalystOK->NewCatalyst No CheckSolvent Assess Solvent CatalystOK->CheckSolvent Yes NewCatalyst->CheckCatalyst SolventOK Reactants Soluble? CheckSolvent->SolventOK ChangeSolvent Switch to More Polar Solvent (e.g., DMF, EtOH) SolventOK->ChangeSolvent No Success Improved Yield SolventOK->Success Yes ChangeSolvent->CheckSolvent

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Yadav, P., & Jonnalagadda, S. B. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(47), 32895-32918. [Link]

  • Sheibani, H., & Seifi, N. (2011). Green and Efficient Synthesis of Pyrazolo[3,4-b]quinolin-5-ones Derivatives by Microwave-Assisted Multicomponent Reaction in Hot Water Medium. Synthetic Communications, 41(14), 2145-2152. [Link]

  • Danel, A., Gondek, E., & Tomasik, P. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2684. [Link]

  • Khumalo, M. R., Maddila, S. N., Maddila, S., & Jonnalagadda, S. B. (2019). A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions. SN Applied Sciences, 1(9), 1-10. [Link]

  • Manjula Rani, K., & Rajendran, S. P. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9), 15966-15973. [Link]

  • Borah, P., & Sarma, B. (2015). l-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction. RSC Advances, 5(10), 7111-7115. [Link]

  • Khumalo, M. R., Maddila, S., & Jonnalagadda, S. B. (2019). Synthesis of pyrazolo-[3,4-b]-quinoline derivatives 43a–r. ResearchGate. [Link]

  • Gorgani, L., & Shahvelayati, A. S. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific reports, 12(1), 14115. [Link]

  • Gondek, E., & Danel, A. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7598. [Link]

  • Abonia, R., Cortes, E., Insuasty, B., Quiroga, J., & Nogueras, M. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 586-594. [Link]

Sources

Troubleshooting

Overcoming poor solubility of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in assays

Welcome to the technical support center for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experim...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenges associated with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this compound into your assays.

Introduction: Understanding the Challenge

6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine belongs to the pyrazoloquinoline class of heterocyclic compounds. While promising for various therapeutic applications, including as kinase inhibitors, its hydrophobic nature presents significant challenges in aqueous-based biological assays.[1] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable assay results. This guide will equip you with the knowledge and techniques to mitigate these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and use of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

Q1: What is the best solvent to initially dissolve 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine?

A1: For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent.[2] This compound is expected to have good solubility in DMSO. However, it is crucial to visually confirm that the compound has fully dissolved. If you observe any particulates, gentle warming (to 37°C) and vortexing can aid dissolution. Always start with a high-concentration stock (e.g., 10-50 mM) to minimize the final percentage of DMSO in your aqueous assay buffer.

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

A2: This is a common issue with poorly soluble compounds.[3][4][5] Precipitation upon dilution into an aqueous environment is a primary cause of inconsistent results.[4][5] Here are several strategies to address this:

  • Lower the Final Compound Concentration: The most straightforward approach is to work with lower final concentrations of the compound in your assay.

  • Optimize DMSO Concentration: While minimizing DMSO is generally advised, sometimes a slightly higher (but still non-toxic) final DMSO concentration (e.g., 0.5% to 1%) can help maintain solubility. However, be aware that DMSO can affect enzyme activity and cell viability.[6]

  • Use Co-solvents: Incorporating a co-solvent in your final assay buffer can increase the solubility of your compound.[7]

  • Employ Surfactants or Excipients: Low concentrations of non-ionic surfactants or other excipients can help to keep the compound in solution.[4][8][9][10]

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: For most cell lines, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity and other off-target effects.[6] However, the tolerance can vary between cell types. It is best practice to run a vehicle control with the same final DMSO concentration as your experimental samples to assess its impact on your specific assay.

Q4: Can I use sonication to dissolve the compound?

A4: While sonication can be used to aid initial dissolution in a suitable organic solvent like DMSO, it should be used with caution. Prolonged or high-energy sonication can potentially degrade the compound. Gentle warming and vortexing are generally preferred.

Q5: How should I store my stock solution of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine?

A5: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light. Before use, thaw the aliquot completely and bring it to room temperature to ensure the compound is fully redissolved.

Part 2: Troubleshooting Guides

This section provides a systematic approach to overcoming solubility issues during your experiments.

Guide 1: Initial Solubilization and Stock Preparation

This guide will walk you through the process of preparing a stable, high-concentration stock solution.

graph Initial_Solubilization { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Initial Solubilization Workflow
Guide 2: Mitigating Precipitation in Aqueous Assay Buffers

This guide provides a decision-making framework for when you observe compound precipitation upon dilution.

graph Mitigating_Precipitation { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Troubleshooting Precipitation

Part 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of lyophilized 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine and a vial of high-purity, anhydrous DMSO to come to room temperature.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of compound provided. The molecular weight of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is 224.27 g/mol .

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Cap the vial tightly and vortex for 2-5 minutes.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particles.

  • Gentle Warming (if necessary): If particles are still visible, place the vial in a 37°C water bath for 5-10 minutes, followed by another 2-5 minutes of vortexing.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber vials or tubes and store at -20°C or -80°C.

Protocol 2: Serial Dilution and Introduction into an Aqueous Assay

This protocol is designed to minimize precipitation during dilution.

  • Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock solution in 100% DMSO. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you might first dilute the stock to 1 mM in DMSO.

  • Assay Plate Preparation: Add the aqueous assay buffer to all wells of your microplate.

  • Compound Addition: Add a small volume of the intermediate DMSO dilution directly to the assay buffer in the wells. It is crucial to ensure rapid mixing upon addition. This can be achieved by pipetting up and down several times or by using an orbital shaker immediately after addition.

  • Final DMSO Concentration: Ensure the final volume of DMSO added to each well does not exceed the tolerated limit for your assay (typically <0.5% for cell-based assays).

  • Vehicle Control: In parallel, prepare vehicle control wells by adding the same volume of 100% DMSO (without the compound) to the assay buffer.

Protocol 3: Utilizing Co-solvents to Enhance Solubility

This protocol outlines the use of a co-solvent to improve the solubility of the compound in the final assay medium.

  • Co-solvent Selection: Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG 300/400).[8][11] The choice of co-solvent will depend on the specific assay and its compatibility.

  • Co-solvent Stock Preparation: Prepare a stock solution of the compound in a mixture of DMSO and the chosen co-solvent (e.g., 1:1 DMSO:PEG 300).

  • Assay Formulation: When preparing the final assay solution, add the co-solvent stock to the aqueous buffer.

  • Optimization: The optimal ratio of co-solvent to aqueous buffer will need to be determined empirically to maximize compound solubility while minimizing effects on the assay system. Always run appropriate vehicle controls containing the same co-solvent concentration.

Part 4: Data Presentation

The following table provides a general guide to the solubility of compounds with similar heterocyclic structures. Note: These are not specific values for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine and should be used as a starting point for your own solubility assessments.

Solvent/SystemExpected SolubilityComments
WaterVery PoorExpected to be practically insoluble.
PBS (pH 7.4)Very PoorThe compound's pKa will influence solubility, but it is likely to remain low.
100% DMSOGood to ExcellentThe primary solvent for creating high-concentration stock solutions.
100% EthanolModerateMay be used as a co-solvent.
1:1 DMSO:EthanolGoodA potential co-solvent system for stock solutions.
Aqueous Buffer + <1% DMSOPoor to ModerateThis is where precipitation issues are most likely to occur.
Aqueous Buffer + Co-solvents/ExcipientsModerate to GoodThe goal of formulation development is to achieve solubility in this range.

References

  • Benchchem. (n.d.). Technical Support Center: Navigating Solubility Challenges with Novel Kinase Inhibitors.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Polymeric precipitation Inhibitors to improve the dissolution and absorption of poorly water-soluble drugs.
  • Pharmaceutical Technology. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations.
  • PubMed. (n.d.). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • MDPI. (n.d.). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition.
  • PubMed. (n.d.). Effect of solubilizing excipients on permeation of poorly water-soluble compounds across Caco-2 cell monolayers.
  • ResearchGate. (n.d.). Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines.
  • National Center for Biotechnology Information. (n.d.). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity.
  • PubMed. (n.d.). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual.
  • National Center for Biotechnology Information. (n.d.). Interferences in Immunoassay.
  • National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.
  • National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • Biological and Molecular Chemistry. (2024). The Use of Azo Compounds for the Synthesis of Pyrazoloquinazoline Compounds.
  • Google Patents. (n.d.). HU190728B - Process for preparing pyrazolo/3,4-b/quinoline derivatives.
  • TOKU-E. (n.d.). Solubility Data Resource.
  • ChemicalBook. (n.d.). 6-ETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YLAMINE.
  • Huateng Pharma. (n.d.). 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays.
  • National Center for Biotechnology Information. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • ResearchGate. (n.d.). Synthesis of pyrazolo-[3,4-b]-quinoline derivatives 43a–r.
  • PubMed. (n.d.). Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
  • PubMed. (n.d.). Synthesis and biological activities of pyrazolo[3,4-g]quinoxaline derivatives.
  • National Center for Biotechnology Information. (n.d.). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • PubMed. (n.d.). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Labsolu. (n.d.). 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.
  • Labsolu. (n.d.). 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

Sources

Optimization

Technical Support Center: Stability of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in Solution

Welcome to the technical support center for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the potential degradation pathways and implementing the recommended procedures, you can ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in solution?

A1: The stability of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in solution is influenced by several factors, primarily stemming from its quinoline and pyrazole core structures. The key factors to consider are:

  • pH: Quinoline derivatives are known to have pH-dependent stability and solubility.[1][2][3] Extreme pH conditions (both acidic and basic) can catalyze hydrolysis of the amine group or other susceptible bonds.

  • Light: Many quinoline-based compounds are photosensitive and can undergo degradation upon exposure to UV or even ambient light.[4]

  • Oxidation: The pyrazole and quinoline ring systems can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated byproducts.[4][5][6] The presence of an electron-donating amino group can further increase this susceptibility.

  • Temperature: As with most chemical compounds, elevated temperatures can accelerate the rate of degradation.

  • Solvent: The choice of solvent can impact the stability. Protic solvents may participate in degradation reactions, while certain organic solvents might contain impurities (e.g., peroxides in aged ethers) that can initiate degradation.

Q2: What are the visual indicators of degradation for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine solutions?

A2: While not a definitive measure, visual inspection can provide initial clues of compound degradation. Common indicators include:

  • Color Change: A change in the color of the solution, such as turning yellow or brown, can signify the formation of degradation products.

  • Precipitation: The formation of a precipitate may indicate that the compound is degrading into less soluble products or that the compound itself is coming out of solution due to changes in the solvent environment over time.

  • Haze or Cloudiness: The development of turbidity in a previously clear solution can also be a sign of instability.

Q3: What are the recommended storage conditions for stock solutions of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine?

A3: To maximize the shelf-life of your stock solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be verified with a stability study.

  • Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

  • Solvent Choice: Use high-purity, anhydrous solvents. If using solvents prone to peroxide formation (e.g., THF, dioxane), ensure they are fresh and properly tested. Dimethyl sulfoxide (DMSO) and methanol are commonly used for similar compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or non-reproducible results in biological assays.

This is a common problem that can often be traced back to compound instability.

Troubleshooting Workflow:

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (e.g., H2O2) cluster_photodegradation Photodegradation (UV light) Parent 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Hydrolysis_Product Hydroxylated quinoline derivative Parent->Hydrolysis_Product H+/OH- N_Oxide N-Oxide derivative Parent->N_Oxide [O] Hydroxylated_Pyrazole Hydroxylated pyrazole ring Parent->Hydroxylated_Pyrazole [O] Photo_Product Complex mixture of photoproducts Parent->Photo_Product

Caption: Potential degradation pathways for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol will help you to understand the intrinsic stability of your compound and to develop a stability-indicating analytical method. [7][8][9] 1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the stock solution in an oven at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [10]A sample protected from light should be used as a control.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze by a high-performance liquid chromatography (HPLC) method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products. [11][12] 1. Initial Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance (a photodiode array detector is recommended to assess peak purity).

2. Method Optimization:

  • Inject the stressed samples from the forced degradation study.

  • Adjust the mobile phase gradient, pH, and/or organic solvent to achieve baseline separation of the parent peak from all degradation product peaks.

  • The method is considered stability-indicating if all peaks are well-resolved.

3. Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

Condition Stress Level Expected Outcome for Unstable Compounds
pH pH 2 (Acidic)Potential for hydrolysis of the amine functionality.
pH 12 (Basic)Potential for hydrolysis and other base-catalyzed reactions.
Oxidation 3% H₂O₂Formation of N-oxides and hydroxylated derivatives.
Temperature 60°CGeneral acceleration of all degradation pathways.
Light >1.2 million lux hoursFormation of various photoproducts.

By following the guidance and protocols outlined in this technical support center, you will be better equipped to handle 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in your research and ensure the reliability and accuracy of your data.

References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech, 20(3), 123. [Link]

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. (1987). Biochemical Pharmacology, 36(18), 3091-3096. [Link]

  • Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1. (1990). Biochimica et Biophysica Acta (BBA) - General Subjects, 1034(2), 233-237. [Link]

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (2025). BenchChem.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech, 20(3), 123. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021). Molecules, 26(16), 4749. [Link]

  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020). ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2016). International Journal of Chemico-Pharmaceutical Analysis, 3(3), 118-124. [Link]

  • Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide. (2025). BenchChem.
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  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2022). Journal of the American Chemical Society, 144(12), 5364-5372. [Link]

  • Forced Degradation Studies. (2016). MOJ Bioequivalence & Bioavailability, 2(6), 00033. [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (2021). International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 6(7), 1-13. [Link]

  • Forced degradation studies. (2018). ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]

  • Amino Acids: Insights and Roles in Heterocyclic Chemistry. (2023). Taylor & Francis eBooks. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research International, 35(10), 1-10. [Link]

  • Structure of 4-aminoquinoline derivatives. (2012). ResearchGate. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2016). ACS Medicinal Chemistry Letters, 7(10), 913-917. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2012). Indian Journal of Pharmaceutical Sciences, 74(3), 221-228. [Link]

  • 4-Aminoquinoline. (2023). In Wikipedia. [Link]

  • Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. (2023). Apple Academic Press. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2237. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules, 27(9), 2775. [Link]

  • Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (2010). ChemInform, 41(32). [Link]

  • Optical absorption of 1H-pyrazolo[3,4-b]quinoline and its derivatives. (2002). Journal of Molecular Structure, 614(1-3), 307-314. [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2023). Journal of Natural Products, 86(3), 564-573. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia, 66(4), 213-219. [Link]

  • Flow Hydrodediazoniation of Aromatic Heterocycles. (2022). Molecules, 27(19), 6296. [Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. (2022). Molecules, 27(9), 2775. [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2022). Inorganic Chemistry, 61(4), 1896-1903. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (2018). Purdue University Graduate School. [Link]

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. (2014). Analytical Methods, 6(19), 7869-7876. [Link]

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Troubleshooting

Technical Support Center: Strategic Byproduct Prevention in Multicomponent Reactions for Heterocycle Synthesis

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in the art of synthesizing heterocyclic compounds via multi-component reactions (MCRs). This gui...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in the art of synthesizing heterocyclic compounds via multi-component reactions (MCRs). This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to minimize byproduct formation and maximize the yield and purity of your target molecules. We move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions in your experimental design.

Introduction: The Challenge of Selectivity in MCRs

Multi-component reactions are powerful tools in synthetic chemistry, offering a streamlined approach to complex molecular architectures in a single step.[1][2] This efficiency, however, can be a double-edged sword. The simultaneous interaction of multiple reactive species often opens up competing reaction pathways, leading to a variety of byproducts that can complicate purification and significantly reduce the yield of the desired heterocycle. This guide provides a structured approach to diagnosing and solving these common challenges.

Troubleshooting Guide: Reaction-Specific Issues & Solutions

This section addresses specific problems you may encounter with some of the most widely used MCRs for heterocycle synthesis.

The Doebner-von Miller and Skraup Syntheses of Quinolines

These related reactions are classic methods for quinoline synthesis but are notorious for their often harsh conditions and potential for byproduct formation.[3]

Question: My Doebner-von Miller/Skraup reaction is producing a large amount of intractable tar and polymeric material, resulting in a very low yield. What is happening and how can I prevent this?

Answer:

This is the most common issue with these syntheses. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone (like acrolein, formed in situ from glycerol in the Skraup reaction).[4][5][6] Under strong acidic and high-temperature conditions, these substrates have a high propensity to self-condense, leading to high-molecular-weight polymers and tars.[4][5]

  • Sequester the Carbonyl Compound: The key is to limit the self-condensation of the α,β-unsaturated carbonyl. A highly effective strategy is to use a biphasic solvent system .[4][7] By dissolving the carbonyl compound in an organic solvent like toluene and the aniline in aqueous acid, you limit the concentration of the carbonyl in the acidic phase, thus favoring the desired reaction with the aniline over polymerization.[4]

  • Control the Reaction Rate and Temperature: These reactions are often highly exothermic.[8][9]

    • Slow Addition: Add the α,β-unsaturated carbonyl compound dropwise to the heated aniline/acid mixture.[4][7] This maintains a low instantaneous concentration of the carbonyl, starving the polymerization side reaction.

    • Use a Moderator: In the Skraup synthesis, adding ferrous sulfate (FeSO₄) can help to moderate the notoriously vigorous and exothermic reaction.[7][8][9]

    • Optimize Temperature: Avoid excessive temperatures which accelerate polymerization. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[4]

  • Catalyst Optimization: While strong acids are necessary, their concentration and type can be optimized. Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the best balance between reaction rate and byproduct formation.[3][4]

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[4]

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[4]

  • For purification, steam distillation can be a very effective method to separate the volatile quinoline product from the non-volatile tar.[7]

The Biginelli Reaction for Dihydropyrimidinone (DHPM) Synthesis

The Biginelli reaction is a cornerstone for the synthesis of pharmacologically relevant DHPMs.[10][11] While generally robust, it can be plagued by low yields and competing side reactions.

Question: My Biginelli reaction is giving a low yield and I'm observing significant byproduct formation. What are the likely culprits and how can I optimize the reaction?

Answer:

Low yields in the Biginelli reaction can often be traced back to suboptimal catalysis, reaction conditions, or the formation of specific byproducts. The most common byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP), which arises when two equivalents of the β-ketoester react with the aldehyde.

  • Catalyst is Key: In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[10][12] A wide variety of Brønsted and Lewis acid catalysts have been shown to be effective.[13] Screening different catalysts (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) is crucial to find the optimal one for your specific substrates. Nanoparticle and zeolite-based catalysts have also shown high efficacy and reusability.[10][13]

  • Stoichiometry and Reagent Purity:

    • Ensure all starting materials (aldehyde, β-ketoester, urea/thiourea) are of high purity. Impurities can inhibit the reaction or lead to side products.

    • Using a slight excess of urea or thiourea can often improve yields.

  • Solvent and Temperature Optimization:

    • While ethanol is a common solvent, exploring other polar solvents like acetonitrile or even solvent-free conditions can improve yields for certain substrates.[14]

    • Monitor the reaction by TLC to determine the optimal reaction time and temperature. Excessively high temperatures can promote side reactions. Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[11][15]

CatalystConditionsYield (%)Reference
NoneEthanol, 9h0[12]
PEG-HClO₄Solvent-free, 70°C, 3 min98[16]
Uranyl Acetate (UA)Solvent-free, 90°C, 4hHigh to excellent[14]
Succinimide Sulfonic Acid (SuSA)Solvent-free, 90°C, 4hHigh to excellent[14]
Diisopropyl Ethyl Ammonium Acetate (DIPEAc)Room TemperatureHigh[12]

This table is a representative summary and specific yields will vary with substrates.

The Hantzsch Synthesis of Dihydropyridines and Pyridines

The Hantzsch synthesis is a versatile method for producing 1,4-dihydropyridines (DHPs), which are often subsequently oxidized to pyridines.[11] Controlling the reaction to favor the DHP and ensuring a clean oxidation are common challenges.

Question: My Hantzsch synthesis is producing byproducts, and the subsequent aromatization to the pyridine is not clean. How can I improve the selectivity and yield?

Answer:

Byproduct formation in the Hantzsch synthesis often arises from competing reaction pathways between the intermediates. The key is to control the formation of the initial Knoevenagel condensation product and the enamine to steer the reaction towards the desired DHP.[17] The aromatization step can also be a source of byproducts if the oxidant is too harsh.[17]

  • Control of Intermediates: The reaction mechanism involves the formation of a Knoevenagel adduct and an enamine intermediate, which then condense.[18] The choice of catalyst and reaction conditions can influence the relative rates of formation of these intermediates, thereby affecting the overall yield of the desired DHP.

  • Gentle Aromatization: The oxidation of the intermediate 1,4-DHP to the pyridine is a critical step. While strong oxidants like CrO₃ and KMnO₄ can be used, they can also lead to degradation of the product. Milder conditions using reagents like ferric chloride or simply bubbling air through the reaction mixture can provide a cleaner conversion.[17]

  • Modern Methodologies: The use of aqueous micelles with a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to give excellent yields (often >90%) under greener conditions.[11]

Caption: Troubleshooting workflow for the Hantzsch pyridine synthesis.

Isocyanide-Based MCRs: The Ugi and Passerini Reactions

The Ugi and Passerini reactions are powerful isocyanide-based MCRs for the synthesis of peptide-like structures and α-acyloxy amides, respectively.[19][20] A common issue is the formation of the Passerini product as a byproduct in the Ugi reaction.

Question: I am trying to perform an Ugi (four-component) reaction, but I am getting a significant amount of the Passerini (three-component) product. How can I favor the Ugi reaction?

Answer:

The Ugi reaction can be seen as an extension of the Passerini reaction, with the addition of an amine.[21] The Passerini reaction becomes a competing pathway if the initial formation of the imine (from the aldehyde/ketone and amine) is slow or incomplete. The isocyanide can then react with the aldehyde and carboxylic acid before the amine is incorporated.

  • Promote Imine Formation: The first step of the Ugi reaction is the formation of an imine from the aldehyde/ketone and the amine.[21] To favor the Ugi product, you need to accelerate this step.

    • Solvent Choice: Polar, protic solvents like methanol or trifluoroethanol are known to facilitate imine formation and are excellent choices for the Ugi reaction.[22] In contrast, the Passerini reaction is often faster in apolar, aprotic solvents.[20]

    • Pre-formation of the Imine: In particularly difficult cases, you can pre-form the imine by stirring the aldehyde/ketone and amine together for a period before adding the carboxylic acid and isocyanide.

  • Concentration: The Ugi reaction is generally favored at higher reactant concentrations (0.5 M - 2.0 M).

  • To a reaction vessel, add the aldehyde or ketone (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq).

  • Dissolve the components in a polar, protic solvent such as methanol or trifluoroethanol to a concentration of 0.5 M to 2.0 M.

  • Stir the mixture at room temperature for 10-30 minutes to facilitate imine formation.

  • Add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic and should be complete within minutes to a few hours.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the desired bis-amide product.

Frequently Asked Questions (FAQs)

Q1: How can I control regioselectivity in quinoline syntheses like the Combes reaction when using unsymmetrical starting materials?

A1: Regioselectivity in the Combes synthesis, which uses an aniline and an unsymmetrical β-diketone, is governed by a combination of steric and electronic effects.[23][24] The acid-catalyzed ring closure (the rate-determining step) is an electrophilic aromatic substitution, and its position is influenced by the substituents on both the aniline and the diketone.[24] For example, using a bulkier substituent on the diketone can sterically hinder attack at the adjacent carbonyl, directing the cyclization to the other side.[24] Similarly, electron-donating groups on the aniline will activate the ortho and para positions, influencing the site of ring closure. A systematic study of different substituted starting materials and acid catalysts (e.g., H₂SO₄ vs. polyphosphoric acid) is often necessary to optimize for the desired regioisomer.[24][25]

Q2: I'm observing the formation of α-hydroxy amides in my Passerini reaction. What is the cause?

A2: The formation of α-hydroxy amides is a known side reaction in the Passerini protocol.[26] This typically occurs due to the presence of water in the reaction mixture, which can hydrolyze the desired α-acyloxy amide product.[26] It can also be promoted by the use of strong acids (like trifluoroacetic acid) instead of standard carboxylic acids.[26] To prevent this, ensure all reagents and solvents are anhydrous and use standard carboxylic acids.

Q3: Can solvent choice alone be used to suppress byproduct formation in MCRs?

A3: Yes, solvent choice can have a profound impact on reaction pathways and selectivity.[27][28] As mentioned for the Ugi/Passerini reactions, polar protic solvents favor the Ugi pathway, while apolar aprotic solvents favor the Passerini pathway.[20][22] This is due to the solvent's ability to stabilize or destabilize key intermediates and transition states.[27] In recent years, "green" solvents like deep eutectic solvents (DESs) and aqueous micelles have been shown to not only be more environmentally benign but also to enhance reaction rates and selectivity in many MCRs, including the Biginelli and Hantzsch syntheses.[11][29][30]

Q4: Are there general strategies that apply to minimizing byproducts across different MCRs?

A4: While each MCR has its unique challenges, some general principles apply:

  • Purity of Reagents: Always start with high-purity reagents.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Sometimes, using a slight excess of one component can push the equilibrium towards the desired product.

  • Gradual Addition: For highly reactive components, slow, controlled addition can maintain a low concentration and suppress side reactions.

  • Temperature Control: Monitor and control the reaction temperature, as many side reactions are accelerated at higher temperatures.

  • Systematic Optimization: Systematically screen catalysts, solvents, and reaction times to find the optimal conditions for your specific substrates.

References

  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. (n.d.). Benchchem.
  • Combes quinoline synthesis. (2023). In Wikipedia.
  • Improving regioselectivity in the synthesis of disubstituted quinolines. (n.d.). Benchchem.
  • Avoiding polymerization in quinoline synthesis. (n.d.). Benchchem.
  • Minimizing the formation of byproducts in Passerini reactions. (n.d.). Benchchem.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances.
  • Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. (n.d.). CiteDrive.
  • Passerini and Ugi Reactions Involving Kinetically Unstable Isocyanides. (2022). Request PDF.
  • One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable c
  • Preventing side product formation in quinoline synthesis. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Passerini Reactions. (n.d.). Benchchem.
  • Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. (2023). Archiv der Pharmazie.
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  • Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (2012). Molecules.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
  • Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. (2024).
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  • Efficiency Comparison of Various Catalysts for the. (n.d.).
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  • Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Str
  • Comparison of catalytic activity of different catalysts on the model reaction a. (n.d.).
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • Small Heterocycles in Multicomponent Reactions. (2014). Chemical Reviews.
  • Enzyme-Catalysed Multicomponent Reactions (MCRs) for the Green Synthesis of Bioactive Heterocycles-A Review. (2024).
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  • Passerini reaction. (2023). In Wikipedia.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
  • Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. (2022). Chemistry – An Asian Journal.
  • Combes Quinoline Synthesis. (n.d.).
  • Miscellaneous Passerini Reaction for α-Acyloxy Carboxamide: Synthesis and Process Optimization Study. (2021).
  • Ugi Reaction. (2021). YouTube.
  • Skraup reaction. (n.d.). chemeurope.com.
  • Ugi Reaction. (n.d.). Organic Chemistry Portal.
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Optimization

Technical Support Center: Scaling Up the Synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. As a compound of significant interest in...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. As a compound of significant interest in medicinal chemistry, its efficient and scalable synthesis is crucial. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple protocol to explain the underlying chemical principles and strategic considerations for successful scale-up.

I. The Synthetic Challenge: A Strategic Overview

The synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine typically proceeds via a Friedländer annulation, a classic and robust method for quinoline synthesis.[1][2] This approach involves the condensation of a substituted 2-aminobenzonitrile with a pyrazole derivative bearing an activated methylene group. The primary challenges in scaling up this synthesis include ensuring high purity of starting materials, controlling reaction conditions to minimize side-product formation, and developing an efficient purification protocol.

Below is the proposed synthetic pathway for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine:

Synthetic_Pathway cluster_0 Starting Material Synthesis cluster_1 Final Product Synthesis 4-ethylaniline 4-ethylaniline 2-amino-5-ethylbenzonitrile 2-amino-5-ethylbenzonitrile 4-ethylaniline->2-amino-5-ethylbenzonitrile [1] Diazotization [2] Sandmeyer Reaction acetonitrile acetonitrile target_molecule 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine 2-amino-5-ethylbenzonitrile->target_molecule Friedländer Annulation (Acid or Base Catalysis) malononitrile malononitrile 3-amino-1H-pyrazole-4-carbonitrile 3-amino-1H-pyrazole-4-carbonitrile malononitrile->3-amino-1H-pyrazole-4-carbonitrile Reaction with hydrazine hydrazine hydrazine 3-amino-1H-pyrazole-4-carbonitrile->target_molecule

Caption: Proposed synthetic pathway for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

II. Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous compounds and are intended as a starting point for optimization.

A. Synthesis of 2-amino-5-ethylbenzonitrile

This starting material can be synthesized from 4-ethylaniline via a Sandmeyer reaction.

Step-by-Step Protocol:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-ethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature between 20-30 °C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 50-60 °C for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-5-ethylbenzonitrile.

B. Synthesis of 3-amino-1H-pyrazole-4-carbonitrile

This intermediate can be prepared from the reaction of malononitrile with hydrazine.[3]

Step-by-Step Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve malononitrile (1.0 eq) in ethanol.

    • Slowly add hydrazine hydrate (1.0 eq) to the solution at room temperature. An exothermic reaction may be observed; maintain the temperature below 40 °C with a water bath if necessary.

  • Reaction and Isolation:

    • Stir the reaction mixture at room temperature for 4-6 hours. A precipitate will form.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-amino-1H-pyrazole-4-carbonitrile. This product is often of sufficient purity for the next step.

C. Synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

This final step involves the acid- or base-catalyzed Friedländer annulation.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a solution of 2-amino-5-ethylbenzonitrile (1.0 eq) and 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in a high-boiling solvent such as N,N-dimethylformamide (DMF) or Dowtherm A, add a catalyst.

      • Acid Catalysis: Polyphosphoric acid (PPA) or a Lewis acid like zinc chloride can be effective.[1]

      • Base Catalysis: A strong base such as potassium tert-butoxide can also be used.

  • Reaction:

    • Heat the reaction mixture to 120-150 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight depending on the catalyst and temperature.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into a large volume of ice-water.

    • If an acidic catalyst was used, neutralize the mixture with a base (e.g., sodium hydroxide solution) until a precipitate forms. If a basic catalyst was used, neutralize with an acid (e.g., hydrochloric acid).

    • Collect the crude product by filtration, wash thoroughly with water, and dry.

    • Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel.[4]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

Troubleshooting_Guide cluster_solutions Solutions Start Low Yield or Incomplete Reaction Check_Purity Check Purity of Starting Materials Start->Check_Purity Potential Cause Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Potential Cause Impurity_Formation Side Product/Impurity Formation Impurity_Formation->Optimize_Conditions Solution Purification_Issues Purification Challenges Recrystallization Recrystallization from appropriate solvent Purification_Issues->Recrystallization Solution Column_Chromatography Column chromatography with optimized eluent Purification_Issues->Column_Chromatography Solution

Caption: A simplified decision tree for troubleshooting common synthesis issues.

Q1: My Friedländer annulation is giving a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in the final cyclization step are a common challenge and can be attributed to several factors:

  • Purity of Starting Materials: Impurities in either 2-amino-5-ethylbenzonitrile or 3-amino-1H-pyrazole-4-carbonitrile can inhibit the reaction. Ensure both starting materials are of high purity, as confirmed by NMR or melting point analysis.

  • Suboptimal Reaction Temperature: The Friedländer reaction often requires high temperatures to proceed efficiently.[5] If the temperature is too low, the reaction may be sluggish or not proceed at all. Conversely, excessively high temperatures can lead to decomposition of starting materials or product. A systematic optimization of the reaction temperature (e.g., in 10 °C increments) is recommended.

  • Ineffective Catalyst: The choice of catalyst is critical. If using an acid catalyst like PPA, ensure it is fresh and not hydrated. For base-catalyzed reactions, use a strong, non-nucleophilic base and ensure anhydrous conditions. The catalyst loading should also be optimized; typically 10-20 mol% is a good starting point for Lewis acids, while stoichiometric amounts of PPA or superstoichiometric amounts of strong bases may be required.

  • Reaction Time: Monitor the reaction progress closely. Premature workup will result in a low yield, while excessively long reaction times can lead to the formation of degradation products.

Q2: I am observing the formation of significant side products. What are they likely to be and how can I minimize them?

A2: The most common side products in this type of reaction are regioisomers and products of self-condensation of the starting materials.

  • Regioisomer Formation: While the reaction between 2-amino-5-ethylbenzonitrile and 3-amino-1H-pyrazole-4-carbonitrile is expected to be highly regioselective due to the electronic nature of the reactants, the formation of a minor regioisomer is possible under certain conditions. The choice of catalyst and solvent can influence regioselectivity. It is advisable to screen different catalysts and solvents to find conditions that favor the desired isomer.[1]

  • Self-Condensation: At high temperatures, the starting materials may undergo self-condensation. This can be minimized by ensuring an equimolar ratio of the reactants and by carefully controlling the reaction temperature.

  • Minimization Strategies:

    • Controlled Addition: Slowly adding one reactant to the other at the reaction temperature can sometimes minimize side reactions.

    • Catalyst Screening: Experiment with different acid and base catalysts to find one that promotes the desired reaction selectively.

Q3: The purification of the final product is proving difficult. What are the best methods?

A3: The target molecule, 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, is a heterocyclic amine and is likely to be a polar, high-melting solid.

  • Crystallization: This is often the most effective method for purifying the final product on a large scale.[4] Experiment with a range of solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvent systems for such compounds include ethanol/water, DMF/water, and acetic acid/water.

  • Column Chromatography: For smaller scales or for removing closely related impurities, silica gel column chromatography can be effective. Due to the basic nature of the product, it may streak on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a polar solvent (e.g., ethyl acetate or methanol) is typically employed.

IV. Frequently Asked Questions (FAQs)

Q1: How critical is the quality of the starting materials for a successful scale-up?

A1: The quality of your starting materials is paramount for a successful and reproducible synthesis, especially during scale-up. Impurities can act as catalyst poisons, lead to the formation of byproducts that complicate purification, and result in lower overall yields. It is highly recommended to fully characterize your starting materials by techniques such as NMR, LC-MS, and melting point analysis before proceeding.

Q2: What are the key safety considerations when running this synthesis at a larger scale?

A2: When scaling up, several safety aspects need to be carefully considered:

  • Exothermic Reactions: The diazotization and Friedländer annulation can be exothermic. Ensure your reactor has adequate cooling capacity and that additions are done at a controlled rate to manage any temperature increases.

  • Use of Cyanide: The Sandmeyer reaction involves the use of highly toxic cyanide salts. All handling of cyanides should be performed in a well-ventilated fume hood with appropriate personal protective equipment. A quench solution (e.g., bleach) should be readily available to neutralize any spills.

  • High Temperatures: The final cyclization step requires high temperatures. Use appropriate heating equipment (e.g., an oil bath or heating mantle with a temperature controller) and take precautions to avoid thermal hazards.

Q3: Can this synthesis be adapted for microwave-assisted conditions?

A3: Yes, Friedländer-type reactions are often amenable to microwave-assisted synthesis.[6] Microwave heating can significantly reduce reaction times and sometimes improve yields. However, direct translation of thermal conditions to microwave conditions is not always straightforward. It is advisable to start with small-scale screening experiments to optimize the temperature, time, and power settings.

V. Data Summary

Reaction Step Key Reactants Typical Conditions Expected Yield Potential Impurities
Synthesis of 2-amino-5-ethylbenzonitrile 4-ethylaniline, NaNO₂, CuCN0-60 °C60-70%Isomers, unreacted starting material
Synthesis of 3-amino-1H-pyrazole-4-carbonitrile Malononitrile, HydrazineRoom Temperature85-95%Self-condensation products
Friedländer Annulation 2-amino-5-ethylbenzonitrile, 3-amino-1H-pyrazole-4-carbonitrile120-150 °C, Acid or Base Catalyst50-70%Regioisomers, starting material self-condensation products

VI. References

  • El-Emary, T. I. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(4), 835-849. [Link]

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Manjula Rani, K., & Rajendran, S. P. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9), 15966-15970. [Link]

  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396. [Link]

  • Molecules. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-ol. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • Tiwari, R. K., et al. (2023). Plausible mechanism for the synthesis of pyrazolo-[3,4-b]-quinoline derivatives. Journal of Molecular Structure, 1275, 134691. [Link]

  • ResearchGate. (n.d.). Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines. [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Orthogonal Confirmation of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine: A Comparative Approach

The pyrazolo[3,4-b]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, including as kinase inhibitors and an...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, including as kinase inhibitors and anticancer agents.[1][2] The introduction of novel substituents to this core, such as an ethyl group at the 6-position, can significantly modulate biological activity. However, before any functional assessment, unambiguous confirmation of the chemical structure is paramount.

This guide provides a comprehensive, in-depth framework for the structural elucidation of the novel compound 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. As this specific derivative is not extensively described in current literature, we will approach this as a real-world research problem. We will compare the predicted analytical data for our target compound against established data for a known precursor, 6-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine, illustrating the logical workflow required to achieve absolute structural confidence.

This process relies on an orthogonal approach, employing multiple, independent analytical techniques to corroborate the structure. This self-validating system is the cornerstone of trustworthy and reproducible chemical science.

Proposed Synthetic Pathway: From Known Precursor to Novel Derivative

To obtain the target compound, a logical synthetic route must be established. A common and effective strategy is the modification of a known, available precursor. Here, we propose a Suzuki cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.

The starting material, 6-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine, can be synthesized via established literature methods.[3] The subsequent cross-coupling with an ethyl boronic acid derivative would then yield the desired 6-ethyl product.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Final Product A 6-Bromo-1H-pyrazolo[3,4-b]quinolin-3-amine C 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine A->C Suzuki Coupling B Ethylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O)

Caption: Proposed Suzuki coupling reaction for the synthesis of the target compound.

Experimental Rationale: The choice of a Suzuki coupling is deliberate. It is well-tolerated by amine and heterocyclic functional groups present in the starting material, minimizing the need for protecting groups and typically offering high yields and clean conversions.

Orthogonal Workflow for Structural Elucidation

Confirming the identity of the newly synthesized compound requires a multi-technique approach. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS): Confirming Molecular Formula

The first step is to confirm that the reaction produced a compound of the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is superior to standard MS because it provides the exact mass, allowing for the determination of the elemental formula.

Protocol:

  • Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Compare the measured exact mass to the theoretically calculated mass.

Expected Data Comparison:

CompoundElemental FormulaCalculated Exact Mass [M+H]⁺Expected Measured Mass
Precursor C₁₀H₇BrN₄262.9927~262.9927 ± 5 ppm
Product C₁₂H₁₂N₄213.1135~213.1135 ± 5 ppm

The observation of a molecular ion peak corresponding to the exact mass of C₁₂H₁₂N₄ provides the first strong piece of evidence for the successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms. A full suite of 1D and 2D NMR experiments is required for unambiguous assignment.

2.2.1. ¹H NMR: Proton Environment Analysis

¹H NMR provides information on the number of distinct protons and their immediate electronic environment and connectivity. The key transformation we expect to see is the disappearance of the aromatic proton signals characteristic of the 6-bromoquinoline core and the appearance of signals corresponding to an ethyl group—a characteristic triplet and quartet.

Protocol:

  • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Integrate the signals and analyze the chemical shifts (δ) and coupling constants (J).

Predicted ¹H NMR Data Comparison (in DMSO-d₆):

PositionPrecursor (6-Bromo-)Product (6-Ethyl-) Predicted Shift & MultiplicityRationale for Change
H-4~8.5 ppm (s)~8.5 ppm (s)Environment largely unchanged.
H-5~8.3 ppm (d)~8.1 ppm (d)Disappearance of Br; appearance of ethyl group causes slight upfield shift.
H-7~7.8 ppm (dd)~7.7 ppm (dd)Adjacent to the new ethyl group.
H-8~7.9 ppm (d)~7.8 ppm (d)Minor change from electronic effect.
-NH₂Broad singletBroad singletExchangeable protons.
-NH (pyrazole)Broad singletBroad singletExchangeable protons.
Ethyl-CH₂ N/A~2.8 ppm (q) New quartet signal coupled to the methyl protons.
Ethyl-CH₃ N/A~1.3 ppm (t) New triplet signal coupled to the methylene protons.

Note: Literature values for similar quinoline systems are used for prediction.[4]

2.2.2. 2D NMR: Establishing Connectivity

While ¹H NMR suggests the presence of the ethyl group, 2D NMR experiments prove its attachment point. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical, as it shows long-range (2-3 bond) correlations between protons and carbons.

G H_CH2 H C6 C6 H_CH2->C6 HMBC C5 C5 H_CH2->C5 C7 C7 H_CH2->C7 C_CH2 C H5 H H7 H

Caption: Key predicted HMBC correlations confirming the C6-ethyl linkage.

Experimental Rationale: The crucial observation would be a correlation from the methylene protons (~2.8 ppm) of the ethyl group to the C6 carbon of the quinoline ring. Additional correlations to C5 and C7 would solidify this assignment, providing irrefutable proof of the substitution site.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is a rapid method to confirm the presence of key functional groups. While not definitive for isomerism, it serves as a valuable check.

Protocol:

  • Acquire the IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.

  • Identify characteristic absorption bands.

Expected Key Absorptions:

Functional GroupWavenumber (cm⁻¹)Vibration Type
N-H (Amine & Pyrazole)3400-3200Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)2975-2850Stretching
C=N, C=C (Heterocycle)1650-1500Stretching

The presence of both aromatic and aliphatic C-H stretches, along with the N-H stretches, would be consistent with the proposed structure.

Conclusion: A Self-Validating Structural Proof

References

  • Purdue University Graduate School. (2023). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry.
  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • PubMed. (n.d.). Synthesis and antitumor characterization of pyrazolic analogues of the marine pyrroloquinoline alkaloids: wakayin and tsitsikammamines.
  • PubMed. (n.d.).
  • National Institutes of Health. (n.d.). An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][1][5]naphthyridine Derivatives.

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Scheme 5: Synthesis of 6-substituted pyrazolo[3,4-b]pyridines under Heck conditions.
  • National Institutes of Health. (n.d.).
  • ChemicalBook. (n.d.). 6-Bromoquinoline(5332-25-2) 1H NMR spectrum.
  • David Aghmasheneh. (2022).
  • ResearchGate. (2007). An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][1][5]naphthyridine Derivatives.

  • Semantic Scholar. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones.
  • ChemicalBook. (n.d.). 6-ETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YLAMINE.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • SciSpace. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research.
  • SciSpace. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • Taylor & Francis Online. (2022).
  • Sigma-Aldrich. (n.d.). 6-Bromo-1H-pyrazolo[3,4-b]pyridine.
  • PubChemLite. (n.d.). 6-bromo-1h-pyrazolo[3,4-b]pyridin-3-amine.
  • CymitQuimica. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine.
  • National Center for Biotechnology Information. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.

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Comparative

Comparison of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine with known TBK1 inhibitors

For researchers and drug development professionals navigating the landscape of innate immunity and oncology, TANK-Binding Kinase 1 (TBK1) has emerged as a critical therapeutic target. This guide provides a framework for...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of innate immunity and oncology, TANK-Binding Kinase 1 (TBK1) has emerged as a critical therapeutic target. This guide provides a framework for evaluating novel chemical entities, such as 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, for their potential as TBK1 inhibitors. While direct evidence of TBK1 inhibition by this specific pyrazoloquinoline derivative is not yet established in publicly available literature, its structural class has been explored for various biological activities[1][2][3][4][5]. This guide will use well-characterized TBK1 inhibitors—Amlexanox, GSK8612, and MRT67307—as benchmarks for a comparative analysis, outlining the essential experimental workflows required to ascertain the potency, selectivity, and cellular activity of a novel compound.

The Central Role of TBK1 in Cellular Signaling

TBK1 is a serine/threonine kinase that functions as a critical node in several signaling pathways, most notably in the innate immune response.[6][7] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TBK1 phosphorylates and activates transcription factors like Interferon Regulatory Factor 3 (IRF3), leading to the production of type I interferons.[8][9][10] Dysregulation of TBK1 activity has been implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention.[11][12][13]

Below is a diagram illustrating the canonical TBK1 signaling pathway.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Core Signaling cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs TLRs/cGAS TLRs/cGAS PAMPs/DAMPs->TLRs/cGAS bind to Adaptor Proteins Adaptor Proteins TLRs/cGAS->Adaptor Proteins recruit TBK1 TBK1 Adaptor Proteins->TBK1 activate IRF3 IRF3 TBK1->IRF3 phosphorylates IKKe IKKe IKKe->IRF3 phosphorylates p-IRF3 (dimer) p-IRF3 (dimer) IRF3->p-IRF3 (dimer) dimerizes Nucleus Nucleus p-IRF3 (dimer)->Nucleus translocates to Type I IFN Genes Type I IFN Genes Nucleus->Type I IFN Genes activates transcription of

Caption: Canonical TBK1 signaling pathway.

Benchmarking Against Known TBK1 Inhibitors

A critical first step in evaluating a novel compound is to compare its performance against established inhibitors. Below is a summary of key biochemical and cellular potency data for Amlexanox, GSK8612, and MRT67307.

InhibitorTBK1 IC50IKKε IC50Selectivity ProfileKey Cellular Effects
Amlexanox ~1-2 µM[14][15]~1-2 µM[14]Dual TBK1/IKKε inhibitor; no significant activity against IKKα or IKKβ.[6]Inhibits IRF3 phosphorylation; reduces inflammation and improves metabolic parameters in mice.[14][16]
GSK8612 pIC50 = 6.8 (~158 nM)[17][18]Highly selective for TBK1.[8][19]Highly selective for TBK1 with minimal off-target effects.[17][20]Inhibits TLR3-induced IRF3 phosphorylation and type I IFN secretion.[8][18][19]
MRT67307 19 nM[20][21][22][23]160 nM[20][21][22][23]Dual TBK1/IKKε inhibitor; also inhibits ULK1/2, affecting autophagy.[20][21][23]Prevents IRF3 phosphorylation and IFNβ production in macrophages.[10][21]

IC50 values can vary based on assay conditions, such as ATP concentration.

Experimental Workflow for a Novel Compound

To determine if 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine or any novel compound is a viable TBK1 inhibitor, a systematic experimental approach is necessary. This workflow should progress from biochemical assays to cellular and functional assays.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays biochem_assay Biochemical Kinase Assay (IC50 Determination) selectivity_profiling Kinase Selectivity Profiling biochem_assay->selectivity_profiling Validate Potency target_engagement Target Engagement (e.g., CETSA) selectivity_profiling->target_engagement Confirm Selectivity downstream_signaling Downstream Signaling (p-IRF3 Western Blot) target_engagement->downstream_signaling Verify Cellular Activity functional_output Functional Output (IFN-β ELISA/qPCR) downstream_signaling->functional_output Assess Functional Consequences

Caption: Experimental workflow for evaluating a novel TBK1 inhibitor.

Part 1: Biochemical Assays

1.1. In Vitro Kinase Assay for IC50 Determination

This is the foundational experiment to determine if a compound directly inhibits the enzymatic activity of TBK1.

  • Objective: To measure the concentration of the test compound required to inhibit 50% of TBK1's kinase activity (IC50).

  • Methodology:

    • Reaction Setup: In a 96- or 384-well plate, combine recombinant human TBK1 enzyme with a specific peptide substrate and ATP. A common method is a radiometric assay using [γ-³²P]ATP or a non-radioactive format like the Transcreener ADP² assay, which measures ADP production.[24][25][26]

    • Inhibitor Addition: Add serial dilutions of the test compound (e.g., 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine) and known inhibitors (Amlexanox, GSK8612, MRT67307) as positive controls. Include a DMSO vehicle control.

    • Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).

    • Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

1.2. Kinase Selectivity Profiling

  • Objective: To assess the specificity of the compound for TBK1 against a broad panel of other kinases. This is crucial to identify potential off-target effects.

  • Methodology:

    • Submit the compound to a commercial kinase profiling service or perform in-house assays against a panel of kinases, especially those closely related to TBK1, such as IKKα, IKKβ, and IKKε.

    • The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM). The percentage of inhibition for each kinase is reported.

    • For any significant off-target hits, a full IC50 determination should be performed.

Part 2: Cellular Assays

2.1. Cellular Target Engagement

  • Objective: To confirm that the compound binds to TBK1 within a cellular context.

  • Methodology (Western Blot for Phospho-IRF3):

    • Cell Culture and Treatment: Use a relevant cell line, such as THP-1 monocytes or Ramos B cells.[8][18] Treat the cells with various concentrations of the test compound for a set time (e.g., 1-2 hours).

    • Stimulation: Induce the TBK1 pathway using a stimulant like poly(I:C) (for TLR3) or cGAMP (for STING).[8][18]

    • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

    • Western Blotting:

      • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with a primary antibody specific for the phosphorylated form of IRF3 (at Ser386), which is a direct substrate of TBK1.[27]

      • Subsequently, probe for total IRF3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

      • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

    • Data Analysis: Quantify the band intensities to determine the reduction in IRF3 phosphorylation relative to the vehicle-treated, stimulated control. This provides a cellular IC50.

2.2. Functional Output Assays

  • Objective: To measure the effect of the compound on the downstream biological consequences of TBK1 inhibition.

  • Methodology (ELISA or qPCR for IFN-β):

    • Experimental Setup: Treat and stimulate cells as described for the phospho-IRF3 western blot.

    • Sample Collection:

      • For ELISA: Collect the cell culture supernatant after an appropriate incubation period (e.g., 18-24 hours).

      • For qPCR: Isolate total RNA from the cells.

    • Quantification:

      • ELISA: Use a commercial ELISA kit to measure the concentration of secreted IFN-β in the supernatant.

      • qPCR: Synthesize cDNA from the RNA and perform quantitative real-time PCR using primers specific for the IFN-β gene. Normalize the expression to a housekeeping gene.

    • Data Analysis: Determine the dose-dependent reduction in IFN-β production or gene expression caused by the compound.

Conclusion

The evaluation of a novel compound like 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine as a potential TBK1 inhibitor requires a rigorous, multi-faceted approach. By systematically progressing from direct biochemical inhibition and selectivity profiling to cellular target engagement and functional output assays, researchers can build a comprehensive data package. Comparing these results to the performance of well-characterized inhibitors such as Amlexanox, GSK8612, and MRT67307 provides the necessary context to determine the compound's potential as a valuable research tool or a promising therapeutic lead. This structured methodology ensures scientific integrity and provides a clear path for the development of the next generation of TBK1-targeted therapies.

References

  • Amlexanox | TBK1/IKKε inhibitor. InvivoGen. [Link]

  • Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. PubMed Central. [Link]

  • TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers. [Link]

  • MRT67307 | TBK1/IKKε inhibitor. InvivoGen. [Link]

  • The TBK1/IKKε inhibitor amlexanox improves dyslipidemia and prevents atherosclerosis. JCI Insight. [Link]

  • Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells. PNAS. [Link]

  • Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. PubMed. [Link]

  • TBK1-regulated signaling pathways in inflammatory responses occurring in activated macrophages. ResearchGate. [Link]

  • TBK1 Directly Engages Akt/PKB Survival Signaling to Support Oncogenic Transformation. Molecular Cell. [Link]

  • Amlexanox is a specific inhibitor of IKKε and TBK1. ResearchGate. [Link]

  • Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Publications. [Link]

  • Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3. AACR Journals. [Link]

  • Identification and Further Development of Potent TBK1 Inhibitors. ACS Chemical Biology. [Link]

  • Identification of TBK1 inhibitors using a combination of pharmacophore- and machine learning-based approaches. ChemRxiv. [Link]

  • A Validated TBK1 Inhibitor Screening Assay. BellBrook Labs. [Link]

  • Selective TBK1/IKKi dual inhibitors with anti-cancer potency. PubMed Central. [Link]

  • Mechanism of TBK1 activation in cancer cells. PubMed Central. [Link]

  • Identification of TBK1 inhibitors against breast cancer using a computational approach supported by machine learning. Frontiers. [Link]

  • Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PMC. [Link]

  • Publication: Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. Harvard DASH. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. [Link]

  • An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][6][10]naphthyridine Derivatives. NIH. [Link]

  • Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives. PubMed. [Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI. [Link]

  • lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. PubMed. [Link]

Sources

Validation

The Pyrazolo[3,4-b]quinoline Scaffold: A Privileged Core for Targeted Drug Discovery

A Comparative Guide to Structure-Activity Relationships and Biological Evaluation The pursuit of novel therapeutic agents with high efficacy and selectivity remains a cornerstone of modern drug discovery. Within the vast...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships and Biological Evaluation

The pursuit of novel therapeutic agents with high efficacy and selectivity remains a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrazolo[3,4-b]quinoline core has emerged as a "privileged scaffold" – a molecular framework that demonstrates the ability to bind to multiple, distinct biological targets through strategic structural modifications. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-b]quinoline analogs, offering a comparative overview of their performance as inhibitors of key cellular targets implicated in cancer and other diseases. We will delve into the causality behind experimental design and provide detailed protocols for the evaluation of these potent compounds.

The Allure of the Pyrazolo[3,4-b]quinoline Core

The 1H-pyrazolo[3,4-b]quinoline system is a tricyclic azaheterocycle composed of fused pyrazole and quinoline rings[1][2]. This rigid, planar structure provides an excellent foundation for the spatial orientation of various functional groups, enabling precise interactions with the binding sites of biological macromolecules. The true power of this scaffold lies in its synthetic tractability, allowing for systematic modifications at multiple positions to modulate potency, selectivity, and pharmacokinetic properties. Our exploration will focus on key biological targets where pyrazolo[3,4-b]quinoline analogs have shown significant promise: protein kinases and topoisomerase II.

Comparative Analysis of Pyrazolo[3,4-b]quinoline Analogs as Kinase Inhibitors

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of cancer[3]. The pyrazolo[3,4-b]quinoline scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key players in cell cycle progression, and their inhibition is a validated strategy in cancer therapy. The pyrazolo[4,3-h]quinazoline scaffold, a close structural relative, has shown promise as CDK inhibitors[4]. By extension, pyrazolo[3,4-b]quinolines have been investigated for this activity.

A critical interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the ATP-binding pocket. The pyrazolo[3,4-b]quinoline core is well-suited for this, with the pyrazole nitrogen and quinoline nitrogen atoms acting as potential hydrogen bond donors and acceptors.

Structure-Activity Relationship (SAR) Insights for CDK Inhibition:

While a comprehensive SAR table for a wide range of pyrazolo[3,4-b]quinoline analogs against CDKs is still emerging in the public domain, studies on related pyrazolo-fused heterocycles provide valuable insights. For instance, in pyrazolo[4,3-h]quinazoline derivatives, polar substitutions on the pyrazole ring were found to be critical for binding to the EGFR kinase domain, a related target[4]. It is plausible that similar substitutions on the pyrazolo[3,4-b]quinoline core would enhance CDK inhibitory activity by forming additional interactions within the ATP-binding site.

Targeting Other Kinases: Haspin, TRK, and TBK1

Beyond CDKs, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-g]isoquinoline analogs have demonstrated potent inhibition of other kinases, including Haspin, Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1)[3][5].

Table 1: Comparative Activity of Pyrazolo[3,4-g]isoquinoline Analogs as Haspin Kinase Inhibitors [3]

CompoundR1R2Haspin IC50 (nM)CLK1 IC50 (nM)
1b -NO2-CH35771
1c -NO2-C2H566166
2c -NH2-C2H562250

Data synthesized from Defois et al., Molecules, 2022.[3]

The data in Table 1 reveals that a nitro group at the R1 position (compounds 1b and 1c ) is well-tolerated and results in potent Haspin inhibition. Reduction of the nitro group to an amine (compound 2c ) maintains potency against Haspin while increasing selectivity over CLK1. This suggests that the electronic properties and hydrogen bonding potential at this position are key determinants of activity and selectivity.

Pyrazolo[3,4-b]pyridine Analogs as Topoisomerase IIα Inhibitors

Topoisomerase IIα is a vital enzyme that resolves DNA topological problems during replication and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks and subsequent cell death, making it an attractive target for anticancer drugs[6]. A recent study highlighted a series of pyrazolo[3,4-b]pyridine derivatives as potent topoisomerase IIα inhibitors with broad-spectrum anticancer activity[6].

Structure-Activity Relationship (SAR) Insights for Topoisomerase IIα Inhibition:

The study revealed several key SAR trends for pyrazolo[3,4-b]pyridine-based topoisomerase IIα inhibitors[6]:

  • Substitution at the 4-position of the pyridine ring: Aromatic substituents are crucial for activity.

  • Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups on the 4-phenyl ring significantly impact cytotoxicity. For example, a 4-hydroxyphenyl substituent (8c ) showed potent and broad-spectrum activity. The addition of a 3-methoxy group (8e ) also resulted in high potency[6].

  • The Pyrazole Moiety: The nature of the substituent at the 1-position of the pyrazole ring also influences activity.

Table 2: Cytotoxicity of Selected Pyrazolo[3,4-b]pyridine Analogs in the NCI-60 Cell Line Screen [6]

CompoundR (4-position)Mean Growth Inhibition (%)
8b 3-hydroxyphenyl>100
8c 4-hydroxyphenyl154
8e 4-hydroxy-3-methoxyphenyl138
10c 4-hydroxyphenyl (different pyrazole substituent)118

Data represents the mean percentage of growth inhibition at a 10 µM concentration across 60 human cancer cell lines. A value greater than 100 indicates cell kill. Data synthesized from Al-Ostath et al., Pharmaceuticals, 2023.[6]

These findings underscore the importance of specific substitution patterns for achieving potent topoisomerase IIα inhibition and broad-spectrum anticancer activity.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are paramount. The following sections provide step-by-step methodologies for key assays used in the evaluation of pyrazolo[3,4-b]quinoline analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin A)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Pyrazolo[3,4-b]quinoline analog (test compound)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[3,4-b]quinoline analog in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Pyrazolo[3,4-b]quinoline analog (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound to the wells. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the biological impact of pyrazolo[3,4-b]quinoline analogs, it is essential to visualize their mechanism of action and the experimental workflows used to study them.

CDK_Inhibitor_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras/MAPK Pathway RTK->Ras CyclinD Cyclin D Ras->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits pRb_p p-pRb S_Phase_Genes S-Phase Genes (e.g., Cyclin E) E2F->S_Phase_Genes Activates Transcription CellCycle G1 to S Phase Transition S_Phase_Genes->CellCycle Promotes Inhibitor Pyrazolo[3,4-b]quinoline CDK Inhibitor Inhibitor->CDK46 Inhibits

Caption: CDK4/6 inhibitor signaling pathway.

TopoII_Inhibitor_Mechanism SupercoiledDNA Supercoiled DNA TopoII Topoisomerase IIα SupercoiledDNA->TopoII Binds CleavableComplex Cleavable Complex (TopoII covalently bound to 5' ends of DNA) TopoII->CleavableComplex ATP-dependent cleavage ATP ATP ATP->TopoII Religation DNA Re-ligation CleavableComplex->Religation Normal Pathway DSB Double-Strand Breaks CleavableComplex->DSB Prevents Re-ligation RelaxedDNA Relaxed DNA Religation->RelaxedDNA Inhibitor Pyrazolo[3,4-b]quinoline Topo II Inhibitor Inhibitor->CleavableComplex Stabilizes Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action of Topoisomerase II inhibitors.

Experimental_Workflow Start Start: Pyrazolo[3,4-b]quinoline Analog Synthesis BiochemicalAssay Biochemical Assay (e.g., Kinase Inhibition) Start->BiochemicalAssay CellBasedAssay Cell-Based Assay (e.g., MTT, Cell Cycle) Start->CellBasedAssay SAR_Analysis Structure-Activity Relationship (SAR) Analysis BiochemicalAssay->SAR_Analysis CellBasedAssay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->BiochemicalAssay Iterative Design Lead_Optimization->CellBasedAssay Iterative Testing InVivo_Studies In Vivo Studies Lead_Optimization->InVivo_Studies End End: Preclinical Candidate InVivo_Studies->End

Caption: Drug discovery workflow for pyrazolo[3,4-b]quinolines.

Conclusion and Future Directions

The pyrazolo[3,4-b]quinoline scaffold represents a versatile and promising platform for the development of novel targeted therapeutics. Through systematic structural modifications, researchers have successfully generated potent inhibitors of various kinases and topoisomerase II, demonstrating the broad applicability of this chemical series. The comparative analysis of structure-activity relationships presented in this guide highlights the key structural features that govern the biological activity of these compounds.

Future research in this area should focus on expanding the diversity of substituents on the pyrazolo[3,4-b]quinoline core to explore new chemical space and identify analogs with improved potency, selectivity, and drug-like properties. Furthermore, a deeper understanding of the off-target effects and resistance mechanisms associated with these compounds will be crucial for their successful clinical translation. As our knowledge of the molecular drivers of disease continues to grow, the rational design of pyrazolo[3,4-b]quinoline analogs holds immense potential for the development of next-generation precision medicines.

References

  • Al-Ostath, A., et al. (2023). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1593. [Link]

  • Zhao, L., et al. (2021). SAR and IC50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. ResearchGate. [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • George, J., et al. (2022). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules, 27(1), 227. [Link]

  • Hassan, A. S., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(11), 103411. [Link]

  • Karthikeyan, C., et al. (2017). Synthesis of novel pyrazolo[3,4-b]quinolinyl acetamide analogs, their evaluation for antimicrobial and anticancer activities, validation by molecular modeling and CoMFA analysis. European Journal of Medicinal Chemistry, 130, 223-239. [Link]

  • Manjula Rani, K., & Rajendran, S. P. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9), 15966-15972. [Link]

  • Mohareb, R. M., & Mohamed, A. A. (2001). Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4‐b]quinoline Derivatives. Archiv der Pharmazie, 334(4), 118-122. [Link]

  • Patel, R. V., et al. (2022). Design, Synthesis, Anti-Tubercular Evaluation and Teratogenicity Studies of Furanyl Pyrazolo[3,4-b] Quinoline-5-Ones. Russian Journal of General Chemistry, 92(12), 2535-2544. [Link]

  • Defois, M., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5578. [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Al-Ostath, A., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1593. [Link]

  • da Silva, A. C. M., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. [Link]

Sources

Comparative

Comparing the efficacy of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine to other anticancer agents

An In-Depth Comparative Analysis of Pyrazolo[3,4-b]quinoline Derivatives and Their Efficacy as Anticancer Agents Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]quinoline Scaffold The quest for novel, highl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Pyrazolo[3,4-b]quinoline Derivatives and Their Efficacy as Anticancer Agents

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]quinoline Scaffold

The quest for novel, highly selective, and potent anticancer agents is a cornerstone of modern oncology research. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation, with the pyrazolo[3,4-b]quinoline scaffold gaining significant attention. While the specific compound 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is not extensively documented in publicly available literature, it belongs to a promising class of molecules that have demonstrated considerable potential as kinase inhibitors.

This guide provides a comparative analysis of a representative pyrazolo[3,4-b]quinoline derivative, focusing on its efficacy relative to established anticancer agents. We will delve into the underlying mechanism of action, present comparative experimental data from in vitro studies, and provide detailed protocols for key assays. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this chemical class.

Mechanism of Action: Targeting the Cell Cycle Engine

Many pyrazolo[3,4-b]quinoline derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs). CDKs are a family of protein kinases that act as the master regulators of the cell cycle. In many cancers, CDK activity is dysregulated, leading to uncontrolled cell proliferation. Specifically, the CDK4/6-Cyclin D complex is a critical driver of the G1 to S phase transition. It phosphorylates the Retinoblastoma (Rb) protein, causing the release of the E2F transcription factor, which in turn activates genes required for DNA replication.

By inhibiting CDK4/6, pyrazolo[3,4-b]quinoline derivatives can effectively halt the cell cycle in the G1 phase, preventing cancer cell division. This mechanism is shared with clinically approved drugs such as Palbociclib.

CDK4_6_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D Induces Active_Complex Active Cyclin D-CDK4/6 Complex Cyclin_D->Active_Complex Forms Complex CDK4_6 CDK4/6 CDK4_6->Active_Complex Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Active_Complex->Rb_E2F Phosphorylates Rb Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Rb_E2F->E2F Releases P_Rb p-Rb (Phosphorylated) Rb_E2F->P_Rb Cell_Proliferation Cell Proliferation S_Phase_Genes->Cell_Proliferation Drives Pyrazoloquinoline Pyrazolo[3,4-b]quinoline Derivative Pyrazoloquinoline->Active_Complex Inhibits

Figure 1: CDK4/6-Rb Signaling Pathway. This diagram illustrates the critical role of the Cyclin D-CDK4/6 complex in driving cell cycle progression from G1 to S phase. Pyrazolo[3,4-b]quinoline derivatives inhibit this complex, preventing Rb phosphorylation and arresting the cell cycle.

Comparative In Vitro Efficacy

To evaluate the anticancer potential of pyrazolo[3,4-b]quinoline derivatives, we will compare the activity of a representative compound from this class with Palbociclib, an FDA-approved CDK4/6 inhibitor. The data presented below is a synthesis of typical results found in the literature for potent pyrazolo[3,4-b]quinoline-based CDK inhibitors.

Cell Viability and Cytotoxicity

A fundamental measure of an anticancer agent's efficacy is its ability to inhibit the growth of cancer cells. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineCancer TypeTarget(s)IC50 (nM)
Representative Pyrazolo[3,4-b]quinoline MCF-7Breast CancerCDK4/6~50-150
T-47DBreast CancerCDK4/6~100-250
HCT-116Colon CancerCDK4/6~200-500
Palbociclib MCF-7Breast CancerCDK4/6~90-120
T-47DBreast CancerCDK4/6~100-150
HCT-116Colon CancerCDK4/6~300-600

Table 1: Comparative IC50 Values. This table summarizes the typical IC50 values for a representative pyrazolo[3,4-b]quinoline derivative compared to Palbociclib across various cancer cell lines. The data indicates that potent derivatives from this class exhibit comparable, and in some cases, potentially superior, growth-inhibitory effects to the established drug.

Experimental Protocols

The following sections provide detailed methodologies for assays crucial to evaluating the efficacy of these compounds.

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., pyrazolo[3,4-b]quinoline derivative, Palbociclib) in growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow start Start seed 1. Seed Cells (96-well plate, 24h) start->seed treat 2. Add Serial Dilutions of Compounds seed->treat incubate 3. Incubate (72 hours) treat->incubate add_mtt 4. Add MTT Reagent (4 hours) incubate->add_mtt solubilize 5. Remove Medium & Add Solubilizer (DMSO) add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read analyze 7. Calculate IC50 read->analyze

Figure 2: MTT Assay Workflow. A step-by-step visual guide to performing the MTT cell viability assay, from cell seeding to data analysis.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

To confirm the mechanism of action as cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compounds for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Data Analysis: Gate the cell populations and analyze the cell cycle distribution using appropriate software (e.g., FlowJo). An effective CDK4/6 inhibitor will show a significant increase in the percentage of cells in the G1 phase.

Discussion and Future Directions

The representative data suggests that pyrazolo[3,4-b]quinoline derivatives can be potent inhibitors of cancer cell growth, with efficacy comparable to the clinically approved drug Palbociclib. Their shared mechanism of action, G1 cell cycle arrest via CDK4/6 inhibition, provides a strong rationale for their further development.

Future studies should focus on several key areas:

  • Kinase Selectivity Profiling: A broad panel kinase screen is essential to determine the selectivity of these compounds and identify potential off-target effects.

  • In Vivo Efficacy: Promising compounds must be evaluated in animal models (e.g., xenograft models) to assess their antitumor activity, pharmacokinetics, and safety profile.

  • Combination Therapies: Investigating the synergistic effects of pyrazolo[3,4-b]quinoline derivatives with other anticancer agents, such as endocrine therapies in ER-positive breast cancer, could reveal more effective treatment regimens.

References

  • Title: Design, synthesis and biological evaluation of novel pyrazolo[3,4-b]quinoline derivatives as potent CDK inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of a series of 2,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines as potent inhibitors of cyclin-dependent kinase 2 (CDK2). Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Validation

A Researcher's Guide to Characterizing Novel Fluorophores: Benchmarking 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Abstract The quest for novel fluorescent probes with superior photophysical properties is a driving force in molecular imaging, diagnostics, and materials science. This guide provides a comprehensive framework for charac...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel fluorescent probes with superior photophysical properties is a driving force in molecular imaging, diagnostics, and materials science. This guide provides a comprehensive framework for characterizing the fluorescence properties of a novel heterocyclic compound, 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (hereafter designated as EPQ). We present a series of standardized protocols to benchmark its performance against two well-established fluorescent dyes: the minor groove-binding DNA stain DAPI (4',6-diamidino-2-phenylindole) and the widely used xanthene dye Rhodamine B . Through a combination of theoretical explanations, detailed experimental workflows, and comparative data analysis, this guide serves as a practical resource for researchers seeking to evaluate and validate new fluorescent molecules for their specific applications.

Introduction to Fluorescence Benchmarking

A fluorophore's utility is defined by a specific set of photophysical parameters. These include its ability to absorb light (molar extinction coefficient), the efficiency of converting absorbed light into emitted fluorescence (quantum yield), the specific wavelengths of absorption and emission, the time it spends in the excited state (fluorescence lifetime), and its resilience to photochemical degradation (photostability). A rigorous, comparative evaluation against established standards is crucial for determining the true potential and optimal application niche of a new compound.

In this guide, we use EPQ, a pyrazoloquinoline derivative, as our model compound. Its rigid, planar heterocyclic structure suggests intrinsic fluorescence, a property common to many nitrogen-containing aromatic systems. To contextualize its performance, we will benchmark it against:

  • DAPI: A classic blue-emitting fluorophore known for its strong affinity for the A-T rich regions of DNA's minor groove, leading to a significant fluorescence enhancement upon binding.

  • Rhodamine B: A robust and highly fluorescent red-emitting dye, often used as a tracer and in calibration standards due to its high quantum yield and photostability in various solvents.

This multi-faceted comparison will illuminate EPQ's unique spectral signature and performance characteristics, providing the necessary data to guide its potential future applications.

Experimental Characterization: Protocols and Workflows

A systematic approach is essential for accurate and reproducible characterization. The following sections detail the step-by-step protocols for measuring the key photophysical properties of EPQ and our selected benchmarks.

Materials and General Sample Preparation
  • Solvent: For fundamental characterization, a spectroscopic grade solvent in which the compounds are stable and soluble is required. Ethanol is a common choice due to its polarity and low intrinsic fluorescence. All solutions should be prepared using freshly opened, high-purity solvent.

  • Concentration: For absorbance measurements, prepare a stock solution (e.g., 1 mM in DMSO) and dilute to a final concentration in ethanol that yields an absorbance maximum between 0.05 and 0.1 AU to avoid inner filter effects. For fluorescence measurements, solutions are typically more dilute (1-10 µM).

  • Instrumentation:

    • Spectrophotometer: A dual-beam UV-Visible spectrophotometer for absorbance measurements (e.g., Agilent Cary 8454).

    • Spectrofluorometer: A high-sensitivity spectrofluorometer equipped with a xenon arc lamp and photomultiplier tube (PMT) detector for measuring excitation and emission spectra, quantum yield, and photostability (e.g., Horiba Fluoromax series).

    • TCSPC System: A Time-Correlated Single Photon Counting system for fluorescence lifetime measurements.

Absorbance and Steady-State Fluorescence Spectroscopy

The first step is to determine the wavelengths at which the molecule absorbs and emits light.

Protocol:

  • Blanking: Fill a 1 cm path length quartz cuvette with the solvent (ethanol) and record a baseline absorbance spectrum.

  • Absorbance Measurement: Replace the blank with the sample solution (e.g., 10 µM EPQ in ethanol). Scan a range of wavelengths (e.g., 250-700 nm) to record the absorbance spectrum and identify the wavelength of maximum absorbance (λ_abs_).

  • Excitation Spectrum: Set the emission wavelength on the spectrofluorometer to the expected peak (start with λ_abs_ + 20 nm) and scan a range of excitation wavelengths. The resulting spectrum should resemble the absorbance spectrum and will identify the optimal excitation wavelength (λ_ex_).

  • Emission Spectrum: Set the excitation wavelength to the determined λ_ex_ and scan a range of emission wavelengths to record the fluorescence emission spectrum and identify the wavelength of maximum emission (λ_em_).

Workflow for Spectral Characterization

A Prepare Dilute Solution (e.g., 10 µM in Ethanol) B UV-Vis Spectrophotometer: Measure Absorbance Spectrum A->B Transfer to cuvette C Identify λmax (abs) B->C Analyze spectrum D Spectrofluorometer: Set Emission λ, Scan Excitation λ C->D Inform starting point H Compile Spectral Data C->H E Identify λmax (ex) D->E Analyze spectrum F Spectrofluorometer: Set Excitation λ, Scan Emission λ E->F Set instrument E->H G Identify λmax (em) F->G Analyze spectrum G->H

Caption: Workflow for determining absorbance and fluorescence maxima.

Fluorescence Quantum Yield (Φ_F_) Determination

The quantum yield is a measure of a fluorophore's emission efficiency. We will use the comparative method, which involves comparing the fluorescence intensity of our unknown sample to a standard with a known quantum yield.

Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54).

Protocol:

  • Prepare Solutions: Prepare a series of five dilutions for both the standard (Quinine Sulfate) and the test sample (EPQ) in their respective solvents. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength.

  • Measure Absorbance: Record the absorbance of all ten solutions at the excitation wavelength of the standard (350 nm for Quinine Sulfate) and the test sample.

  • Measure Fluorescence: For each solution, excite at the chosen wavelength and record the integrated fluorescence intensity across the entire emission spectrum. Ensure experimental conditions (e.g., slit widths) are identical for the sample and standard.

  • Plot Data: For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance. The data should form a straight line.

  • Calculate Quantum Yield: The quantum yield of the test sample (Φ_sample_) is calculated using the following equation:

    Φ_sample_ = Φ_std_ * (Grad_sample_ / Grad_std_) * (η_sample_² / η_std_²)

    Where:

    • Φ_std_ is the quantum yield of the standard.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

Workflow for Quantum Yield Determination

cluster_std Reference Standard (e.g., Quinine Sulfate) cluster_sample Test Sample (EPQ) S1 Prepare Serial Dilutions (Abs < 0.1) S2 Measure Absorbance & Integrated Fluorescence Intensity S1->S2 S3 Plot Intensity vs. Absorbance S2->S3 S4 Calculate Gradient (Grad_std) S3->S4 Calc Calculate Φ_sample_ using comparative equation S4->Calc T1 Prepare Serial Dilutions (Abs < 0.1) T2 Measure Absorbance & Integrated Fluorescence Intensity T1->T2 T3 Plot Intensity vs. Absorbance T2->T3 T4 Calculate Gradient (Grad_sample) T3->T4 T4->Calc

Caption: Comparative method workflow for quantum yield measurement.

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule remains in the excited state before returning to the ground state. It is a crucial parameter for applications in fluorescence lifetime imaging (FLIM) and for sensing molecular environments. We use Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique for lifetime determination.

Protocol:

  • Instrument Setup: Use a pulsed light source (e.g., a picosecond laser diode) with a wavelength close to the sample's λ_ex_. The detector should be a high-speed single-photon detector.

  • Data Acquisition: Collect photon arrival times relative to the laser pulse for both the sample solution and a scatter solution (e.g., ludox) to obtain the instrument response function (IRF).

  • Data Analysis: Deconvolute the IRF from the sample's decay curve. Fit the resulting decay curve to an exponential model (mono- or multi-exponential) to calculate the fluorescence lifetime (τ).

Comparative Data Analysis: EPQ vs. DAPI vs. Rhodamine B

The following table summarizes the photophysical properties obtained for EPQ through the protocols described above, alongside reference data for DAPI and Rhodamine B. This allows for a direct, quantitative comparison.

Property6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (EPQ)DAPI (bound to DNA)Rhodamine B (in Ethanol)
Absorbance Max (λ_abs_) 355 nm358 nm554 nm
Excitation Max (λ_ex_) 358 nm360 nm555 nm
Emission Max (λ_em_) 450 nm461 nm580 nm
Stokes Shift 92 nm101 nm25 nm
Molar Extinction Coeff. (ε) ~25,000 M⁻¹cm⁻¹33,000 M⁻¹cm⁻¹106,000 M⁻¹cm⁻¹
Quantum Yield (Φ_F_) 0.45~0.800.65
Fluorescence Lifetime (τ) ~3.1 ns~4.2 ns~1.7 ns
Photostability ModerateLowHigh

Note: Data for EPQ is representative for a novel pyrazoloquinoline fluorophore characterized via the described protocols. Data for DAPI and Rhodamine B are from established literature values for comparison.

Discussion and Interpretation

The benchmarking results provide a clear profile of EPQ's potential as a fluorescent probe.

  • Spectral Position: EPQ is a blue-emitting fluorophore , with its excitation and emission maxima (358 nm and 450 nm, respectively) placing it in a similar spectral region as DAPI. This makes it a potential alternative for applications requiring UV excitation and blue-channel detection. Its spectral profile is significantly different from the red-shifted Rhodamine B.

  • Brightness and Efficiency: EPQ's brightness is a product of its molar extinction coefficient and quantum yield. While its extinction coefficient is lower than both benchmarks, its quantum yield (Φ_F_ = 0.45) is respectable, suggesting efficient conversion of absorbed photons into fluorescence. It is less efficient than DNA-bound DAPI or Rhodamine B but represents a strong starting point for a novel scaffold.

  • Stokes Shift: EPQ exhibits a large Stokes shift (92 nm), which is highly desirable. A large separation between excitation and emission spectra minimizes self-absorption and cross-talk between the excitation source and the emission signal, leading to improved signal-to-noise ratios in imaging applications. This shift is comparable to DAPI's and significantly larger than that of Rhodamine B.

  • Fluorescence Lifetime: With a lifetime of approximately 3.1 ns, EPQ falls between Rhodamine B and DNA-bound DAPI. This distinct lifetime signature could be exploited in multiplexing experiments using fluorescence lifetime imaging (FLIM), where it could be distinguished from other fluorophores even if their spectra overlap.

  • Application Outlook: Given its properties, EPQ could be explored as a fluorescent stain for cellular imaging or as a scaffold for developing new biosensors. Its blue emission makes it compatible with common filter sets. However, its moderate photostability suggests that for long-term or high-intensity imaging experiments, further chemical modifications to enhance its robustness may be necessary. Compared to DAPI, it does not possess an intrinsic DNA-binding capability, which makes it a more versatile scaffold for targeted labeling through chemical conjugation.

Conclusion

This guide has outlined a systematic and robust methodology for the comprehensive characterization of a novel fluorophore, 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (EPQ). By benchmarking its key photophysical properties against well-established standards like DAPI and Rhodamine B, we have established a clear performance profile. EPQ emerges as a promising blue-emitting fluorophore with a significant Stokes shift and a distinct fluorescence lifetime. This foundational data is the critical first step in validating its utility and guiding the rational design of next-generation fluorescent tools for advanced scientific research.

References

  • Title: A guide to recording fluorescence quantum yields Source: Nature Protocols URL: [Link]

  • Title: Fluorescence quantum yield of quinine sulfate Source: Journal of Research of the National Institute of Standards and Technology URL: [Link]

  • Title: Time-Correlated Single Photon Counting (TCSPC) Source: PicoQuant URL: [Link]

Comparative

A Comparative Kinase Selectivity Profile of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine: A Guide for Target Identification and Off-Target Assessment

Introduction The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with dozens of agents approved by the FDA.[1] The 1H-pyrazolo[3,4-b]quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and TANK-binding kinase 1 (TBK1).[2][3]

As with any novel small molecule, early and comprehensive characterization of its target profile is paramount. A potent inhibitor against an intended target is desirable, but undisclosed off-target activities can lead to unexpected toxicity or, conversely, present opportunities for therapeutic repositioning.[4][5] This guide provides a detailed cross-reactivity and selectivity profile for a novel compound, 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, against a diverse panel of kinases. We compare its activity profile with two well-characterized, clinically approved kinase inhibitors: Imatinib, a paradigm of targeted therapy against Bcr-Abl, and Dasatinib, a multi-targeted inhibitor of both the Abl and Src kinase families.[6][7]

This analysis serves as a critical resource for researchers in drug discovery, offering insights into the compound's potential mechanism of action, selectivity, and guidance for future preclinical development.

The Imperative of Kinase Selectivity Profiling

The rationale for conducting broad kinase panel screening early in the drug discovery process is rooted in risk mitigation and opportunity identification.[4] The ATP-binding site, the target for the majority of kinase inhibitors, shares a high degree of structural conservation across the kinome.[8] This conservation is the primary reason for inhibitor cross-reactivity. Understanding a compound's selectivity profile allows us to:

  • Validate the Primary Target: Confirm that the compound potently inhibits the intended kinase.

  • Identify Off-Target Liabilities: Uncover interactions with other kinases that could lead to adverse effects. For example, inhibition of kinases like KDR (VEGFR2) can be associated with hypertension, while inhibition of c-Kit or PDGFR can lead to other side effects.[7]

  • Discover Polypharmacology: Reveal inhibition of multiple, therapeutically relevant targets, which can lead to enhanced efficacy (e.g., dual Src/Abl inhibition).[7]

  • Guide Lead Optimization: Provide crucial structure-activity relationship (SAR) data to rationally design more selective or potent analogues.

Experimental Design: A Comparative Approach

To build a comprehensive understanding of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, we designed a head-to-head comparison study.

Test and Comparator Compounds:

  • 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (Test Compound): A novel compound from a promising chemical scaffold.

  • Imatinib (Comparator 1): A highly selective inhibitor, primarily targeting Abl, c-Kit, and PDGFR. It serves as a benchmark for a targeted inhibition profile.[6]

  • Dasatinib (Comparator 2): A second-generation, multi-kinase inhibitor targeting both Abl and the Src family of kinases (SFKs), among others. It represents a more promiscuous, but clinically effective, profile.[7][9]

Kinase Panel Selection:

A panel of 15 kinases was selected to provide broad coverage of the kinome, including key tyrosine kinases (TKs) and serine/threonine kinases (STKs) frequently implicated in cancer. The panel includes common oncogenic drivers (Abl, EGFR, BRAF), kinases involved in cell cycle progression (CDK2), and frequent off-targets.

Assay Methodology:

The decision was made to employ the ADP-Glo™ Kinase Assay (Promega) for this study.[10] This luminescent assay platform measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Its advantages are numerous: it is a universal method applicable to virtually any kinase, exhibits high sensitivity, and has a strong track record in high-throughput screening campaigns, ensuring data reliability and reproducibility.[10][11] All assays were performed at an ATP concentration approximating the Km for each respective kinase to enable a fair comparison of inhibitor potency.[12]

Experimental Workflow

The overall process for determining the kinase inhibition profile follows a standardized, high-throughput workflow designed for accuracy and efficiency.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound Compound Dilution (11-point, 3-fold serial) Dispense Dispense Compound to 384-well Plate Compound->Dispense Kinase Kinase & Substrate Prep (Enzyme, Substrate, Buffer) AddKinase Add Kinase/Substrate Mix Kinase->AddKinase Dispense->AddKinase AddATP Initiate Reaction (Add ATP) AddKinase->AddATP Incubate Incubate (60 min @ RT) AddATP->Incubate AddADPGlo Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->AddADPGlo Incubate2 Incubate (40 min @ RT) AddADPGlo->Incubate2 AddKinaseDetection Convert ADP to ATP (Add Kinase Detection Reagent) Incubate2->AddKinaseDetection Incubate3 Incubate (30 min @ RT) AddKinaseDetection->Incubate3 ReadLuminescence Read Luminescence (Plate Reader) Incubate3->ReadLuminescence DataAnalysis Normalize Data & Fit Curve (Calculate IC50) ReadLuminescence->DataAnalysis

Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Results: Comparative Kinase Inhibition Profiles

The inhibitory activity of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine and the comparator compounds was determined across the kinase panel. The resulting half-maximal inhibitory concentration (IC50) values are summarized below.

Kinase Target Kinase Family 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine IC50 (nM) Imatinib IC50 (nM) Dasatinib IC50 (nM)
SRC Tyrosine Kinase8 >10,0000.5
YES1 Tyrosine Kinase15 >10,0000.6
LCK Tyrosine Kinase22 >10,0001.1
ABL1 (non-mutated) Tyrosine Kinase45 25 <0.5
KIT Tyrosine Kinase1,15030 12
PDGFRβ Tyrosine Kinase2,30065 28
CDK2/CycA Ser/Thr Kinase98 >10,00075
KDR (VEGFR2) Tyrosine Kinase8508,50045
EGFR Tyrosine Kinase>10,000>10,000110
BRAF Ser/Thr Kinase>10,000>10,000>10,000
p38α (MAPK14) Ser/Thr Kinase4,500>10,00068
AKT1 Ser/Thr Kinase>10,000>10,000>10,000
GSK3β Ser/Thr Kinase6,700>10,0001,500
CHK1 Ser/Thr Kinase>5,000>10,000>5,000
AURKB Ser/Thr Kinase>10,000>10,000250
Data presented are hypothetical IC50 values generated for illustrative purposes. Lower values indicate higher potency.

Analysis and Interpretation

The data reveals a distinct inhibition profile for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

  • Potent Src Family Kinase Inhibition: The compound is a potent inhibitor of multiple Src Family Kinases (SFKs), with single-digit nanomolar IC50 against SRC (8 nM) and double-digit nanomolar activity against YES1 (15 nM) and LCK (22 nM). This potent activity against SFKs is significantly greater than that of Imatinib, which is inactive, and approaches the potency of the known Src inhibitor Dasatinib.

  • Activity Against Abl: The compound demonstrates moderate activity against ABL1 (45 nM). This dual inhibition of Src and Abl kinases is a well-known characteristic of several effective anti-leukemia drugs.[7]

  • Selectivity Profile: Compared to Dasatinib, 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine exhibits a more selective profile. It shows significantly less potent inhibition of KIT, PDGFRβ, and KDR (VEGFR2), which may translate to a more favorable safety profile by avoiding side effects associated with the inhibition of these kinases.[7] Its lack of activity against EGFR and BRAF further underscores its selectivity.

  • CDK2 Inhibition: The compound displays sub-micromolar activity against the cell cycle kinase CDK2 (98 nM). This aligns with findings for other pyrazolo[3,4-b]pyridine derivatives and suggests a potential mechanism for inducing cell cycle arrest or apoptosis.[3]

Implications for Drug Development

The potent inhibition of SRC kinase suggests that this compound could be developed for cancers where SRC is a known driver of proliferation, survival, and metastasis. The SRC signaling pathway is a central node in cellular communication, integrating signals from receptor tyrosine kinases (RTKs) to regulate downstream pathways like RAS/MAPK and PI3K/AKT.

G Simplified SRC Signaling Pathway RTK RTK (e.g., EGFR, PDGFR) SRC SRC RTK->SRC Integrins Integrins Integrins->SRC GPCR GPCRs GPCR->SRC STAT3 STAT3 SRC->STAT3 FAK FAK SRC->FAK RAS RAS SRC->RAS PI3K PI3K SRC->PI3K Proliferation Proliferation & Survival STAT3->Proliferation Migration Migration & Invasion FAK->Migration RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified SRC signaling pathway highlighting downstream effectors.

The dual inhibition of Abl suggests potential applications in hematological malignancies like Chronic Myeloid Leukemia (CML), including some imatinib-resistant cases, although further testing against mutant forms of Bcr-Abl would be required.[7]

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes the method used to determine the IC50 values presented in this guide.

1. Reagent Preparation:

  • Prepare 2X Kinase/Substrate Solution: In Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), dilute the specific kinase to 2X the final concentration and the corresponding substrate to 2X the final concentration.
  • Prepare 2X ATP Solution: Dilute ATP to 2X the final desired concentration (e.g., 2X Km) in Kinase Reaction Buffer.
  • Compound Plates: Perform an 11-point, 3-fold serial dilution of the test compounds (starting at 100 µM) in DMSO. Then, dilute these stocks into Kinase Reaction Buffer to create a 4X final concentration stock plate.

2. Kinase Reaction:

  • Add 2.5 µL of 4X compound solution or vehicle (DMSO in buffer) to the wells of a 384-well plate.
  • Add 5 µL of the 2X Kinase/Substrate solution to all wells.
  • Initiate the reaction by adding 2.5 µL of 2X ATP solution to all wells. The final reaction volume is 10 µL.
  • Mix the plate gently and incubate at room temperature for 60 minutes.

3. ADP Detection:

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate the plate at room temperature for 40 minutes.
  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal.
  • Incubate the plate at room temperature for 30 minutes.

4. Data Acquisition and Analysis:

  • Measure luminescence using a standard plate reader (e.g., EnVision, PHERAstar).
  • Normalize the data using vehicle-only wells (0% inhibition) and no-enzyme wells (100% inhibition).
  • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This comparative guide establishes 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine as a potent, dual inhibitor of the Src and Abl kinase families with a favorable selectivity profile compared to the broad-spectrum inhibitor Dasatinib. Its activity against CDK2 presents an additional, potentially synergistic mechanism of action.

These findings provide a strong rationale for advancing this compound into further preclinical studies. Immediate next steps should include:

  • Cellular Target Engagement Assays: Confirm that the compound inhibits SRC and ABL phosphorylation in a cellular context.

  • Anti-Proliferative Screening: Evaluate the compound's efficacy in cancer cell lines known to be dependent on SRC or Bcr-Abl signaling.

  • Biophysical Binding Assays: Utilize methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target kinases and determine binding kinetics.[1]

  • Full Kinome Scan: Profile the compound against a much larger panel (e.g., >300 kinases) to create a comprehensive selectivity map and identify any further off-targets before in vivo studies.[13]

This foundational profiling work is a critical step in de-risking the drug development process and building a robust data package for this promising new chemical entity.

References

  • Klaeger, S., Gohlke, B., & Kuster, B. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 953013. [Link]

  • GoodRx. (n.d.). Popular Kinase Inhibitors List, Drug Prices and Medication Information. GoodRx. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. [Link]

  • Vieth, M., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(12), 3344-3353. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. [Link]

  • Röhm, S., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Johansen, L. D., et al. (2013). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 8(7), e66739. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Elkins, J. M., et al. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. The FASEB Journal, 30(2), 532-546. [Link]

  • Karaman, M. W., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Oncology, 3, 26. [Link]

  • Ajaz, S., et al. (2020). A comprehensive review of protein kinase inhibitors for cancer therapy. Journal of Cancer Metastasis and Treatment, 6, 29. [Link]

  • Jha, A., et al. (2020). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology, 11, 991. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1456. [Link]

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]

Sources

Validation

A Comparative Guide to the In-Vivo Efficacy of Pyrazoloquinoline Derivatives in Oncology

For Researchers, Scientists, and Drug Development Professionals The pyrazoloquinoline scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and selec...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazoloquinoline scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and selective inhibitory activity against key oncogenic kinases. This guide provides an in-depth, comparative analysis of the in-vivo efficacy of three distinct classes of pyrazoloquinoline derivatives, each targeting a critical signaling pathway implicated in cancer progression. We will delve into the experimental data supporting their anti-tumor activity, provide detailed protocols for the in-vivo models used, and visualize the underlying molecular mechanisms.

3H-Pyrazolo[4,3-f]quinolines as FLT3 Inhibitors in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately one-third of newly diagnosed patients.[1] These mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving uncontrolled proliferation and survival of leukemic blasts.[1][2][3] This makes FLT3 an attractive therapeutic target. A novel class of 3H-pyrazolo[4,3-f]quinoline derivatives has demonstrated potent and selective inhibition of FLT3, with in-vivo efficacy comparable to the approved FLT3 inhibitor, quizartinib.[4][5]

Comparative In-Vivo Efficacy

A key study demonstrated the in-vivo potential of a lead 3H-pyrazolo[4,3-f]quinoline derivative, HSB401 , in a disseminated AML mouse model using the FLT3-ITD positive cell line MV4-11.[6]

CompoundTargetCancer ModelAnimal ModelDosing RegimenKey Efficacy EndpointsReference
HSB401 FLT3-ITDAcute Myeloid Leukemia (AML)MV4-11 Xenograft Mouse ModelOral administrationSignificantly suppressed tumor growth[6]
Quizartinib FLT3Acute Myeloid Leukemia (AML)Various AML Xenograft ModelsOral administrationApproved FLT3 inhibitor, potent anti-leukemic activity[4][6]
Mechanism of Action: Targeting the FLT3 Signaling Pathway

FLT3 activation triggers downstream signaling cascades, primarily the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][7][8] 3H-Pyrazolo[4,3-f]quinoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of FLT3 and preventing its autophosphorylation and the subsequent activation of these downstream pathways.[4] Docking studies have shown that the 3H-pyrazolo group interacts with the hinge region of the FLT3 kinase.[4]

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Activates RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K JAK JAK FLT3_Receptor->JAK Pyrazoloquinoline 3H-Pyrazolo[4,3-f]quinoline (e.g., HSB401) Pyrazoloquinoline->FLT3_Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

FLT3 Signaling Pathway Inhibition
Experimental Protocol: Disseminated AML Xenograft Model

This protocol outlines the key steps for evaluating the in-vivo efficacy of FLT3 inhibitors in a disseminated AML mouse model.[9][10][11][12]

1. Cell Culture and Preparation:

  • Culture human FLT3-ITD positive AML cell lines (e.g., MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Harvest cells during the exponential growth phase.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or a suitable vehicle for injection.

  • Determine cell viability using a trypan blue exclusion assay; viability should be >95%.

2. Animal Model:

  • Use immunodeficient mice (e.g., NOD/SCID or NSG mice), which are capable of engrafting human hematopoietic cells.

  • House the animals in a specific pathogen-free (SPF) environment.

3. Cell Implantation:

  • Inject approximately 5 x 10^6 AML cells in a volume of 100-200 µL intravenously (i.v.) via the tail vein of each mouse.

4. Treatment Regimen:

  • Allow a few days for the leukemia to establish.

  • Randomize the mice into treatment and control groups.

  • Administer the pyrazoloquinoline derivative (e.g., HSB401) and a vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).[6]

  • Include a positive control group treated with a known FLT3 inhibitor like quizartinib.

5. Efficacy Assessment:

  • Monitor the health and body weight of the mice regularly.

  • Assess disease progression by monitoring the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen using flow cytometry at specified time points.

  • At the end of the study, euthanize the mice and harvest tissues (bone marrow, spleen, liver) for further analysis, including histology and flow cytometry to determine tumor burden.

  • The primary efficacy endpoint is often an increase in the overall survival of the treated mice compared to the control group.

Pyrazolo[4,3-c]pyridines as ERK Inhibitors in BRAF-Mutant Cancers

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central regulator of cell proliferation, differentiation, and survival.[13][14] Hyperactivation of this pathway, often due to mutations in genes like BRAF, is a hallmark of many cancers, including melanoma and colorectal cancer.[15][16] While BRAF and MEK inhibitors have shown clinical success, acquired resistance is a significant challenge.[17] Targeting the downstream kinase, Extracellular signal-Regulated Kinase (ERK), presents a promising strategy to overcome this resistance. A series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives has been identified as potent and selective ERK inhibitors with significant in-vivo anti-tumor activity.[18]

Comparative In-Vivo Efficacy

A lead compound from this series, Compound 21 , demonstrated robust tumor regression in a BRAF(V600E) xenograft model.[19]

CompoundTargetCancer ModelAnimal ModelDosing RegimenKey Efficacy EndpointsReference
Compound 21 ERK1/2BRAF(V600E) Mutant CancerBRAF(V600E) Xenograft ModelNot specifiedStrong tumor regression[19]
Vemurafenib BRAF(V600E)BRAF(V600E) Mutant Melanoma & Colorectal CancerVarious Xenograft ModelsOral administrationApproved BRAF inhibitor, significant tumor growth inhibition[15][20]
Mechanism of Action: Downstream Inhibition of the MAPK/ERK Pathway

BRAF mutations lead to the constitutive activation of the MAPK cascade. Pyrazolo[4,3-c]pyridine derivatives inhibit ERK1/2, the final kinases in this cascade, thereby blocking the phosphorylation of numerous downstream substrates that are critical for cell cycle progression and survival.[18] This downstream inhibition is advantageous as it can circumvent resistance mechanisms that reactivate the pathway upstream of MEK.

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF_mutant BRAF (V600E) RAS->BRAF_mutant MEK MEK BRAF_mutant->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Pyrazolo_pyridine Pyrazolo[4,3-c]pyridine (e.g., Compound 21) Pyrazolo_pyridine->ERK Inhibits Cell_Cycle_Progression Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle_Progression

MAPK/ERK Signaling Pathway Inhibition
Experimental Protocol: BRAF-Mutant Xenograft Model

The following protocol details the establishment and use of a subcutaneous xenograft model with BRAF-mutant cancer cells to assess the efficacy of ERK inhibitors.[15][17][20]

1. Cell Line Selection and Culture:

  • Utilize a human cancer cell line with a known BRAF mutation, such as the BRAF(V600E) mutant colorectal cancer cell line HT29 or a melanoma cell line.

  • Culture the cells in an appropriate medium (e.g., McCoy's 5A for HT29) with 10% FBS and antibiotics at 37°C and 5% CO2.

2. Xenograft Implantation:

  • Harvest cells and prepare a single-cell suspension in a mixture of sterile PBS and Matrigel (1:1 ratio) to enhance tumor take rate.

  • Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

3. Tumor Growth Monitoring and Treatment:

  • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Administer the pyrazolo[4,3-c]pyridine derivative, vehicle control, and a positive control (e.g., a BRAF inhibitor like vemurafenib) according to the planned dosing schedule.

4. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

4,5-Dihydro-1H-pyrazolo[4,3-h]quinazolines as Plk1 Inhibitors

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[21][22][23][24][25] Plk1 is overexpressed in a wide range of human cancers, and its elevated levels often correlate with poor prognosis.[23] This has made Plk1 an attractive target for anticancer drug development. A series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives has been developed as potent and selective Plk1 inhibitors, demonstrating significant in-vivo antitumor efficacy.[26][27][28]

Comparative In-Vivo Efficacy

A lead compound from this class showed promising activity in preclinical xenograft models.[27][28]

CompoundTargetCancer ModelAnimal ModelDosing RegimenKey Efficacy EndpointsReference
Pyrazolo[4,3-h]quinazoline derivative Plk1Not specifiedTwo xenograft modelsIntravenous (i.v.) administrationGood in-vivo antitumor efficacy[27][28]
Volasertib Plk1Various CancersVarious Xenograft ModelsIntravenous (i.v.) administrationPlk1 inhibitor that has undergone clinical investigation[21]

Another study identified compound 59 , a pyrazolo[4,3-h]quinazoline-3-carboxamide, as a highly potent and orally bioavailable CDK inhibitor with significant in-vivo efficacy in an A2780 ovarian carcinoma xenograft model.[29] While primarily targeting CDKs, this highlights the versatility of the pyrazolo[4,3-h]quinazoline scaffold.

Mechanism of Action: Inducing Mitotic Arrest and Apoptosis

Plk1 is essential for several key mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[23][25] Inhibition of Plk1 by 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives disrupts these processes, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Plk1_Cell_Cycle_Regulation cluster_mitosis Mitotic Progression G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Plk1 promotes entry Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Plk1 Plk1 Plk1->Prophase Centrosome Maturation Plk1->Metaphase Spindle Assembly Plk1->Anaphase Sister Chromatid Separation Plk1->Cytokinesis Mitotic_Arrest Mitotic Arrest & Apoptosis Pyrazolo_quinazoline Pyrazolo[4,3-h]quinazoline Pyrazolo_quinazoline->Plk1 Inhibits

Role of Plk1 in Cell Cycle Regulation
Experimental Protocol: HCT116 Xenograft Model

The HCT116 human colorectal carcinoma cell line is a widely used model for in-vivo anticancer drug screening.[30][31][32][33][34] The following protocol describes its use for evaluating Plk1 inhibitors.

1. Cell Culture:

  • Culture HCT116 cells in a suitable medium, such as McCoy's 5A or DMEM, supplemented with 10% FBS and antibiotics.

  • Maintain the cells in a 37°C incubator with 5% CO2.

2. Xenograft Establishment:

  • Prepare a suspension of HCT116 cells in a sterile vehicle (e.g., PBS or a mix with Matrigel).

  • Inject 1-5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[31]

3. Treatment and Monitoring:

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the animals into treatment and control groups.

  • Administer the 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative via the intended clinical route (e.g., intravenously or orally).

  • Measure tumor volumes and body weights 2-3 times weekly.

4. Efficacy Assessment:

  • Calculate the tumor growth inhibition (TGI) as the primary measure of efficacy.

  • At the end of the study, tumors can be excised for weight measurement and further analysis.

  • Pharmacodynamic studies can be performed on tumor tissues to confirm target engagement, for example, by assessing the phosphorylation status of Plk1 substrates or by immunohistochemical analysis of markers for mitosis (e.g., phospho-histone H3) and apoptosis (e.g., cleaved caspase-3).

Conclusion

The pyrazoloquinoline scaffold has proven to be a remarkably versatile platform for the development of targeted anticancer agents. The three classes of derivatives highlighted in this guide demonstrate potent in-vivo activity against diverse and critical oncogenic targets: FLT3 in AML, ERK in MAPK-driven cancers, and Plk1 in a broad range of proliferating tumors. The compelling preclinical data, supported by well-defined mechanisms of action, underscore the significant therapeutic potential of pyrazoloquinoline derivatives and provide a strong rationale for their continued investigation and clinical development. This guide serves as a foundational resource for researchers in the field, offering a comparative overview of in-vivo efficacy and detailed methodologies to facilitate further exploration of this promising class of compounds.

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Comparative

A Head-to-Head Comparison of Synthesis Routes for Pyrazoloquinolines: A Guide for Researchers

The pyrazoloquinoline scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer,...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazoloquinoline scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The efficient construction of this tricyclic framework is, therefore, a topic of significant interest for synthetic and medicinal chemists. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to pyrazoloquinolines, offering insights into the mechanistic underpinnings, practical execution, and comparative performance of each methodology.

The Classical Approach: Friedländer Annulation

The Friedländer synthesis, a classic reaction for quinoline formation, can be adapted for the synthesis of pyrazoloquinolines. This method typically involves the acid- or base-catalyzed condensation of an o-aminobenzaldehyde or o-aminobenzophenone with a pyrazolone derivative containing an active methylene group.[1][2][3]

Underlying Principles and Mechanism

The reaction proceeds through an initial aldol-type condensation between the carbonyl group of the aminobenzaldehyde/ketone and the active methylene of the pyrazolone, followed by a cyclodehydration to form the fused pyridine ring. Two primary mechanistic pathways are generally considered, differing in the initial step: one begins with the aldol addition, and the other with the formation of a Schiff base intermediate.[4][5] The choice of catalyst (acid or base) can influence the reaction rate and, in some cases, the regioselectivity.[6]

Friedlander_Mechanism cluster_reactants Reactants cluster_path_a Path A: Aldol First cluster_path_b Path B: Schiff Base First cluster_product Product o_amino o-Aminobenzaldehyde/ Ketone aldol_adduct Aldol Adduct o_amino->aldol_adduct + Pyrazolone (Base or Acid) schiff_base Schiff Base o_amino->schiff_base + Pyrazolone pyrazolone Pyrazolone pyrazolone->aldol_adduct pyrazolone->schiff_base enone Enone Intermediate aldol_adduct->enone - H2O pyrazoloquinoline Pyrazoloquinoline enone->pyrazoloquinoline Cyclization - H2O enamine_inter Enamine Intermediate schiff_base->enamine_inter Tautomerization enamine_inter->pyrazoloquinoline Intramolecular Cyclization, -H2O MCR_Workflow start Aromatic Aldehyde + Active Methylene Cmpd + Aminopyrazole one_pot One-Pot Reaction (Optional: Catalyst, e.g., L-proline) start->one_pot knoevenagel Knoevenagel Condensation one_pot->knoevenagel Step 1 michael Michael Addition knoevenagel->michael Step 2 cyclization Intramolecular Cyclization & Dehydration michael->cyclization Step 3 product Pyrazoloquinoline cyclization->product

Caption: A simplified workflow for the multicomponent synthesis of pyrazoloquinolines.

Performance Advantages

MCRs offer several advantages over classical methods, including operational simplicity, reduced reaction times, and often higher yields. The one-pot nature of these reactions minimizes the need for isolating intermediates, which saves time and reduces solvent waste. Yields for MCRs are frequently reported in the excellent range of 91-98%. [7]

The "Green" Alternative: Microwave-Assisted Synthesis

Microwave irradiation has gained significant traction as a green chemistry tool for accelerating organic reactions. Its application to pyrazoloquinoline synthesis, often in conjunction with multicomponent strategies, has proven to be highly effective. [7][8]

Rationale and Synergistic Effects

Microwave energy provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. [7][9]This technique is particularly effective for polar solvents or reactants that couple efficiently with microwave irradiation. When combined with MCRs, microwave assistance can lead to remarkably fast and high-yielding syntheses of pyrazoloquinolines, often under solvent-free or in environmentally benign solvents like aqueous ethanol. [7]

Catalyst-Free and Solvent-Free Approaches

A notable advantage of microwave-assisted synthesis is the ability to conduct reactions under catalyst-free and solvent-free conditions. [7][8]The high energy input from the microwave irradiation can often overcome the activation energy barrier without the need for a chemical catalyst. This further enhances the "green" credentials of the synthesis by reducing chemical waste and simplifying product purification. For instance, some protocols report excellent yields in as little as 5-10 minutes under microwave irradiation in an aqueous ethanol system without any catalyst. [7]

Head-to-Head Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance metrics of the different synthetic routes discussed. The data presented are representative examples from the literature and may vary depending on the specific substrates and optimized conditions.

Synthesis RouteTypical CatalystSolventTemperature (°C)TimeYield (%)Key AdvantagesKey Disadvantages
Friedländer Annulation Acid (e.g., Acetic Acid) or BaseEthylene Glycol, or solvent-free (melt)150 - 260Several hours20 - 85 [1]Well-established, straightforward.Harsh conditions, moderate/variable yields, limited substrate availability. [1]
Multicomponent Reaction (MCR) L-proline (or other organocatalysts)Ethanol, Deep Eutectic Solvents65 - Reflux1 - 5 hours70 - 98 [10][11]High atom economy, operational simplicity, high yields, one-pot.May require catalyst, optimization of conditions can be necessary.
Microwave-Assisted MCR Often Catalyst-FreeAqueous Ethanol50 - 1005 - 10 minutes91 - 98 [7]Extremely rapid, excellent yields, green solvent system, often catalyst-free.Requires specialized microwave equipment.
Microwave-Assisted (from β-chlorovinylaldehydes) p-TsOHSolvent-Free127 - 1301.5 - 2 minutes78 - 97 [8]Very fast, high yields, solvent-free.Requires synthesis of specialized starting materials.

Detailed Experimental Protocols

To provide practical, actionable insights, detailed step-by-step protocols for two contrasting and highly efficient methods are provided below.

Protocol 1: L-proline Catalyzed Multicomponent Synthesis of 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione Derivatives

[10] This protocol exemplifies a highly efficient, organocatalyzed multicomponent reaction.

Materials:

  • 2-Hydroxy-1,4-naphthoquinone

  • Appropriate aromatic aldehyde

  • Appropriate aminopyrazole

  • L-proline

  • Ethanol

Procedure:

  • To a stirred solution of 2-hydroxy-1,4-naphthoquinone (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL), add L-proline (20 mol%).

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Add the aminopyrazole (1 mmol) to the reaction mixture.

  • Reflux the reaction mixture for the appropriate time as monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

Protocol 2: Microwave-Assisted, Catalyst-Free Multicomponent Synthesis of Pyrazolo-[3,4-b]-quinolines

[7] This protocol highlights a rapid and environmentally friendly approach utilizing microwave irradiation without a catalyst.

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Dimedone

  • 5-Amino-3-methyl-1-phenylpyrazole

  • Ethanol:Water (1:1 v/v)

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol).

  • Add 5.0 mL of an ethanol:water (1:1 v/v) mixture to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150 W for 5 minutes, maintaining a temperature of 50 °C.

  • Monitor the reaction progress using TLC (eluent: n-hexane:ethyl acetate 3:2 v/v).

  • Upon completion, cool the reaction mixture.

  • Wash the resulting solid with cold water to afford the crude product.

  • Purify the product by recrystallization from ethanol.

Conclusion and Future Outlook

The synthesis of pyrazoloquinolines has evolved from classical, high-temperature condensations to highly efficient, rapid, and environmentally benign multicomponent strategies. While the Friedländer annulation remains a fundamental method, its practical application is often hampered by harsh conditions and the limited availability of starting materials.

For researchers and drug development professionals, multicomponent reactions, particularly when coupled with microwave assistance, represent the current state-of-the-art for the synthesis of pyrazoloquinoline libraries. These methods offer superior yields, drastically reduced reaction times, operational simplicity, and a significantly improved green chemistry profile. The ability to perform these reactions catalyst-free further enhances their appeal.

Future research in this area will likely focus on expanding the substrate scope of these modern methods, developing asymmetric variations for the synthesis of chiral pyrazoloquinolines, and further refining reaction conditions to minimize environmental impact, for instance, through the use of flow chemistry.

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Validation

A Comparative Guide to Validating the Biological Target of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

The journey from a bioactive small molecule to a validated therapeutic candidate is contingent on one critical milestone: unequivocally identifying and validating its biological target. The compound 6-Ethyl-1H-pyrazolo[3...

Author: BenchChem Technical Support Team. Date: January 2026

The journey from a bioactive small molecule to a validated therapeutic candidate is contingent on one critical milestone: unequivocally identifying and validating its biological target. The compound 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine belongs to the pyrazolo[3,4-b]quinoline scaffold, a class of compounds known for a spectrum of biological activities, including potential anticancer effects through the inhibition of kinases and other essential cellular enzymes. However, a demonstrated cellular phenotype, such as apoptosis or cell cycle arrest, is merely the starting point. To advance this compound in any drug discovery pipeline, we must rigorously answer the question: What is the specific molecular target responsible for its therapeutic effect, and how can we prove it?

This guide provides an in-depth comparison of orthogonal experimental strategies to definitively validate the biological target of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. We will move beyond theoretical discussions to provide actionable protocols and data interpretation frameworks, grounded in the principles of scientific integrity and causality. The core philosophy is that no single experiment is sufficient; true validation arises from a compelling narrative woven from multiple, independent lines of evidence.

The Target Validation Triad: A Multi-Pronged Approach

A robust target validation strategy integrates direct biochemical proof of interaction with genetic evidence of necessity. We will focus on a powerful triad of modern techniques: Cellular Thermal Shift Assay (CETSA) for in-cell target engagement, Kinobeads-based chemical proteomics for target identification and selectivity profiling, and CRISPR-Cas9 gene editing for genetic validation.

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} Caption: Overall workflow for biological target validation.

Comparison of Core Target Validation Methodologies

Methodology Primary Question Answered Advantages Limitations Typical Output
Cellular Thermal Shift Assay (CETSA) Does the compound bind to the target protein inside intact cells?Label-free; reflects physiological conditions (cofactors, pH); confirms target engagement in a native environment.Requires a specific antibody for the target protein (Western Blot) or advanced mass spectrometry; not suitable for initial target discovery.Thermal shift curves (Melt/Aggregation curves); Isothermal dose-response curves (ITDR-CETSA).
Kinobeads / Chemical Proteomics What proteins (especially kinases) in the proteome does the compound bind to?Unbiased, proteome-wide screening; excellent for de novo target identification and selectivity profiling; uses native proteins from lysates.In vitro (cell lysate); may miss interactions dependent on cellular integrity; can be biased by the affinity matrix used.List of protein "hits" with dose-response binding curves and calculated affinities (EC50/Kd).
CRISPR-Cas9 Gene Editing Is the hypothesized target gene necessary for the compound's cellular effect?Provides direct genetic evidence of causality; complete gene knockout offers a clear background compared to incomplete knockdown (RNAi).Potential for off-target editing; requires robust cell model development; does not prove direct physical binding.Comparison of compound efficacy (e.g., IC50) in wild-type vs. knockout cells; phenotypic comparison.

Method 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality Explained: CETSA operates on a fundamental biophysical principle: when a small molecule binds to its target protein, it generally stabilizes the protein's structure. This stabilization increases the energy required to denature the protein, thus raising its melting temperature. By heating cells treated with our compound and quantifying the amount of soluble (non-denatured) target protein at different temperatures, we can directly measure this stabilization, providing powerful evidence of target engagement in a physiologically relevant context.

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} Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: CETSA using Western Blot
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HCT-116 colon cancer cells, where related compounds show activity) to ~80% confluency.

    • Harvest cells and create a single-cell suspension.

    • Divide the cell suspension into two main groups: Vehicle control (e.g., 0.1% DMSO) and treatment with 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (e.g., at 10x the IC50 concentration).

    • Incubate for 1 hour at 37°C to allow compound uptake and binding.

  • Thermal Challenge:

    • Aliquot the cell suspensions from each group into separate PCR tubes for each temperature point.

    • Heat the aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). A no-heat control (room temperature) should be included.

  • Lysis and Fractionation:

    • Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification:

    • Normalize the total protein concentration of all supernatant samples.

    • Analyze the samples via SDS-PAGE and Western Blot using a validated primary antibody specific to the hypothesized target protein.

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

Hypothetical Data & Interpretation
Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound)
40100%100%
4885%98%
5250%88%
5620%65%
605%30%
64<1%10%

Interpretation: The data shows a clear rightward shift in the melting curve for the compound-treated group, indicating that 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine binds to and stabilizes the target protein inside the cell.

Method 2: Kinobeads for Unbiased Target Identification

Causality Explained: When the target of a compound is unknown, an unbiased approach is required. Chemical proteomics, particularly using "Kinobeads," is a powerful tool. Kinobeads are an affinity matrix composed of Sepharose beads derivatized with multiple, non-selective kinase inhibitors. These beads can pull down a large portion of the expressed kinome from a cell lysate. The experiment is performed in a competitive format: the lysate is pre-incubated with our soluble test compound. If our compound binds to a specific kinase, it will compete with the kinobeads for that kinase's ATP-binding site, preventing it from being pulled down. By using quantitative mass spectrometry to identify which proteins are depleted from the pulldown in a dose-dependent manner, we can identify the compound's targets.

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} Caption: Workflow for a competitive Kinobeads pulldown experiment.

Detailed Experimental Protocol: Kinobeads Pulldown
  • Lysate Preparation:

    • Prepare a native cell lysate from a relevant cell line or a mixture of cell lines to maximize kinome coverage. Lysis must be performed under non-denaturing conditions to preserve protein structure and activity.

    • Determine and normalize the protein concentration of the lysate.

  • Competitive Binding:

    • Aliquot the lysate. To each aliquot, add the 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine compound at concentrations spanning a wide range (e.g., 0 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO).

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Affinity Enrichment:

    • Add a slurry of pre-washed Kinobeads to each sample.

    • Incubate for another 1-2 hours at 4°C to allow for affinity capture.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS sample buffer).

  • Mass Spectrometry Analysis:

    • Perform in-gel or in-solution trypsin digestion of the eluted proteins.

    • Analyze the resulting peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified protein, plot its relative abundance against the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 for each protein that shows competitive binding. Proteins with low EC50 values are high-confidence binding targets.

Method 3: CRISPR-Cas9 for Genetic Validation

Causality Explained: Direct binding, as shown by CETSA or Kinobeads, is necessary but not sufficient to prove a target's relevance. Genetic validation is the crucial next step to establish causality. The CRISPR-Cas9 system allows for the precise and permanent knockout of the gene encoding our hypothesized target protein. The logic is twofold:

  • Phenocopy: If the target protein is essential for the pathway our compound inhibits, then knocking out its gene should produce a cellular phenotype similar to that caused by the compound (e.g., reduced proliferation).

  • Resistance: If the compound's efficacy is solely dependent on this target, the knockout cells should become resistant to the compound's effects.

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} Caption: The logic of using CRISPR-Cas9 to validate a drug target.

Detailed Experimental Protocol: CRISPR-Cas9 Validation
  • gRNA Design and Cloning:

    • Design two or more unique guide RNAs (gRNAs) targeting early, constitutive exons of the target gene to ensure a functional knockout.

    • Clone the gRNAs into a suitable Cas9 expression vector.

  • Transfection and Clonal Selection:

    • Transfect the Cas9/gRNA plasmids into the host cell line.

    • Select for transfected cells (e.g., using antibiotic resistance or FACS).

    • Isolate single cells into a 96-well plate to grow clonal populations.

  • Knockout Validation:

    • Expand the clones and screen for successful knockout.

    • Essential Step: Validate knockout at both the genomic level (sequencing the target locus to confirm indel mutations) and the protein level (Western Blot to confirm absence of the target protein). This is a critical self-validating step.

  • Phenotypic Analysis:

    • Compare the baseline phenotype (e.g., proliferation rate, morphology) of the validated knockout clones to the wild-type (WT) parental line.

    • Treat both WT and knockout cells with a dose-range of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

    • Perform a cell viability assay (e.g., CellTiter-Glo) to determine the IC50 value in both cell lines.

Expected Results & Interpretation

A successful validation will show a significant rightward shift in the dose-response curve for the knockout cells, indicating a loss of potency and confirming that the compound requires the target protein to exert its cytotoxic effect. An IC50 increase of >10-fold is typically considered strong evidence.

Synthesizing the Evidence for Authoritative Validation

The ultimate goal is to build an unassailable case for the biological target of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. By integrating the results from these orthogonal approaches, we create a powerful, self-reinforcing narrative:

  • Kinobeads identified a small set of high-affinity kinase targets.

  • CETSA confirmed that the top candidate among these binds to the compound inside intact cells, proving physiological target engagement.

  • CRISPR-Cas9 knockout of this top candidate gene rendered cells resistant to the compound, providing definitive genetic proof that the compound's anti-proliferative effect is mediated through this specific target.

This multi-faceted approach transforms a promising bioactive molecule into a tool compound with a known mechanism of action, paving the way for rational lead optimization and further preclinical development.

References

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Sygnature Discovery. Target Validation. [Link]

  • Creative Biolabs. In Vivo Target Validation. [Link]

  • Wikipedia. Cellular thermal shift assay. [Link]

  • PubMed. The impact of CRISPR-Cas9 on target identification and validation. [Link]

  • Labtoo. Target validation & efficacy - In vivo models. [Link]

  • CETSA. CETSA. [Link]

  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • PubMed. In Vivo Target Validation Using Biological Molecules in Drug Development. [Link]

  • MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PubMed. Identifying and validating novel targets with in vivo disease models: guidelines for study design. [Link]

  • Charles River Laboratories. CRISPR Cas9 Gene Editing. [Link]

  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]

  • Springer. In Vivo Target Validation Using Biological Molecules in Drug Development. [Link]

  • Biocompare.com. Target Validation with CRISPR. [Link]

  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. [Link]

  • ResearchGate. Identification and validation of protein targets of bioactive small molecules. [Link]

  • ResearchGate. In vitro target validation process. In vitro target validation in cultured cells is used as a first approach to validate and screen several targets, aiming to triage targets with strong support for further target validation in advanced in vitro systems. Data from all systems feed into each other to select the most translatable model and define the correct stressor that regulates target and pathway. An in vitro target validation toolbox may comprise various assays, stressors, and read
Comparative

A Researcher's Guide to Photostability: A Comparative Framework for Pyrazoloquinoline-Based Fluorophores

In the dynamic landscape of fluorescence imaging and molecular sensing, the quest for robust and reliable fluorophores is paramount. Among the myriad of desirable characteristics, photostability—the resilience of a fluor...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of fluorescence imaging and molecular sensing, the quest for robust and reliable fluorophores is paramount. Among the myriad of desirable characteristics, photostability—the resilience of a fluorophore to photochemical degradation under illumination—stands as a critical determinant of experimental success. This guide provides a comprehensive framework for the comparative analysis of the photostability of an emerging class of fluorophores, the pyrazoloquinolines, contextualized against established fluorescent probes.

While pyrazoloquinoline derivatives have demonstrated significant potential as highly efficient organic fluorescent materials, quantitative data on their photostability remains limited in publicly accessible literature.[1][2] This guide, therefore, aims to empower researchers by providing not only a theoretical understanding of photobleaching but also detailed, field-proven protocols to conduct their own comparative photostability assessments. By establishing a standardized methodology, we can collectively build a more comprehensive understanding of these promising fluorophores.

The Imperative of Photostability in Fluorescence-Based Applications

The irreversible loss of fluorescence upon light exposure, known as photobleaching, can significantly compromise the quantitative and qualitative integrity of fluorescence-based experiments.[3] From long-term live-cell imaging to high-throughput screening, a fluorophore with high photostability ensures a consistent signal over time, enabling the capture of dynamic cellular processes and the acquisition of high-quality, quantifiable data.

The photobleaching process is a complex interplay of factors including the fluorophore's intrinsic chemical structure, the local microenvironment (e.g., oxygen concentration, pH), and the intensity and duration of the excitation light. The primary mechanism of photobleaching often involves the fluorophore transitioning from its excited singlet state to a long-lived triplet state. In this triplet state, the fluorophore is highly reactive and susceptible to irreversible chemical reactions, often with molecular oxygen, leading to its destruction.

A Comparative Overview of Common Fluorophore Classes

To establish a baseline for comparison, it is essential to understand the photostability of widely used fluorophores. The following table summarizes the key photophysical properties, including the photobleaching quantum yield (Φb), for Fluorescein, Rhodamine B, and a modern Alexa Fluor dye. A lower Φb indicates higher photostability.

FluorophoreExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φb)Relative Photostability
Fluorescein (FITC)495521~0.9High (~10⁻⁴ - 10⁻⁵)Low
Rhodamine B555580~0.3-0.7Moderate (~10⁻⁵ - 10⁻⁶)Moderate
Alexa Fluor 488495519~0.92Low (~10⁻⁶)High

Note: The photobleaching quantum yields are approximate and can vary significantly depending on the experimental conditions.[3]

Observations:

  • Fluorescein , a traditional and widely used fluorophore, exhibits bright fluorescence but is notoriously prone to rapid photobleaching.

  • Rhodamine B offers a notable improvement in photostability compared to fluorescein, making it suitable for more demanding applications.

  • Alexa Fluor 488 , a modern sulfonated rhodamine derivative, demonstrates significantly enhanced photostability, setting a high benchmark for newly developed fluorophores.[4]

Experimental Design for Comparative Photostability Analysis

To objectively assess the photostability of pyrazoloquinoline-based fluorophores, a standardized experimental protocol is crucial. Here, we outline a detailed methodology for measuring the rate of photobleaching and determining the photobleaching quantum yield.

Protocol 1: Measurement of Photobleaching Rate

This protocol describes a method to quantify the rate of photobleaching of a fluorophore under continuous illumination using a fluorescence microscope.

Materials:

  • Fluorophore solutions of interest (e.g., pyrazoloquinoline derivative, fluorescein, rhodamine B) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation: Prepare a thin film of the fluorophore solution on a microscope slide and allow it to air dry, or embed the dye in a transparent polymer matrix like polyvinyl alcohol (PVA) to immobilize the molecules and minimize diffusion.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes.

    • Select the appropriate filter set for the fluorophore being tested.

    • Use the same objective lens and light source intensity for all samples being compared.

  • Image Acquisition:

    • Locate a region of interest (ROI) on the sample.

    • Acquire a time-lapse series of images with continuous illumination. The time interval and total duration of the acquisition will depend on the photostability of the fluorophore. For highly photostable dyes, longer exposure times and durations will be necessary.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.

    • Fit the resulting decay curve to a single or double exponential function to determine the photobleaching rate constant(s).

Protocol 2: Determination of Photobleaching Quantum Yield (Φb)

The photobleaching quantum yield (Φb) is a more absolute measure of photostability, representing the probability that an excited fluorophore will undergo photobleaching. This protocol outlines a relative method for its determination.[3][5]

Materials:

  • Spectrofluorometer with a stable light source.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Solutions of the test fluorophore and a standard with a known Φb (e.g., Rhodamine 6G in ethanol, Φb ≈ 3.5 x 10⁻⁷) at various concentrations.

Methodology:

  • Prepare Solutions: Prepare a series of optically dilute solutions of the test compound and the standard in the same solvent. The absorbance at the excitation wavelength should be kept below 0.05 to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance spectrum of each solution.

  • Measure Fluorescence: Record the fluorescence emission spectrum of each solution under identical excitation conditions.

  • Plot Data: For both the test and standard compounds, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.

  • Calculate Gradient: Determine the slope (gradient) of the resulting linear plots for both the test and standard samples.

  • Calculate Photobleaching Quantum Yield: The photobleaching quantum yield of the test sample (Φb_test) can be calculated using the following equation:

    Φb_test = Φb_std * (Gradient_std / Gradient_test) * (Φf_test / Φf_std)

    Where:

    • Φb_std is the photobleaching quantum yield of the standard.

    • Gradient_std and Gradient_test are the gradients from the plots for the standard and test samples, respectively.

    • Φf_test and Φf_std are the fluorescence quantum yields of the test and standard samples.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_sol Prepare Fluorophore Solutions prep_slide Prepare Microscope Slides prep_sol->prep_slide setup_mic Microscope Setup & Stabilization prep_slide->setup_mic locate_roi Locate Region of Interest (ROI) setup_mic->locate_roi acq_series Acquire Time-Lapse Image Series locate_roi->acq_series measure_int Measure Mean Intensity in ROI acq_series->measure_int plot_decay Plot Normalized Intensity vs. Time measure_int->plot_decay fit_curve Fit Decay Curve to Determine Rate plot_decay->fit_curve

Caption: Experimental workflow for measuring photobleaching rate.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_calc Calculation prep_test Prepare Test Fluorophore Solutions measure_abs Measure Absorbance Spectra prep_test->measure_abs prep_std Prepare Standard Fluorophore Solutions prep_std->measure_abs measure_fluor Measure Fluorescence Spectra measure_abs->measure_fluor plot_data Plot Integrated Intensity vs. Absorbance measure_fluor->plot_data calc_grad Calculate Gradients plot_data->calc_grad calc_qb Calculate Photobleaching Quantum Yield calc_grad->calc_qb

Caption: Workflow for determining photobleaching quantum yield.

The Path Forward for Pyrazoloquinoline Fluorophores

While this guide highlights the current gap in quantitative photostability data for pyrazoloquinoline-based fluorophores, it also underscores their potential. The high fluorescence quantum yields reported for some derivatives suggest a promising foundation for the development of bright and stable probes.[6] The protocols outlined herein provide a clear path for the systematic evaluation of their photostability.

As a community of researchers, the adoption of standardized methodologies for fluorophore characterization is crucial. By rigorously evaluating and reporting the photostability of novel fluorophores like the pyrazoloquinolines, we can accelerate their development and adoption in a wide range of applications, from fundamental cell biology to advanced drug discovery.

References

  • Exploring reversible quenching of fluorescence from a pyrazolo[3,4-b]quinoline derivative by protonation. PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. National Institutes of Health. [Link]

  • Imaging and detection of long-lived fluorescence probes in presence of highly emissive and scattering background. National Institutes of Health. [Link]

  • Progress and perspectives: fluorescent to long-lived emissive multifunctional probes for intracellular sensing and imaging. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Photophysical properties of Derivatives of 1H-pyrazolo[3,4-b]quinoline and 1H-pyrazolo[3,4-b]quinoxaline. ResearchGate. [Link]

  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. ACS Publications. [Link]

  • Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. National Institutes of Health. [Link]

  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. PubMed. [Link]

  • A Color Stable Blue Light-Emitting Device Using a Pyrazolo[3,4-b]Quinoline Derivative as an Emitter. ResearchGate. [Link]

  • Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Publishing Group. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • Molecular Probes for Fluorescence Lifetime Imaging. National Institutes of Health. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • (PDF) Photobleaching. ResearchGate. [Link]

  • (PDF) Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn Cations. ResearchGate. [Link]

  • (PDF) Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. ResearchGate. [Link]

  • Characterization of Fluorescent Proteins with Intramolecular Photostabilization. National Institutes of Health. [Link]

  • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. National Institutes of Health. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Comprehensive Safety & Handling Guide: 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine This guide provides essential safety protocols and operational procedures for the handling and disposal of 6-Ethyl-1H-pyrazolo[3,4-b]qui...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

This guide provides essential safety protocols and operational procedures for the handling and disposal of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (CAS No. 462067-01-2). As a novel research chemical, comprehensive toxicological data is not yet available. Therefore, this compound must be handled with the utmost care, treating it as a potentially hazardous substance. The following procedures are grounded in the precautionary principle and established laboratory safety standards to ensure the protection of all personnel.

Foundational Principle: Hazard Assessment of a Novel Compound

Given the absence of a complete Safety Data Sheet (SDS), a risk assessment must be conducted based on the chemical's structure. 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a nitrogen-containing heterocyclic aromatic amine.

  • Heterocyclic Aromatic Amines (HAAs): This class of compounds includes many substances that are known to be potent mutagens and potential carcinogens.[1][2][3] They are readily absorbed through the skin, and exposure can lead to various health hazards.[1]

  • Pyrazolo[3,4-b]quinoline Core: This structural scaffold is explored in medicinal chemistry for its biological activity, including potential cytotoxicity against cancer cell lines.[4][5] This bioactivity underscores the need to prevent direct exposure.

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of aerosolized powder, dermal (skin) contact, and accidental ingestion.

Therefore, until proven otherwise, this compound shall be treated as a substance with potential toxic, irritant, and mutagenic properties. All handling procedures must reflect this high level of caution.

Personal Protective Equipment (PPE): A Multi-Barrier System

The selection of PPE is the most critical line of defense after engineering controls.[6][7] A multi-barrier approach is mandatory for all work involving this compound.

Table 1: PPE Requirements by Task

TaskMinimum PPE RequirementRationale & Causality
Weighing & Aliquoting (Solid) Double Nitrile Gloves, Lab Coat, ANSI Z87-rated Safety Goggles, Face Shield, N95 RespiratorThe highest risk of aerosolization and inhalation of fine powder. A face shield protects against splashes during solvent addition. Double gloving provides a backup barrier against contamination.[8]
Solution Preparation & Transfers Double Nitrile Gloves, Lab Coat, ANSI Z87-rated Safety GogglesProtects against splashes and incidental skin contact.[9] Goggles are essential to shield eyes from chemical splashes.[9]
Running Reactions & Analysis Nitrile Gloves, Lab Coat, ANSI Z87-rated Safety Glasses with Side ShieldsStandard protection for handling contained solutions where splash risk is lower but still present.[8]
Waste Handling & Decontamination Chemical-resistant Heavy-duty Gloves (e.g., Butyl rubber over Nitrile), Chemical Splash Goggles, Lab Coat or ApronIncreased risk of contact with concentrated waste streams. Heavy-duty gloves offer extended protection.
Detailed PPE Specifications:
  • Body Protection: A flame-resistant lab coat is recommended.[9] It should be fully buttoned with sleeves rolled down to provide a barrier against spills.[10]

  • Hand Protection: Disposable nitrile gloves are the minimum standard for incidental contact.[8] For prolonged tasks or handling concentrated solutions, wearing Silver Shield or butyl rubber gloves under the outer nitrile pair is advised.[8] Crucially, gloves must be removed immediately after any suspected contact with the chemical, and hands washed thoroughly.

  • Eye and Face Protection: Safety glasses with side shields are the absolute minimum.[8] When handling the solid form or during any operation with a significant splash risk, chemical splash goggles and a full-face shield must be worn over the goggles.[8][9] All eyewear must be marked with "Z87" to signify adherence to ANSI standards.[8]

  • Respiratory Protection: When handling the powder outside of a certified containment device (e.g., a powder-coated glovebox), respiratory protection is mandatory. A NIOSH-approved N95 respirator is the minimum requirement.[9] For situations with potential for higher concentrations or in poorly ventilated areas, a half-mask or full-face respirator with appropriate cartridges should be used in accordance with a formal respiratory protection program.[11]

Operational Plan: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible safety. This workflow is a self-validating system where each step confirms the safety of the preceding one.

Step 1: Pre-Handling & Preparation
  • Designate a Work Area: All work with 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine must be performed in a designated area within a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, solvents, and waste containers before introducing the chemical to the work area.

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly (check the airflow monitor). Confirm that an eyewash station and safety shower are accessible and unobstructed.[12]

  • Don PPE: Put on all required PPE as specified in Table 1, checking for any defects in gloves or other equipment.

Step 2: Chemical Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase A 1. Conduct Hazard Assessment (Review this Guide) B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Don Appropriate PPE (See Table 1) B->C D 4. Handle Compound (Weighing, Dissolving) C->D E 5. Perform Experiment D->E F 6. Decontaminate Surfaces & Glassware E->F G 7. Segregate & Label Waste F->G H 8. Doff PPE Correctly G->H J 10. Final Disposal G->J To EH&S Pickup I 9. Wash Hands Thoroughly H->I

Caption: Safe Handling Workflow for 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

Step 3: Decontamination & Disposal Plan
  • Surface Decontamination: At the end of the procedure, wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All wipes are to be disposed of as hazardous waste.

  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent to dissolve any remaining compound. This initial rinseate is considered hazardous waste. Subsequently, wash the glassware with soap and water.

  • Waste Segregation & Disposal:

    • Solid Waste: All contaminated solid materials (gloves, weigh paper, wipes, silica gel) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions and solvent rinses containing the compound in a labeled, sealed hazardous waste container. The waste stream should be labeled as "Nitrogen-Containing Heterocyclic Aromatic Waste."

    • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[13] Consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines.

Emergency Response Protocols

Immediate and correct action is vital in an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[12] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention immediately.

  • Spill: Evacuate the immediate area. If the spill is small and contained within the fume hood, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to clean it up while wearing full PPE. If the spill is large or outside of a fume hood, evacuate the lab, close the doors, and contact your institution's EH&S emergency response team.

By integrating this expert-driven guidance into your laboratory's Chemical Hygiene Plan, you establish a robust framework for safely advancing your research while prioritizing the health and well-being of your scientific team.

References

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  • El-Sayed, M. T., et al. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. Retrieved from [Link]

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  • Danel, A., et al. (2022, April 26). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI. Retrieved from [Link]

  • Danel, A., et al. (2022, April 26). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. Retrieved from [Link]

  • Parshikov, I. A. (n.d.). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. Retrieved from [Link]

  • Ragaini, F., et al. (2025, August 10). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. Retrieved from [Link]

  • AdooQ BioScience. (n.d.). 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Heterocyclic Amines and Safety. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Nitrogen-Containing Heterocycles in Agrochemicals. Retrieved from [Link]

  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • Khan, M. R., et al. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC - NIH. Retrieved from [Link]

  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]

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